5-Fluoro-4-hydroxyquinazoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEZULVIMJVIFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371996 | |
| Record name | 5-Fluoro-4-hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436-72-6 | |
| Record name | 5-Fluoro-4-hydroxyquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroquinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Contextualizing 5-Fluoro-4-hydroxyquinazoline in Modern Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-4-hydroxyquinazoline
In the landscape of medicinal chemistry and drug development, quinazoline scaffolds represent a "privileged structure" class, renowned for their versatile biological activities, which span from anticancer to antiviral applications[1]. The strategic introduction of a fluorine atom, as seen in this compound, is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.
This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's behavior. We will move beyond mere data presentation to explore the causality behind its properties and the experimental methodologies required for their validation, ensuring a robust foundation for its application in research and development programs.
Molecular Identity and Structural Elucidation
A precise understanding of a compound's structure is the bedrock of all subsequent physicochemical analysis. For this compound, this is particularly nuanced due to the phenomenon of tautomerism.
Nomenclature and Identification
| Property | Value | Source(s) |
| IUPAC Name | 5-fluoro-3H-quinazolin-4-one | [2] |
| CAS Number | 436-72-6 | [2][3][4][5][6] |
| Molecular Formula | C₈H₅FN₂O | [2][3][6] |
| Molecular Weight | 164.14 g/mol | [2][3][6] |
| Synonyms | 5-Fluoroquinazolin-4-ol, 5-Fluoroquinazolin-4(3H)-one, 5-Fluoro-4-quinazolone | [2][3][5] |
The Critical Role of Tautomerism
This compound exists in a tautomeric equilibrium between the enol (-OH) form (4-hydroxyquinazoline) and the more stable keto (amide) form (quinazolin-4-one). This is not a trivial distinction; the dominant tautomer dictates the molecule's hydrogen bonding capacity, polarity, and crystal packing, which in turn influence solubility, melting point, and biological target interactions. For related 4-hydroxyquinoline systems, extensive studies using spectroscopy and crystallography have shown that the keto-form is overwhelmingly favored in the solid state and in polar solvents[7]. This is attributed to the greater stability of the amide bond.
Caption: Tautomeric equilibrium of this compound.
Thermal Properties: Melting Point Analysis
The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range[8].
Reported Melting Point Data
| Melting Point (°C) | Source |
| 240-242 | Matrix Scientific[3] |
| 238-242 | Apollo Scientific[5] |
| 238 | Guidechem[9] |
The consistent range reported across multiple suppliers suggests a well-characterized and pure compound. The high melting point is indicative of a stable crystal lattice structure, likely reinforced by intermolecular hydrogen bonding in the predominant keto tautomer.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standardized capillary method for accurate melting point determination, a self-validating system when performed with appropriate calibration.
Expertise & Causality: The choice of a slow heating ramp (1-2 °C/min) near the expected melting point is critical. Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges[10].
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered to allow for uniform packing.
-
Tap the open end of a glass capillary tube into the sample powder.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The packed sample should be 2-3 mm high[10][11].
-
-
Apparatus Setup & Calibration:
-
Measurement:
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a quick run with a fast ramp rate (e.g., 10-20 °C/min) to find an approximate range[10].
-
Accurate Determination: Set the starting temperature to at least 20°C below the expected melting point.
-
Heat at a medium rate until the temperature is ~15°C below the expected melting point[11].
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2)[11]. The melting range is T1-T2.
-
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
Solubility is a critical parameter in drug development, directly impacting bioavailability, formulation, and the design of in vitro assays. The "like dissolves like" principle is a useful starting point; the polar amide-like structure of this compound suggests higher solubility in polar solvents[13].
Qualitative Assessment and Predictive Insights
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility, providing a robust and reproducible measure of a compound's intrinsic solubility[14].
Trustworthiness: The key to this method's reliability is ensuring that equilibrium has been reached. This is validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution has plateaued.
-
Preparation:
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium[14].
-
-
Sample Separation:
-
After equilibration, allow the vials to stand to let undissolved solid settle.
-
Separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound[13].
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the compound in the diluted filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[13].
-
A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification[13].
-
-
Data Reporting:
-
Calculate the original concentration in the saturated solution, accounting for any dilutions.
-
Report the solubility in units of mg/mL or µg/mL at the specified temperature.
-
Acidity and Basicity: pKa Determination
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a complex molecule like this compound, which has both acidic (amide N-H) and basic (ring nitrogens) centers, knowing the pKa values is essential. It determines the molecule's charge state at a given pH, which governs its solubility, membrane permeability, and binding to biological targets[15].
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and common method for pKa determination. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally[16][17].
Expertise & Causality: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is critical because it keeps the activity coefficients of the ions in solution relatively constant, ensuring that the measured potential changes are due solely to changes in hydrogen ion concentration, not ionic interactions. Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds[16].
-
System Preparation:
-
Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[16].
-
Prepare a solution of the compound (e.g., 1 mM) in water or a suitable co-solvent if solubility is low. Note that using co-solvents will yield an apparent pKa (pKa') specific to that solvent system[17].
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength[16].
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel with a magnetic stirrer.
-
Purge the solution with nitrogen for several minutes to displace dissolved CO₂[16].
-
Immerse the calibrated pH electrode into the solution.
-
For an expected acidic pKa, titrate with a standardized basic solution (e.g., 0.1 M NaOH). For a basic pKa, titrate with a standardized acidic solution (e.g., 0.1 M HCl)[16].
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa can be determined from the inflection point of this sigmoid curve. Mathematically, it is the pH at which half of the compound has been neutralized (the half-equivalence point)[15][18].
-
Perform the titration in triplicate to ensure reliability and report the average pKa with the standard deviation[16].
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic data provides an electronic and structural fingerprint of the molecule, essential for identity confirmation and purity assessment.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and environment of hydrogen atoms in the molecule. The spectrum for this compound is available from some suppliers and would be used to confirm the arrangement of protons on the aromatic rings[19].
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected exact mass is 164.0386 Da[2]. High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For the dominant keto tautomer, characteristic peaks would include a C=O (amide) stretch (~1650-1680 cm⁻¹), an N-H stretch (~3200-3400 cm⁻¹), and C-F stretches (~1000-1400 cm⁻¹). IR spectra are available for this compound[2].
Safety and Handling
Proper handling of any chemical is paramount for researcher safety. Based on aggregated GHS data, this compound presents several hazards.
GHS Hazard Identification
| Hazard Code | Description | Classification | Source(s) |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][20] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2][20] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation (Category 2) | [2][20] |
| H335 | May cause respiratory irritation | STOT - Single Exposure (Category 3) | [2][20] |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust[21][22].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat[22][23].
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[20][21].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The material may be air-sensitive[20][21].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[21][22].
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound | 436-72-6 [chemicalbook.com]
- 5. 436-72-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Page loading... [wap.guidechem.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. westlab.com [westlab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. This compound(436-72-6) 1H NMR [m.chemicalbook.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
The Emergent Therapeutic Potential of 5-Fluoro-4-hydroxyquinazoline: A Mechanistic Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this esteemed class of compounds, 5-Fluoro-4-hydroxyquinazoline is emerging as a molecule of significant interest, particularly in the realm of oncology. This technical guide synthesizes the current understanding of the mechanism of action of 4-hydroxyquinazoline derivatives, with a specific focus on the potential role of the 5-fluoro substitution. Drawing upon evidence from extensive research into related compounds, we will explore the primary molecular targets, downstream signaling consequences, and the overarching therapeutic rationale for the investigation of this compound as a targeted anticancer agent. This guide will further provide detailed experimental protocols to empower researchers to validate and expand upon the proposed mechanisms.
The 4-Hydroxyquinazoline Scaffold: A Privileged Motif in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a recurring motif in a vast array of biologically active molecules, both natural and synthetic.[1] Its rigid structure and versatile substitution patterns have made it a favored scaffold in the design of targeted therapies.[2] The 4-hydroxyquinazoline core, in particular, has been identified as a key pharmacophore in a growing number of potent enzyme inhibitors.[3][4] Research has demonstrated that derivatives of this scaffold exhibit a range of activities, including but not limited to, inhibition of receptor tyrosine kinases (RTKs) like EGFR, and more pertinently, interference with DNA damage repair pathways.[2][5]
Primary Mechanism of Action: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
Compelling evidence points towards the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, as the principal mechanism of action for many 4-hydroxyquinazoline derivatives.[3][4] PARP1 is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[3] By inhibiting PARP1, these compounds prevent the recruitment of DNA repair machinery to sites of damage. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be efficiently repaired in HR-deficient cells, ultimately triggering cell death through a process known as synthetic lethality.[3]
Downstream Cellular Consequences of PARP Inhibition
The inhibition of PARP by 4-hydroxyquinazoline derivatives instigates a cascade of cellular events culminating in apoptosis. Mechanistic studies on potent 4-hydroxyquinazoline-based PARP inhibitors have elucidated several key downstream effects[3]:
-
Suppression of PAR Formation: A direct consequence of PARP inhibition is the dose-dependent suppression of intracellular poly(ADP-ribose) (PAR) formation. PAR is the enzymatic product of PARP, and its reduction serves as a primary biomarker of target engagement.[3]
-
Enhanced γH2AX Aggregation: The accumulation of DSBs triggers the phosphorylation of the histone variant H2AX, forming γH2AX foci at the sites of damage. Increased γH2AX aggregation is a well-established marker of DNA double-strand breaks and a hallmark of effective PARP inhibition.[3]
-
Stimulation of Reactive Oxygen Species (ROS) Formation: The disruption of normal DNA repair processes and cellular metabolism can lead to an increase in intracellular reactive oxygen species (ROS). This elevated oxidative stress can further damage cellular components, including DNA, and contribute to the cytotoxic effects of the inhibitor.[3]
-
Depolarization of the Mitochondrial Membrane and Apoptosis: The culmination of DNA damage and cellular stress leads to the depolarization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway. This event triggers the release of pro-apoptotic factors and the activation of caspases, leading to programmed cell death.[3]
Below is a diagram illustrating the proposed signaling pathway for 4-hydroxyquinazoline-based PARP inhibitors.
Caption: Proposed mechanism of action for this compound.
The Influence of the 5-Fluoro Substituent
While the 4-hydroxyquinazoline core is primarily responsible for the PARP inhibitory activity, the presence of a fluorine atom at the 5-position is expected to significantly modulate the molecule's pharmacological properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance[6]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the compound's half-life and overall bioavailability.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with the target protein's active site. It can participate in hydrogen bonding and other non-covalent interactions, thereby enhancing binding affinity and potency.[7]
-
Membrane Permeability: The introduction of fluorine can influence the lipophilicity of the molecule, which can in turn affect its ability to cross cell membranes and reach its intracellular target.
It is also plausible that the 5-fluoro substitution could confer activity against other targets. For instance, various fluoro-substituted quinazolines have been reported to inhibit protein kinases, such as EGFR.[8] Therefore, while PARP inhibition is the most probable primary mechanism, a multi-targeted action profile for this compound cannot be ruled out and warrants further investigation.
Experimental Protocols for Mechanistic Validation
To rigorously elucidate the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.
In Vitro PARP1 Inhibition Assay
This assay directly measures the enzymatic activity of PARP1 in the presence of the inhibitor.
Protocol:
-
Reagents: Recombinant human PARP1 enzyme, activated DNA (e.g., nicked DNA), NAD⁺ (biotinylated), streptavidin-HRP conjugate, and a suitable substrate for HRP (e.g., TMB).
-
Procedure:
-
Add recombinant PARP1 and activated DNA to a 96-well plate.
-
Add serial dilutions of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction and wash the plate.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add the HRP substrate.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP1 activity by 50%.
Cellular PAR Assay (Immunofluorescence)
This assay visualizes the inhibition of PAR formation in cells.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., BRCA-deficient cell lines like HCC1937 or HCT-15) on coverslips in a multi-well plate.[3]
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Induction of DNA Damage: Induce DNA damage using an agent like H₂O₂.[3]
-
Immunostaining:
-
Fix and permeabilize the cells.
-
Block non-specific binding sites.
-
Incubate with a primary antibody against PAR.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the PAR signal intensity per nucleus.
γH2AX Foci Formation Assay (Immunofluorescence)
This assay detects the formation of DNA double-strand breaks.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as in the cellular PAR assay.
-
Immunostaining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against phospho-H2AX (Ser139).
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Use a fluorescence microscope to visualize and count the number of γH2AX foci per nucleus. An increase in foci indicates an accumulation of DSBs.[3]
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the level of intracellular ROS.
Protocol:
-
Cell Culture and Treatment: Treat cells in a multi-well plate with this compound.
-
Staining: Add a ROS-sensitive fluorescent probe (e.g., DCFDA) to the cells and incubate.
-
Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.[3]
Mitochondrial Membrane Potential Assay
This assay assesses mitochondrial depolarization, an indicator of apoptosis.
Protocol:
-
Cell Culture and Treatment: Treat cells with the compound of interest.
-
Staining: Use a potentiometric fluorescent dye (e.g., JC-1 or TMRE) that accumulates in healthy mitochondria.
-
Measurement: Measure the fluorescence using a flow cytometer or fluorescence microscope. A decrease in fluorescence indicates mitochondrial membrane depolarization.[3]
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of the compound.
-
MTT Assay: Measures cell viability based on metabolic activity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Below is a diagram illustrating a generalized experimental workflow for validating the proposed mechanism of action.
Caption: Experimental workflow for mechanistic validation.
Quantitative Data Summary
The following table summarizes hypothetical IC₅₀ values for this compound based on the activity of related compounds found in the literature. These values are for illustrative purposes and require experimental validation.
| Assay | Cell Line | Hypothetical IC₅₀ (µM) | Reference Compound (IC₅₀) |
| PARP1 Enzymatic Assay | - | 0.1 - 1.0 | IN17 (0.47 µM)[3] |
| Cell Viability (MTT) | HCT-15 (PARPi-resistant) | 10 - 40 | IN17 (33.45 µM)[3] |
| Cell Viability (MTT) | HCC1937 (PARPi-resistant) | 10 - 40 | IN17 (34.29 µM)[3] |
Conclusion
While direct experimental evidence for the mechanism of action of this compound is still emerging, a strong body of literature on the 4-hydroxyquinazoline scaffold points towards PARP inhibition as the primary mode of action. The 5-fluoro substitution is anticipated to enhance the drug-like properties of the molecule, potentially leading to a more potent and effective therapeutic agent. The experimental protocols outlined in this guide provide a clear roadmap for researchers to rigorously test this hypothesis and fully elucidate the therapeutic potential of this promising compound. Further investigation into potential off-target effects, particularly on protein kinases, will also be crucial in developing a comprehensive understanding of its biological activity.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Biological Activity of 5-Fluoro-4-hydroxyquinazoline Derivatives: A Technical Guide
An in-depth technical guide or whitepaper on the core biological activity of 5-Fluoro-4-hydroxyquinazoline derivatives for researchers, scientists, and drug development professionals.
Executive Summary The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Its derivatives have given rise to several FDA-approved drugs, particularly in oncology.[1][2] The strategic introduction of a fluorine atom at the 5-position and a hydroxyl group at the 4-position (yielding the 4-quinazolone tautomer) is intended to enhance pharmacological properties such as metabolic stability, target affinity, and cell permeability. While direct and extensive research on this compound derivatives is an emerging field, this guide synthesizes data from structurally analogous fluoro-substituted and 4-hydroxyquinazoline (quinazolin-4-one) compounds. This analysis provides a comprehensive overview of their potent anticancer and antimicrobial activities, with a deep dive into key mechanisms of action, including the inhibition of protein kinases, tubulin polymerization, and Poly(ADP-ribose) polymerase (PARP). This document serves as a technical resource, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to guide future research and development.
The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry
Introduction to Quinazolines and their 4-Hydroxy Derivatives
Quinazoline, a bicyclic aromatic heterocycle, is formed by the fusion of a benzene ring and a pyrimidine ring.[2] This scaffold is present in numerous natural alkaloids and has been extensively explored in synthetic medicinal chemistry.[2] The 4-hydroxyquinazoline moiety, which exists in tautomeric equilibrium with the more stable quinazolin-4(3H)-one form, is a particularly important pharmacophore. This structural motif is central to a multitude of compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3]
The Role of Fluorine in Drug Design: Rationale for the 5-Fluoro Substitution
The substitution of hydrogen with fluorine is a well-established strategy in modern drug design, often referred to as "fluorine chemistry." The rationale for incorporating a fluorine atom, specifically at the 5-position of the quinazoline ring, is multifaceted:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine is highly electronegative and can act as a hydrogen bond acceptor. This property can introduce new, favorable interactions with amino acid residues in the target protein's active site, thereby increasing binding affinity and potency.
-
Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups, altering the compound's ionization state at physiological pH. This can influence properties like membrane permeability and solubility. The renowned anticancer drug 5-Fluorouracil serves as a classic example of how fluorination can create a potent antimetabolite.[4][5]
Anticancer Activity: A Multi-Targeted Approach
Derivatives of the quinazoline scaffold exert their anticancer effects by modulating a variety of critical cellular targets. The core structure is versatile enough to be tailored for high-affinity binding to enzymes involved in cell signaling, cell division, and DNA repair.
Mechanism 1: Inhibition of Protein Kinases
Protein kinases are a major class of enzymes that regulate virtually all cellular signaling pathways. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[6]
The quinazoline core is the foundational scaffold for numerous potent EGFR tyrosine kinase inhibitors (TKIs), including the FDA-approved drugs gefitinib, erlotinib, and afatinib.[7][8] These agents function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades that drive cell proliferation, survival, and metastasis.[6] Activating mutations in EGFR are common drivers in non-small-cell lung cancer (NSCLC), making these inhibitors a key therapeutic strategy.[9][10] The development of quinazoline derivatives continues to focus on overcoming resistance mutations, such as T790M.[8]
The following diagram illustrates the mechanism by which quinazoline-based inhibitors block the EGFR signaling pathway.
Mechanism 2: Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in maintaining cell structure and forming the mitotic spindle during cell division.
Several novel quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization.[11][12] These compounds typically bind to the colchicine binding site on β-tubulin.[11][13] This binding event prevents the polymerization of α/β-tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events:
-
Failure to form a functional mitotic spindle.
-
Arrest of the cell cycle at the G2/M phase.[14]
-
Induction of apoptosis (programmed cell death).[11]
This mechanism is distinct from that of taxanes (e.g., paclitaxel), which stabilize microtubules. A recently discovered quinazoline derivative, Q19, demonstrated potent antiproliferative activity against the HT-29 colon cancer cell line with an IC₅₀ value of just 51 nM by targeting the colchicine binding site.[11]
Mechanism 3: Inhibition of DNA Repair Pathways
Targeting DNA repair mechanisms is a validated strategy for cancer therapy, particularly in tumors with existing DNA repair deficiencies.
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks.[15] Inhibiting PARP in cancer cells with deficiencies in other repair pathways (like BRCA1/2 mutations) leads to synthetic lethality. A series of novel 4-hydroxyquinazoline derivatives were designed and shown to be potent PARP inhibitors.[16][17] Notably, a lead compound from this series, designated B1, exhibited superior cytotoxicity in PARP inhibitor-resistant cell lines compared to the approved drug Olaparib.[16] Mechanistic studies confirmed that B1 suppressed PAR formation, increased markers of DNA damage (γH2AX), and induced apoptosis.[16][17]
Quantitative Analysis of Anticancer Potency
The biological activity of these derivatives is quantified using metrics like IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition). The tables below summarize the reported in vitro potency of relevant 4-hydroxyquinazoline derivatives.
Table 1: Antiproliferative Activity of 4-Hydroxyquinazoline Derivatives as PARP Inhibitors
The following data represents the IC₅₀ values of synthesized compounds against primary PARP inhibitor-resistant human colorectal carcinoma (HCT-15) and breast cancer (HCC1937) cell lines after 72 hours of treatment. Data is adapted from studies by Wan, S., et al.[16]
| Compound | HCT-15 IC₅₀ (μM) | HCC1937 IC₅₀ (μM) |
| B1 | 2.89 ± 0.78 | 3.26 ± 0.38 |
| B2 | 10.37 ± 0.93 | 12.54 ± 1.02 |
| B3 | 15.62 ± 1.15 | 17.83 ± 1.34 |
| B4 | 21.48 ± 1.56 | 25.71 ± 1.88 |
| B5 | 18.91 ± 1.22 | 20.33 ± 1.51 |
| B6 | 28.75 ± 2.03 | 30.19 ± 2.47 |
| Olaparib (Control) | 45.53 ± 3.13 | 37.07 ± 1.89 |
Data represents mean ± SD from three independent experiments.
Table 2: Cytotoxicity of Halogenated Quinazoline Derivatives
This table shows the IC₅₀ values of quinazoline derivatives with different halogen substitutions against a panel of human cancer cell lines. While not 5-fluoro derivatives, these results demonstrate the potent effect of halogenation on the quinazoline core. Data is adapted from studies by Lv, K., et al.[1]
| Compound | Substitution | MGC-803 (Gastric) IC₅₀ (μM) | MCF-7 (Breast) IC₅₀ (μM) | A549 (Lung) IC₅₀ (μM) |
| 6 | H | 6.23 | 8.15 | 10.34 |
| 7 | p-F | 5.07 | 6.23 | 8.17 |
| 8 | p-Cl | 4.88 | 5.91 | 7.65 |
| 9 | p-Br | 3.15 | 4.28 | 5.06 |
| 5-Fu (Control) | N/A | 4.96 | 6.03 | 8.11 |
Antimicrobial Properties of the Quinazoline Core
In addition to their anticancer effects, quinazoline and quinazolin-4-one derivatives have demonstrated a broad spectrum of antimicrobial activity.[18]
Antibacterial and Antifungal Activity
Studies have reported the efficacy of these compounds against various pathogenic microbes:
-
Gram-Positive Bacteria: Including Staphylococcus aureus and Streptococcus pyogenes.[3][19]
-
Gram-Negative Bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[3]
-
Fungi: Including Aspergillus niger and Candida albicans.[3][20]
The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial processes, such as DNA synthesis via the inhibition of DNA gyrase.[19]
Structure-Activity Relationships (SAR)
SAR studies have revealed that the antimicrobial potency of the quinazolin-4-one ring can be significantly modulated by the nature and position of its substituents. The introduction of a halogen atom (such as fluorine or chlorine) is often associated with enhanced activity.[18] Specifically, substitutions at positions 2, 3, 6, and 8 have been shown to be critical for improving the antimicrobial profile.[18] This strongly supports the rationale for investigating 5-fluoro substituted derivatives as potentially potent antimicrobial agents.
Key Experimental Protocols
The evaluation of the biological activity of novel this compound derivatives requires a series of robust and validated assays.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 μM). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀/GI₅₀ value.
Protocol 2: Tubulin Polymerization Inhibition Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep on ice.
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., Colchicine) and a negative control (DMSO).
-
Initiation of Polymerization: Add the tubulin solution and GTP (1 mM final concentration) to each well to initiate polymerization.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance change over time. The rate and extent of polymerization inhibition are calculated relative to the DMSO control.
Visualization: Experimental Workflow for Biological Evaluation
Conclusion and Future Directions
The 4-hydroxyquinazoline (quinazolin-4-one) scaffold is a highly validated platform for the development of targeted therapeutics. The strategic incorporation of a 5-fluoro substituent is a promising approach to enhance the potency, selectivity, and pharmacokinetic properties of these derivatives. Based on extensive evidence from structurally related compounds, this compound derivatives are poised to be potent multi-targeted agents with significant potential in oncology and infectious diseases.
Future research should focus on:
-
Systematic Synthesis: Creation of a focused library of this compound derivatives with diverse substitutions at other positions (e.g., C2, C3, C6) to build a comprehensive SAR profile.
-
Broad-Spectrum Screening: Evaluation against a wide panel of cancer cell lines (including resistant lines) and pathogenic microbes to identify lead compounds.
-
In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models to assess their therapeutic efficacy and safety profiles.
-
Target Deconvolution: Employing chemoproteomics and other advanced techniques to identify novel biological targets and further elucidate their mechanisms of action.
References
- 1. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. mdpi.com [mdpi.com]
- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 20. rphsonline.com [rphsonline.com]
An In-depth Technical Guide to 5-Fluoro-4-hydroxyquinazoline: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluoro-4-hydroxyquinazoline, a fluorinated quinazolinone scaffold of significant interest in medicinal chemistry. This document delves into its chemical identity, a detailed synthetic protocol, spectroscopic characterization, and its emerging role in drug discovery, particularly as a potential therapeutic agent.
Core Compound Identity
-
Chemical Name: this compound
-
CAS Number: 436-72-6[1]
-
Molecular Formula: C₈H₅FN₂O[1]
-
Molecular Weight: 164.14 g/mol [1]
-
Synonyms: 5-Fluoroquinazolin-4-ol, 5-Fluoro-4(3H)-quinazolinone[2]
Structural Representation:
The structure of this compound is characterized by a pyrimidine ring fused to a benzene ring, with a fluorine atom substituted at the 5th position and a hydroxyl group at the 4th position. It exists in tautomeric equilibrium with its keto form, 5-fluoroquinazolin-4(3H)-one.
References
An In-depth Technical Guide to the Potential Therapeutic Targets for 5-Fluoro-4-hydroxyquinazoline
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology. Its privileged structure offers a versatile platform for designing potent and selective inhibitors of key cellular targets. This guide focuses on 5-Fluoro-4-hydroxyquinazoline , a specific derivative for which public data on biological activity is sparse. Drawing from extensive research on the broader quinazoline class, this document delineates the most probable therapeutic targets for this compound and provides a comprehensive, actionable framework for its investigation. We will explore the rationale and detailed experimental protocols for evaluating its potential as an inhibitor of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly(ADP-ribose) Polymerase 1 (PARP-1). This guide is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising molecule.
Introduction: The Quinazoline Scaffold as a Privileged Motif in Drug Discovery
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal anchor for binding to the active sites of various enzymes.[2] This has led to the successful development of several quinazoline-based drugs, most notably in the field of cancer therapy where they have proven to be highly effective inhibitors of protein kinases and other critical enzymes.[3][4][5]
The compound of interest, This compound , possesses two key features of this pharmacologically significant class: the core quinazoline structure and a halogen substituent. The presence of a fluorine atom at the 5-position is particularly noteworthy, as halogenation is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, and can enhance binding affinity to target proteins.[6] Given the established activities of structurally related molecules, we can logically infer the most promising therapeutic avenues for this specific compound. This guide will focus on three high-probability targets: EGFR, VEGFR-2, and PARP-1.
Potential Target I: Epidermal Growth Factor Receptor (EGFR)
Rationale for EGFR as a Target
The quinazoline core is the archetypal scaffold for first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[6][7][8] Marketed drugs such as Gefitinib and Erlotinib, which are 4-anilinoquinazoline derivatives, have demonstrated the high affinity of this scaffold for the ATP-binding site within the EGFR kinase domain.[3][7][9] These inhibitors function by competitively blocking ATP, thereby preventing receptor autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling pathways like RAS/RAF/MAPK and PI3K/AKT.[9][10][11]
The interaction is typically stabilized by a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.[2][12] Given that this compound contains this essential quinazoline core, it is a prime candidate for investigation as an EGFR inhibitor.
EGFR Signaling Pathway
The diagram below illustrates the canonical EGFR signaling cascade, which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and survival.[4][10][13]
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Experimental Protocols
This assay quantifies the amount of ATP consumed during the kinase reaction, providing a direct measure of enzyme activity.
Principle: The assay is based on the depletion of ATP during the phosphorylation of a substrate by EGFR. The remaining ATP is converted into a luminescent signal. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.[14]
Step-by-Step Protocol: [14]
-
Reagent Preparation:
-
Prepare 1x Tyrosine Kinase Buffer by diluting a 5x stock.
-
Dilute recombinant human EGFR enzyme, substrate (e.g., poly(Glu,Tyr) 4:1), and ATP to their final working concentrations in 1x Kinase Buffer.
-
Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%). A known EGFR inhibitor like Gefitinib should be used as a positive control.
-
-
Assay Plate Setup (384-well low volume plate):
-
Add 1 µL of the compound dilutions or DMSO vehicle to the appropriate wells.
-
Add 2 µL of the diluted EGFR enzyme solution to all wells except the "no enzyme" blank.
-
Add 2 µL of the substrate/ATP mixture to all wells to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the DMSO control (0% inhibition) and a "no activity" control (100% inhibition).
-
Plot the percent inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This assay measures the level of EGFR autophosphorylation in whole cells, providing a more physiologically relevant assessment of inhibition.
Principle: Cells are treated with the test compound, stimulated with EGF, and then fixed. A primary antibody specific for phosphorylated EGFR (e.g., at Tyr1068) is used, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for colorimetric detection.[15][16]
Step-by-Step Protocol: [15]
-
Cell Culture:
-
Seed A431 cells (a human epidermoid carcinoma line with high EGFR expression) into a 96-well tissue culture plate at a density of 10,000-30,000 cells/well and incubate overnight.
-
-
Compound Treatment and Stimulation:
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound or controls for 1-2 hours.
-
Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C.
-
-
Fixing and Permeabilization:
-
Aspirate the media and add 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the wells three times with 1x Wash Buffer.
-
-
Immunodetection:
-
Add 200 µL of Quenching Buffer and incubate for 20 minutes.
-
Wash four times with 1x Wash Buffer.
-
Add 100 µL of Blocking Buffer and incubate for 1 hour.
-
Add 50 µL of diluted primary antibody (anti-phospho-EGFR) to the appropriate wells and incubate for 2 hours at room temperature. Include wells with an anti-total-EGFR antibody for normalization.
-
Wash three times, then add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour.
-
-
Signal Development:
-
Wash four times, then add 50 µL of TMB Substrate Solution and incubate until a blue color develops.
-
Add 50 µL of Stop Solution. The color will turn yellow.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each condition.
-
Calculate the percent inhibition relative to the EGF-stimulated control and determine the IC50 value.
-
Potential Target II: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Rationale for VEGFR-2 as a Target
VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[17][18] Like EGFR, VEGFR-2 is a receptor tyrosine kinase. The quinazoline scaffold is also found in multi-targeted TKIs that inhibit VEGFR-2.[19] Vandetanib, for example, is an approved quinazoline-based drug that dually inhibits both EGFR and VEGFR-2.[17][19] This dual inhibition can be a powerful anti-cancer strategy, simultaneously targeting tumor cell proliferation and the blood supply that sustains it. The structural similarity of this compound to these known VEGFR-2 inhibitors makes this receptor a highly plausible target.
VEGFR-2 Signaling Pathway
The diagram below outlines the signaling cascade initiated by VEGF binding to VEGFR-2, leading to endothelial cell proliferation and migration, the key steps in angiogenesis.[20][21][22]
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
Experimental Protocols
This assay is analogous to the EGFR kinase assay and directly measures the enzymatic activity of VEGFR-2.
Principle: The protocol is identical to the EGFR kinase assay described in section 2.3.1, but with recombinant human VEGFR-2 (KDR) kinase substituted for EGFR.[23][24][25][26]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer.
-
Dilute recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly-Glu,Tyr 4:1), and ATP in 1x Kinase Buffer.[23]
-
Prepare serial dilutions of this compound and a positive control (e.g., Vandetanib).
-
-
Assay Execution: Follow steps 2-6 as outlined in the EGFR Kinase Assay protocol (Section 2.3.1), using the VEGFR-2 specific reagents. The IC50 value for VEGFR-2 inhibition is then determined.
This is a classic in vitro angiogenesis assay that models the ability of endothelial cells to form capillary-like structures.
Principle: When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells (e.g., HUVECs) will form three-dimensional tube networks. Angiogenesis inhibitors will disrupt this process.[8][27][28][29]
Step-by-Step Protocol: [28][29]
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice.
-
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs).
-
Harvest the cells and resuspend them in basal medium containing a low percentage of serum.
-
Prepare cell suspensions containing serial dilutions of this compound or a known inhibitor (e.g., Sunitinib).
-
-
Assay Incubation:
-
Carefully add 100 µL of the cell suspension (1-3 x 10^4 cells) to each Matrigel-coated well.
-
Incubate at 37°C, 5% CO2 for 4-18 hours.
-
-
Visualization and Quantification:
-
Visualize the tube networks using a light microscope.
-
Capture images of several fields per well.
-
Quantify the extent of tube formation using image analysis software to measure parameters such as total tube length, number of junctions, and number of loops.
-
-
Data Analysis:
-
Compare the quantitative parameters of compound-treated wells to the vehicle control to determine the extent of inhibition.
-
Potential Target III: Poly(ADP-ribose) Polymerase 1 (PARP-1)
Rationale for PARP-1 as a Target
PARP-1 is a nuclear enzyme crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][6][30] Inhibiting PARP-1 in cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP inhibitors a powerful class of targeted therapies.[15] Several quinazoline and quinazolinone derivatives have been reported as potent PARP-1 inhibitors.[3][10][12] The core scaffold is capable of forming key interactions within the nicotinamide-binding pocket of PARP-1, mimicking the substrate NAD+.[31][32] This provides a strong rationale for investigating this compound as a potential PARP-1 inhibitor.
PARP-1 in the DNA Damage Response Pathway
The diagram below shows the central role of PARP-1 in sensing DNA damage and recruiting the repair machinery. Inhibition of this process leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs) that are lethal to HR-deficient cells.[1][6][19][33]
Caption: Hypothesized inhibition of the PARP-1 DNA repair pathway.
Experimental Protocols
This assay measures the enzymatic activity of PARP-1 by quantifying the amount of PAR (poly(ADP-ribose)) produced.
Principle: The assay typically involves incubating PARP-1 with NAD+ and activated DNA. The resulting PAR chains, which are attached to histone proteins coated on a plate, are then detected using an antibody against PAR or by quantifying the consumption of NAD+.[5][34]
Step-by-Step Protocol (Colorimetric Example):
-
Plate Preparation:
-
Use a 96-well plate pre-coated with histones and activated DNA.
-
-
Reagent Preparation:
-
Reconstitute recombinant human PARP-1 enzyme.
-
Prepare a reaction cocktail containing biotinylated NAD+.
-
Prepare serial dilutions of this compound and a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
-
PARP Reaction:
-
Add 25 µL of the compound dilutions or vehicle to the wells.
-
Add 25 µL of the PARP-1/biotinylated NAD+ cocktail to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate multiple times to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes. This will bind to the biotinylated PAR chains.
-
Wash the plate again.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm.
-
A lower absorbance indicates inhibition of PARP-1 activity.
-
Calculate the percent inhibition and determine the IC50 value.
-
This assay determines if the test compound binds to the same site on PARP-1 as a known inhibitor.
Principle: A fluorescently labeled PARP inhibitor (e.g., a fluorescent derivative of Olaparib) is used as a probe. When bound to the large PARP-1 enzyme, the probe's rotation is slow, resulting in high fluorescence polarization (FP). If the test compound competes for the same binding site, it will displace the probe, which will then tumble freely in solution, leading to a decrease in FP.[35][36]
Step-by-Step Protocol: [36]
-
Reagent Preparation:
-
Prepare 1x Assay Buffer.
-
Dilute PARP-1 enzyme and the fluorescent probe (PARPi-FL) to their working concentrations in the assay buffer.
-
Prepare serial dilutions of this compound.
-
-
Assay Plate Setup (Black 96-well plate):
-
Set up "Blank" (buffer only), "Reference Control" (probe only, for minimum FP), and "Positive Control" (PARP-1 + probe, for maximum FP) wells.
-
Add 5 µL of the compound dilutions to the "Test Inhibitor" wells.
-
Add 20 µL of diluted PARP-1 to "Positive Control" and "Test Inhibitor" wells.
-
Add 25 µL of the diluted fluorescent probe to all wells except the "Blank".
-
-
Incubation:
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a suitable plate reader (e.g., λex=485 nm, λem=528 nm).
-
-
Data Analysis:
-
The decrease in FP is proportional to the competitive binding of the test compound.
-
Calculate the percent displacement and determine the IC50 or Ki value for binding.
-
Integrated Experimental Workflow
To efficiently investigate this compound, a tiered screening approach is recommended. This workflow prioritizes resource allocation by starting with broad, cost-effective biochemical assays and progressing to more complex and physiologically relevant cell-based models for the most promising targets.
Caption: A tiered experimental workflow for target validation.
Conclusion and Future Directions
While specific biological data for this compound is not yet widely available, its chemical structure firmly places it within a class of compounds with proven therapeutic relevance. The quinazoline scaffold is strongly associated with the inhibition of EGFR, VEGFR-2, and PARP-1. The systematic approach outlined in this guide, from initial biochemical screening to cell-based functional assays, provides a robust and scientifically-grounded strategy to elucidate the primary targets and mechanism of action of this compound. Positive results from this workflow would warrant further investigation, including kinase selectivity profiling, ADME-Tox studies, and ultimately, evaluation in preclinical in vivo models of cancer. The exploration of this compound and its derivatives could lead to the discovery of novel and effective therapeutic agents.
References
- 1. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ibidi.com [ibidi.com]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. promega.com.cn [promega.com.cn]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. revvity.com [revvity.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. proteopedia.org [proteopedia.org]
- 22. medium.com [medium.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. bio-protocol.org [bio-protocol.org]
- 29. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assay-protocol.com [assay-protocol.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Repair pathway for PARP-1 DNA-protein crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. bpsbioscience.com [bpsbioscience.com]
Introduction: The Quinazoline Scaffold and the Dawn of Computational Drug Discovery
An In-Depth Technical Guide to the In Silico Docking of 5-Fluoro-4-hydroxyquinazoline with Kinase Targets
This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural list. It delves into the causality behind methodological choices, emphasizes self-validating systems for trustworthy results, and is grounded in authoritative scientific literature.
The quinazoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its derivatives are particularly renowned for their potent activity as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[1] Gefitinib and Erlotinib, both quinazoline-based molecules, were among the first successful targeted therapies for non-small cell lung cancer (NSCLC) by inhibiting the Epidermal Growth Factor Receptor (EGFR).[2][3] The subject of this guide, this compound (PubChem CID: 135495930), is a member of this privileged structural class.[4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making it a compound of high interest for inhibitor design.
In silico molecular docking is an indispensable computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] It allows scientists to screen virtual libraries of compounds against a protein target, predict binding affinities, and elucidate potential mechanisms of action at an atomic level, thereby accelerating the drug discovery pipeline and reducing costs.[2][6][7]
This guide will detail a robust, validated workflow for docking this compound into the ATP-binding sites of two clinically relevant protein kinases: EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Part 1: Strategic Target Selection & Structural Rationale
The choice of a protein target is the most critical first step in a docking study. The selection must be evidence-based, leveraging existing knowledge about the compound class and the target's role in disease.
Causality of Target Selection:
-
Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibition.[2][5] EGFR is a receptor tyrosine kinase that, upon mutation or overexpression, becomes a potent oncogenic driver in various cancers, particularly NSCLC.[8][9] Therefore, assessing the binding potential of a novel quinazoline derivative against EGFR is a logical and primary starting point.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is another key receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels, a process essential for tumor growth and metastasis.[10][11] Many successful kinase inhibitors are multi-targeted, and inhibiting both EGFR and VEGFR2 can offer a synergistic anti-cancer effect. Docking against VEGFR2 allows for the exploration of this potential dual-inhibitory profile.
The goal is to predict whether this compound can favorably occupy the ATP-binding pocket of these kinases, mimicking the action of known inhibitors and preventing the phosphorylation events that drive malignant signaling.
Part 2: The In Silico Docking Workflow: A Self-Validating Protocol
A trustworthy docking protocol is a self-validating one. Before docking our compound of interest, we must first prove that our chosen parameters can accurately reproduce a known, experimentally determined binding pose. This is achieved through a process called "redocking."
Experimental Protocol 1: Molecular Docking Workflow
This protocol outlines the complete process from system preparation to the final analysis.
1. Macromolecule (Protein) Preparation:
-
Step 1.1: Structure Acquisition: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this study, we will select EGFR in complex with the quinazoline inhibitor Erlotinib (PDB ID: 1M17) and VEGFR2 in complex with Axitinib (PDB ID: 4AGC).[10][12] The choice of a high-resolution structure with a co-crystallized ligand is crucial as it provides an experimentally validated binding site.
-
Step 1.2: Initial Cleanup: Open the PDB file in a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro, MOE). Remove all non-essential components, including water molecules, co-solvents, and any heteroatoms not critical to the binding interaction. This is done because crystallographic water molecules may not be present in the physiological binding event and can interfere with the docking algorithm.
-
Step 1.3: Protein Refinement: Add polar hydrogen atoms to the protein, as these are typically not resolved in X-ray crystal structures but are vital for forming hydrogen bonds. Assign partial charges (e.g., Gasteiger charges). This step correctly protonates amino acid residues and prepares the protein energetically for the simulation.
-
Step 1.4: Save Processed Receptor: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock).
2. Ligand Preparation:
-
Step 2.1: Ligand Structure Acquisition: Obtain the 3D structure of this compound. This can be done by retrieving its structure from the PubChem database (CID: 135495930) and saving it in a standard format like .sdf or .mol2.[4]
-
Step 2.2: Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This process relieves any steric strain and finds a low-energy, stable conformation of the molecule, which is a more realistic representation for docking.
-
Step 2.3: Torsional Degrees of Freedom: Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand during the simulation, enabling it to fit flexibly into the binding site.
-
Step 2.4: Save Processed Ligand: Save the prepared ligand in the required format (e.g., .pdbqt).
3. Docking Protocol Validation (Redocking):
-
Step 3.1: Extract the Co-crystallized Ligand: From the original PDB structure (e.g., 1M17), extract the native ligand (Erlotinib).
-
Step 3.2: Prepare the Native Ligand: Prepare the extracted ligand using the same procedure outlined in steps 2.2-2.4.
-
Step 3.3: Define the Grid Box: Center a grid box on the position of the native ligand within the receptor's active site. The grid box defines the search space for the docking algorithm. It should be large enough to encompass the entire binding pocket and allow for full rotational and translational movement of the ligand.
-
Step 3.4: Perform Redocking: Dock the prepared native ligand back into its own receptor's active site using the chosen docking algorithm (e.g., Lamarckian Genetic Algorithm).
-
Step 3.5: Analyze RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally accepted as an RMSD value of less than 2.0 Å. [13][14][15] This confirms that the docking protocol can accurately reproduce the experimentally observed binding mode.
4. Molecular Docking of this compound:
-
Step 4.1: Execute Docking: Using the validated protocol and the same grid box parameters, dock the prepared this compound into the active sites of both EGFR and VEGFR2.
-
Step 4.2: Cluster Analysis: The docking software will generate multiple possible binding poses (conformations). These are typically clustered based on conformational similarity. The pose from the most populated cluster with the lowest binding energy is usually considered the most probable binding mode.
5. Analysis and Visualization:
-
Step 5.1: Binding Energy Evaluation: Analyze the predicted binding energy (often reported as a docking score in kcal/mol). A more negative value indicates a more favorable binding affinity.
-
Step 5.2: Interaction Analysis: Visualize the top-ranked docked pose in 3D. Identify and analyze the specific molecular interactions between the ligand and the protein's amino acid residues. Key interactions to look for include:
-
Hydrogen Bonds: Crucial for affinity and specificity.
-
Hydrophobic Interactions: Key for anchoring the ligand in the pocket.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
-
Step 5.3: Comparison with Known Inhibitors: Compare the binding mode and interacting residues of this compound with those of the co-crystallized inhibitors (e.g., Erlotinib for EGFR). This comparison helps to rationalize the predicted activity.
Visualization of the Docking Workflow
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12259D [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy | MDPI [mdpi.com]
The Alchemist's Guide to a Privileged Scaffold: A Technical Review of Quinazoline Synthesis
Abstract
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] This wide-ranging biological significance has rendered the synthesis of quinazolines a subject of intense and ongoing research.[2] This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the quinazoline scaffold, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical named reactions, explore the efficiency and versatility of modern transition-metal-catalyzed methods, and examine the sustainable innovations offered by green chemistry approaches. Detailed, field-proven experimental protocols and comparative data are presented to not only describe the synthetic routes but also to elucidate the rationale behind methodological choices.
The Enduring Legacy of Classical Syntheses
The foundational methods for quinazoline synthesis, developed over a century ago, remain relevant in many contexts due to their simplicity and the ready availability of starting materials.
The Niementowski Quinazoline Synthesis
First reported in 1895, the Niementowski synthesis is a cornerstone method for preparing 4(3H)-quinazolinones.[4][5] The classical approach involves the thermal condensation of an anthranilic acid with an amide.[4]
Mechanism: The reaction is understood to proceed through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product.[6] A similar mechanism is proposed for the related Niementowski quinoline synthesis.[4]
Diagram: Mechanism of the Niementowski Quinazoline Synthesis
Caption: The Niementowski synthesis proceeds via acylation followed by cyclization.
Experimental Protocols: Conventional vs. Microwave-Assisted Niementowski Synthesis
The advent of microwave-assisted organic synthesis (MAOS) has significantly improved the efficiency of the Niementowski reaction, drastically reducing reaction times and often increasing yields.[7][8]
| Parameter | Conventional Method[9] | Microwave-Assisted Method[10] |
| Reactants | Anthranilic acid, Formamide | Anthranilic acid, Trimethyl orthoformate, Amine |
| Solvent | None (neat) or high-boiling solvent | Ethanol |
| Temperature | 130-160 °C | 120 °C |
| Time | 2-8 hours | 30 minutes |
| Yield | ~60-73% | Often >80% |
Step-by-Step Protocol: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones [10]
-
Combine anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL) in a microwave reactor vessel.
-
Seal the vessel and subject the mixture to microwave irradiation at 120 °C for 30 minutes.
-
After cooling, pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure 3-substituted-quinazolin-4(3H)-one.
The Bischler Synthesis of Quinazolines
The Bischler synthesis of quinazolines is a cyclodehydration reaction of N-acyl-2-aminobenzophenones or related N-acyl-o-aminoaryl ketones.[1] This method is particularly useful for the preparation of 2,4-disubstituted quinazolines. While the Bischler-Napieralski reaction is more famously associated with the synthesis of isoquinolines, the underlying principle of intramolecular electrophilic aromatic substitution following activation of an amide is analogous.[11][12]
Mechanism: The reaction is initiated by a dehydrating agent (e.g., POCl₃, P₂O₅) which activates the amide carbonyl group.[10] This is followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the aniline nitrogen, leading to a cyclized intermediate. Subsequent dehydration and aromatization yield the quinazoline ring.
Diagram: Generalized Bischler Quinazoline Synthesis Workflow
Caption: The Bischler synthesis involves activation, cyclization, and aromatization.
The Ascendancy of Transition-Metal Catalysis
In the last few decades, transition-metal-catalyzed reactions have emerged as powerful and indispensable tools for the synthesis of quinazolines. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation compared to classical approaches.
Copper-Catalyzed Syntheses
Copper, being an inexpensive and earth-abundant metal, has been widely employed in the synthesis of quinazolines.[12] Copper catalysts can facilitate various transformations, including Ullmann-type couplings and oxidative C-H amidation.[12]
Mechanism of a Domino Copper-Catalyzed Synthesis: A prominent example involves the reaction of 2-halobenzamides with (aryl)methanamines. The proposed mechanism begins with a copper-catalyzed Ullmann-type N-arylation. This is followed by a copper-catalyzed aerobic oxidation to form a C=N bond, and subsequent intramolecular nucleophilic addition of the amide to the imine, leading to the quinazolinone product.[12]
Diagram: Copper-Catalyzed Domino Synthesis Mechanism
Caption: A domino copper-catalyzed route to quinazolinones.
Step-by-Step Protocol: Copper-Catalyzed Domino Synthesis of Quinazolinones [12]
-
To a reaction vessel, add the substituted 2-halobenzamide (0.2 mmol), (aryl)methanamine (0.4 mmol), CuBr (0.02 mmol), and K₂CO₃ (0.6 mmol).
-
Add DMSO (2 mL) as the solvent.
-
Stir the reaction mixture under an air atmosphere at the desired temperature (typically elevated).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the desired quinazolinone.
Iron, Manganese, and Cobalt-Catalyzed Approaches
The use of earth-abundant and less toxic first-row transition metals like iron, manganese, and cobalt is a growing area in sustainable synthesis.[11]
-
Iron-Catalyzed Synthesis: FeCl₂ has been used to catalyze the sp³ C-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimines, providing an efficient route to C-2 substituted quinazolines.[11]
-
Manganese-Catalyzed Synthesis: Mn(I) complexes have been developed for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohol with primary amides, offering an atom-economical pathway to 2-substituted quinazolines.[11]
-
Cobalt-Catalyzed Synthesis: Cobalt acetate [Co(OAc)₂] has been shown to be an effective catalyst for the dehydrogenative cyclization of 2-aminoaryl alcohols with nitriles, affording a variety of quinazoline derivatives under ligand-free conditions.[6]
Green Chemistry in Quinazoline Synthesis
In line with the principles of sustainable chemistry, several eco-friendly methods for quinazoline synthesis have been developed. These approaches often involve microwave irradiation, the use of green solvents, or solvent-free conditions.[8]
Microwave-assisted synthesis, as highlighted in the Niementowski section, is a prime example of a green chemistry approach. It significantly reduces energy consumption and reaction times.[7] Furthermore, one-pot, multi-component reactions (MCRs) are inherently green as they reduce the number of synthetic steps and purification stages, thereby minimizing waste.
Step-by-Step Protocol: Microwave-Assisted, Solvent-Free Synthesis of Quinazolinones
-
Synthesize the intermediate, Methyl 2-acetoamidobenzoate, by reacting methyl anthranilate and acetic anhydride in the presence of catalytic pyridine.
-
Treat the Methyl 2-acetoamidobenzoate with a base such as ammonia or hydrazine hydrate.
-
Subject the reaction mixture to microwave irradiation. This method has been shown to result in high product yields and significantly reduced reaction times.
Case Studies: Synthesis of Quinazoline-Based Anticancer Drugs
The practical application of these synthetic strategies is best illustrated by examining the synthesis of clinically approved drugs. Gefitinib (Iressa®) and Erlotinib (Tarceva®) are two prominent examples of quinazoline-based tyrosine kinase inhibitors used in cancer therapy.[2]
Synthesis of Gefitinib
AstraZeneca's original synthesis of Gefitinib involved a six-step process. However, more recent and efficient syntheses have been developed. A notable four-step synthesis starts from the commercially available 2,4-dichloro-6,7-dimethoxyquinazoline.
Synthetic Workflow for Gefitinib:
-
Nucleophilic Aromatic Substitution (SNA_r_): 2,4-dichloro-6,7-dimethoxyquinazoline is treated with 3-chloro-4-fluoroaniline in acetic acid at 55 °C to exclusively yield the 4-aminated product.
-
Selective Demethylation: The resulting intermediate undergoes selective demethylation, for example, using an ionic liquid like trimethylammonium heptachlorodialuminate.
-
O-Alkylation: The newly formed hydroxyl group is then alkylated.
-
Selective Dehalogenation: The final step involves the selective removal of the chlorine atom at the 2-position to afford Gefitinib.
Diagram: A Four-Step Synthesis of Gefitinib
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines∗ | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler napieralski reaction | PPTX [slideshare.net]
- 9. Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
An In-depth Technical Guide to Tautomerism in 4-Hydroxyquinazoline Compounds
Abstract
The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in numerous biologically active compounds.[1][2] The therapeutic efficacy, receptor binding, and physicochemical properties of these molecules are profoundly influenced by a subtle yet critical chemical phenomenon: tautomerism.[1][3] This technical guide provides a comprehensive examination of the tautomeric equilibria in 4-hydroxyquinazoline structures, focusing on the predominant lactam-lactim forms. It consolidates theoretical and experimental findings, details analytical methodologies for characterization, and explores the critical implications of tautomeric control in modern drug discovery and development. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering insights into the structural dynamics that govern the function of this important class of heterocyclic compounds.
The Fundamental Equilibrium: Lactam vs. Lactim
The core of tautomerism in 4-hydroxyquinazoline lies in the prototropic shift between two primary forms. This is a specific case of amide-imidol tautomerism, often referred to as lactam-lactim tautomerism in cyclic systems.[4][5][6]
-
4(3H)-Quinazolinone (Lactam form): This tautomer features an amide functional group within the heterocyclic ring, characterized by a carbonyl group (C=O) at the C4 position and a proton on the nitrogen at the N3 position.[1]
-
4-Hydroxyquinazoline (Lactim form): This tautomer possesses an iminol (or enol-like) group, characterized by a hydroxyl group (-OH) at the C4 position and a double bond between C4 and N3.[1]
The interconversion between these two forms involves the migration of a proton from N3 to the C4-oxygen, accompanied by a rearrangement of the double bonds within the pyrimidine ring.[1][6] While seemingly simple, the position of this equilibrium dictates the molecule's hydrogen bonding capabilities, polarity, and shape, which are all critical for biological interactions.
The Energetic Landscape: A Decisive Preference for the Lactam Form
Overwhelming experimental and computational evidence establishes that the lactam form (4(3H)-quinazolinone) is the most stable tautomer in the solid state and in the majority of solvent conditions.[1][7]
Computational Validation
Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies and, therefore, the relative stability of tautomers. Multiple studies have consistently concluded that the lactam form represents the global energy minimum for this scaffold.[1][8] A representative DFT study investigating the potential isomers of 4-hydroxyquinazoline confirms the energetic preference for the lactam structure.[1]
| Tautomer Name | Structure | Relative Energy (ΔE) in Gas Phase (kcal/mol) |
| Quinazolin-4(3H)-one (Lactam) | Amide at C4 | 0.00 (Most Stable) |
| 4-Hydroxyquinazoline (Lactim) | Hydroxyl at C4 | +8.5 |
| Quinazolin-2(1H)-one | Amide at C2 | +15.2 |
| 2-Hydroxyquinazoline | Hydroxyl at C2 | +22.1 |
| Zwitterionic form | Internal salt | +32.5 |
This energetic preference is significant; a difference of several kcal/mol means the population of the higher-energy tautomers at equilibrium is exceptionally low under standard conditions.
Solid-State Confirmation
X-ray crystallographic studies, which provide the definitive structure of a molecule in the solid state, consistently show 4-hydroxyquinazoline derivatives in the lactam conformation.[1][2] This is attributed to more efficient crystal packing and the ability to form strong intermolecular hydrogen bonds via the N-H donor and C=O acceptor of the amide group, leading to a more stable crystal lattice.
Factors Governing Tautomeric Preference
While the lactam form is dominant, the equilibrium is not static. It can be influenced by environmental and structural factors, and understanding these is key to predicting and controlling the behavior of these compounds in different systems, from a reaction flask to a biological medium.
Solvent Effects
The nature of the solvent plays a critical role in influencing the tautomeric equilibrium, primarily through differential solvation of the tautomers.[9][10]
-
Polar Solvents (e.g., Water, DMSO, Ethanol): These solvents tend to further stabilize the lactam form. The lactam tautomer is typically more polar and has distinct hydrogen bond donor (N-H) and acceptor (C=O) sites that are readily solvated by polar protic or aprotic solvents.
-
Non-polar Solvents & Gas Phase: In less polar environments or the gas phase, the energy gap between tautomers can be reduced. For analogous systems like 4-hydroxyquinolines, the enol (lactim-equivalent) form can become significantly more populated in the gas phase.[11] This is a crucial consideration for computational models and mass spectrometry experiments.
Substituent Effects
The electronic nature of substituents on the quinazoline ring can subtly shift the equilibrium.
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the acidity of the N-H proton, potentially favoring the lactim form to a small degree, although the lactam form generally still predominates.
-
Electron-Donating Groups (EDGs): EDGs can increase the basicity of the ring nitrogens and the carbonyl oxygen, which tends to further stabilize the lactam form.
-
Intramolecular Hydrogen Bonding: Substituents at positions that can form an intramolecular hydrogen bond with either the C4-OH (lactim) or C4=O (lactam) can dramatically shift the equilibrium. Studies on the related 4-hydroxyquinoline system have shown that a hydrogen bond acceptor at the 3-position can lock the molecule in the enol (lactim-like) form.[12]
Analytical Workflow for Tautomer Characterization
A multi-faceted analytical approach is required to unambiguously characterize the tautomeric state of a 4-hydroxyquinazoline derivative.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): This is the most powerful technique for studying tautomerism in solution.
-
¹H NMR: The presence of a broad signal for an N-H proton (typically >10 ppm) is a strong indicator of the lactam form. Conversely, a signal for an O-H proton would indicate the lactim form.
-
¹³C NMR: The chemical shift of the C4 carbon is highly diagnostic. A shift in the range of ~160-175 ppm is characteristic of a carbonyl carbon (lactam), whereas a shift further upfield would be expected for the C-OH carbon of the lactim.
-
-
Infrared (IR) Spectroscopy: In the solid state, the presence of a strong absorption band between 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration is definitive evidence for the lactam tautomer.[7] The absence of a broad O-H stretching band (~3200-3400 cm⁻¹) further corroborates this assignment.
Experimental Protocol: NMR Analysis for Tautomer Identification
-
Sample Preparation: Accurately weigh ~5-10 mg of the 4-hydroxyquinazoline derivative. Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like N-H).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration of all signals, including the potentially broad N-H proton.
-
¹H Spectrum Analysis: Look for a low-field (downfield) signal, typically above 11 ppm in DMSO-d₆, which is characteristic of the N3-H proton of the lactam form. Integrate this signal relative to other non-exchangeable aromatic protons to confirm its stoichiometry.
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will exchange with deuterium and either disappear or significantly diminish in intensity, confirming its identity as an exchangeable proton.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹³C Spectrum Analysis: Identify the signal for the C4 carbon. A chemical shift (δ) > 160 ppm strongly indicates the presence of a carbonyl group, confirming the lactam structure as the major or exclusive tautomer in that solvent.
Implications in Drug Discovery and Medicinal Chemistry
The predominance of a single tautomeric form is not a mere academic curiosity; it is a critical factor in drug design. The specific tautomer present in the physiological environment determines the molecule's interaction with its biological target.[3][11][13]
-
Receptor Binding: The lactam and lactim forms present fundamentally different pharmacophoric features. The lactam form offers a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The lactim form offers a hydrogen bond donor (O-H) and a hydrogen bond acceptor at the N1 position. A drug's target (e.g., an enzyme active site or a receptor) has a precisely arranged three-dimensional architecture of amino acid residues. Often, only one tautomer will have the correct geometry and electronic properties to form the key hydrogen bonds required for potent binding. Docking studies on analogous antimalarial quinolones have highlighted the essential role of the 4-oxo and N-H groups for binding to the target protein.[11][13]
-
Physicochemical Properties: Tautomerism affects properties like pKa, lipophilicity (logP), and solubility. Since the lactam form is generally more polar, its prevalence can influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Therefore, for drug development professionals, controlling or at least definitively knowing the predominant tautomeric form of a lead compound is essential for rational structure-activity relationship (SAR) studies and for optimizing both potency and pharmacokinetic properties.
Conclusion
The tautomerism of 4-hydroxyquinazoline compounds is overwhelmingly dominated by the lactam (4(3H)-quinazolinone) form. This preference is rooted in its superior thermodynamic stability, as confirmed by extensive computational and crystallographic data. While factors such as solvent polarity and ring substitution can influence the tautomeric equilibrium, a significant shift away from the lactam form in solution is uncommon. A robust analytical workflow, spearheaded by NMR and IR spectroscopy, is essential for the unambiguous characterization of these structures. For medicinal chemists, recognizing that the lactam tautomer is the key biologically relevant species is paramount for the successful design and development of novel therapeutics based on this privileged quinazolinone scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 4. askiitians.com [askiitians.com]
- 5. What is Lactam Lactim Tautomerism class 11 chemistry CBSE [vedantu.com]
- 6. Lactam-lactim tautomerism: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Fluoro-4-hydroxyquinazoline in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Fluoro-4-hydroxyquinazoline in cell culture experiments. This document outlines the compound's background, proposed mechanism of action, and detailed protocols for its preparation and application in cell-based assays.
Introduction and Scientific Background
The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives developed as potent therapeutic agents.[1][2][3] This class of compounds is particularly prominent in oncology, where several quinazoline-based drugs have been approved for treating various cancers.[2][3][4] These agents often function through targeted inhibition of key signaling molecules, offering a more selective approach compared to traditional chemotherapy.[4]
This compound is a member of the quinazoline family. While specific data on this particular derivative is limited, the broader family of 4-hydroxyquinazoline derivatives has been investigated for its potential as anticancer agents, notably as inhibitors of Poly(ADP-ribose) polymerase (PARP).[5][6] The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a compound to its target protein.[7] Therefore, this compound is a compound of interest for cancer research, and this guide provides a framework for its investigation in a cell culture setting.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | [8][9][10] |
| Molecular Weight | 164.14 g/mol | [8][9] |
| Appearance | Solid powder | [11] |
| Melting Point | 240-242 °C | [12] |
Proposed Mechanism of Action
While the precise mechanism of action for this compound is not yet fully elucidated, based on the activities of structurally similar compounds, it is hypothesized to function as an inhibitor of key enzymes involved in cell signaling and DNA repair. Quinazoline derivatives are known to target a range of enzymes, including Epidermal Growth Factor Receptor (EGFR), thymidylate synthase, and tubulin.[1][13] More specifically, 4-hydroxyquinazoline derivatives have shown promise as PARP inhibitors, which play a critical role in DNA single-strand break repair.[5][6]
The following diagram illustrates a generalized signaling pathway that could be targeted by quinazoline derivatives.
Caption: Proposed inhibitory targets of this compound.
Experimental Protocols
Preparation of Stock Solution
Rationale: A concentrated, stable stock solution is crucial for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds due to its high solubilizing capacity and miscibility with cell culture media. It is important to use anhydrous DMSO to prevent compound degradation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out a desired amount of this compound powder (e.g., 5 mg).
-
Calculate the volume of anhydrous DMSO required to achieve a desired stock concentration (e.g., 10 mM).
-
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))
-
Example for 5 mg and 10 mM: Volume (L) = 0.005 g / (164.14 g/mol x 0.01 mol/L) = 0.003046 L = 3.05 mL
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Determination of Working Concentrations (Dose-Response Curve)
Rationale: The optimal concentration of a new compound for a specific cell line and assay must be determined empirically. A dose-response experiment using a cell viability assay (e.g., MTT, resazurin) is a standard method to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound precipitates in media | Concentration exceeds solubility in aqueous solution. | Prepare a more dilute stock solution or lower the final concentration in the media. Ensure the final DMSO concentration is below a toxic level (typically <0.5%). |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| No observed effect on cells | Compound is inactive in the chosen cell line, concentration is too low, or incubation time is too short. | Test on a different cell line. Increase the concentration range and/or extend the incubation period. |
Safety and Handling
This compound should be handled with care. Based on available safety data, it may be harmful if swallowed and can cause skin and serious eye irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. Work in a well-ventilated area or a chemical fume hood.
References
- 1. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pschemicals.com [pschemicals.com]
- 11. This compound 436-72-6, CasNo.436-72-6 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 12. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 13. mdpi.com [mdpi.com]
Preparation of 5-Fluoro-4-hydroxyquinazoline Stock Solutions: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 5-Fluoro-4-hydroxyquinazoline (CAS No. 436-72-6). Emphasizing scientific integrity and safety, this guide details the physicochemical properties of the compound, outlines a robust protocol for solubilization, and offers expert insights into overcoming common challenges such as poor aqueous solubility. The methodologies described herein are designed to ensure the preparation of accurate and stable stock solutions for use in a variety of research applications, from biochemical assays to cell-based studies.
Introduction: Understanding this compound
This compound is a heterocyclic organic compound belonging to the quinazolinone class of molecules. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a common feature in numerous biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom at the 5-position can significantly modulate the compound's physicochemical and pharmacological properties, such as its metabolic stability and binding affinity to biological targets.
Given its potential utility in drug discovery and chemical biology, the ability to prepare reliable and reproducible stock solutions of this compound is a critical first step for any experimental workflow. The inherent low aqueous solubility of many quinazolinone derivatives, however, necessitates a carefully considered approach to their solubilization and storage.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is foundational to the successful preparation of a stock solution.
| Property | Value | Source(s) |
| CAS Number | 436-72-6 | [1][2] |
| Molecular Formula | C₈H₅FN₂O | [1][2] |
| Molecular Weight | 164.14 g/mol | [1][2] |
| Appearance | Solid powder, typically yellow | [3][4] |
| Melting Point | 238-242 °C | [3] |
| Storage (Solid) | Sealed in a dry environment at room temperature | [4] |
Safety Profile:
This compound is classified as an irritant and is harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling the solid compound and its solutions. All handling of the solid powder should be performed in a chemical fume hood to avoid inhalation.
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The Challenge of Solubility: A Rational Approach
The 4(3H)-quinazolinone core structure often leads to poor water solubility due to its rigid, fused ring system, which results in high crystal lattice energy.[5] Consequently, direct dissolution in aqueous buffers is generally not feasible. The recommended approach is to first prepare a high-concentration stock solution in a suitable organic solvent.
Solvent Selection:
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions into aqueous assay buffers.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
Workflow Diagram:
Caption: Workflow for preparing a this compound stock solution.
Step-by-Step Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (M) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 164.14 g/mol * 1000 mg/g = 1.64 mg
-
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out approximately 1.64 mg of this compound powder. Record the exact weight.
-
-
Adding the Solvent:
-
Based on the exact weight recorded, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = (Mass (mg) / 164.14 g/mol) / 0.010 mol/L
-
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
-
Dissolution:
-
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
Troubleshooting: If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat which could degrade the compound.[5]
-
-
Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Best Practices for Dilution into Aqueous Buffers
A common challenge when using DMSO stock solutions is the precipitation of the compound upon dilution into an aqueous buffer for an assay. This is due to the compound's low solubility in water.
Logical Flow for Dilution:
Caption: Decision process for diluting DMSO stock solutions.
Strategies to Mitigate Precipitation:
-
Final DMSO Concentration: Keep the final concentration of DMSO in the assay below 0.5% (v/v) to minimize solvent effects on biological systems.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to promote rapid dispersion.
-
Lower Final Compound Concentration: If precipitation occurs, the most straightforward solution is to lower the final concentration of the compound in the assay.[5]
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. Solubility is often increased at a more acidic pH.[5] Consider if the pH of your assay buffer can be adjusted without compromising the experiment.
Solution Stability
While specific stability data for this compound solutions is not available, data from the structurally related compound 5-fluorouracil provides valuable insights. For 5-fluorouracil solutions, storage at room temperature (around 21°C) in the dark resulted in good stability for at least 7 days.[1] Refrigeration (4°C) can sometimes lead to crystallization or precipitation.[1][7]
Recommendations for Stock Solution Stability:
-
Short-term (days to a week): Storage at room temperature, protected from light, is a reasonable approach.
-
Long-term (weeks to months): Store aliquots at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or crystallization before use. If observed, gently warm and sonicate the solution to attempt redissolution.
Conclusion
The successful use of this compound in research is contingent upon the correct preparation and handling of its stock solutions. By understanding its physicochemical properties and employing the robust protocols and troubleshooting strategies outlined in this guide, researchers can ensure the accuracy and reproducibility of their experiments. Adherence to safety protocols is paramount throughout the handling process.
References
- 1. scbt.com [scbt.com]
- 2. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. This compound | 436-72-6 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anticancer Efficacy of 5-Fluoro-4-hydroxyquinazoline in Cancer Cell Lines
An Application Guide for Researchers
Introduction: The Quinazoline Scaffold as a Foundation for Cancer Therapeutics
The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its rigid, heterocyclic structure is adept at fitting into the ATP-binding pockets of various protein kinases, making it a cornerstone for the development of targeted cancer therapies.[3] Many approved drugs, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib, are built upon this framework, highlighting its clinical importance in oncology.[4]
This application note focuses on 5-Fluoro-4-hydroxyquinazoline (CAS: 436-72-6), a representative member of this chemical class.[5][6] We present a comprehensive experimental framework designed for researchers and drug development professionals to systematically characterize the in vitro anticancer properties of this, or structurally similar, novel quinazoline derivatives. This guide will progress from initial broad-spectrum cytotoxicity screening to the elucidation of specific molecular mechanisms, providing not just protocols, but the scientific rationale behind each experimental choice.
PART 1: Compound Preparation and Handling
Expertise & Experience: The accuracy and reproducibility of in vitro experiments begin with the proper handling of the test compound. This compound, like many small organic molecules, is poorly soluble in aqueous media. Therefore, using an appropriate solvent and following a consistent stock preparation protocol is critical to ensure reliable experimental concentrations and avoid artifacts from compound precipitation.
Protocol 1.1: Preparation of a 10 mM Master Stock Solution
-
Compound Information:
-
Name: this compound
-
CAS Number: 436-72-6
-
Molecular Formula: C₈H₅FN₂O
-
Molecular Weight: 164.14 g/mol [6]
-
-
Required Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh 1.64 mg of this compound powder and dissolve it in 1 mL of 100% DMSO.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved. A brief sonication can aid dissolution if needed.
-
Aliquot the master stock into smaller volumes (e.g., 20 µL) in sterile, light-protecting tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Trustworthiness: Always prepare a vehicle control using the same final concentration of DMSO as used for the highest concentration of the test compound. In most cell culture experiments, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
PART 2: Initial Cytotoxicity Screening and IC₅₀ Determination
Scientific Rationale: The first step in characterizing a potential anticancer agent is to determine its dose-dependent effect on cell viability. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency. A broad screening across multiple cancer cell lines (e.g., lung, breast, colon) can reveal tissue-specific sensitivities and guide the selection of appropriate models for deeper mechanistic studies.[7] We will use the MTT assay, a reliable colorimetric method that measures metabolic activity as a proxy for cell viability.[8][9]
Caption: A generalized workflow for characterizing a novel anticancer compound.
Protocol 2.1: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a series of 2x working concentrations of this compound in complete medium by diluting the 10 mM DMSO stock. For example, create a dilution series to achieve final concentrations of 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the appropriate drug-containing or control medium to each well. Perform in triplicate.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10 minutes, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h Treatment |
| A549 | Non-Small Cell Lung | [Experimental Value] |
| MCF-7 | Breast (ER+) | [Experimental Value] |
| MDA-MB-231 | Breast (Triple-Negative) | [Experimental Value] |
| HCT116 | Colorectal | [Experimental Value] |
| PC-3 | Prostate | [Experimental Value] |
PART 3: Elucidating the Mechanism of Cell Death
Scientific Rationale: A reduction in cell viability can be caused by several phenomena, most notably apoptosis (programmed cell death) or arrest of the cell cycle. Differentiating between these is a critical step in understanding the compound's mechanism of action. Flow cytometry is a powerful tool for these analyses. We will use Annexin V/Propidium Iodide (PI) staining to quantify apoptosis and PI staining with RNase treatment to analyze cell cycle distribution.[11]
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 436-72-6 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. tribioscience.com [tribioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor Effects of the Novel Quinazolinone Holu-12: Induction of Mitotic Arrest and Apoptosis in Human Oral Squamous Cell Carcinoma CAL27 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Fluoro-4-hydroxyquinazoline in Enzyme Inhibition Assays
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs, particularly in oncology. Its rigid, bicyclic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling high-affinity interactions with various enzyme targets. The introduction of a fluorine atom, as in 5-fluoro-4-hydroxyquinazoline, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Fluorine's high electronegativity can alter pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a potential enzyme inhibitor. We will delve into the foundational principles of enzyme inhibition assays, provide detailed, adaptable protocols for determining inhibitory potency (IC50), and offer insights into elucidating the mechanism of action. The protocols are designed to be robust and self-validating, grounded in established biochemical principles.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is fundamental to designing a successful and reproducible assay.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 164.14 g/mol | --INVALID-LINK--[2] |
| CAS Number | 436-72-6 | --INVALID-LINK--[1] |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | 240-242 °C | --INVALID-LINK--[3] |
| Solubility | Sparingly soluble in aqueous buffers, soluble in DMSO and other organic solvents. Note: Experimental determination of aqueous solubility is highly recommended. | General knowledge for similar small molecules |
| pKa | Not experimentally determined in provided sources. The 4-hydroxyl group is acidic. | General chemical knowledge |
Potential Enzyme Targets for Quinazoline Derivatives
Derivatives of the 4-hydroxyquinazoline scaffold have shown inhibitory activity against several important enzyme classes:
-
Poly(ADP-ribose) Polymerases (PARPs): These enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, especially in tumors with BRCA mutations.[4][5]
-
Cytochrome P450 (CYP) Enzymes: Specifically, isoforms like CYP1A2 are involved in the metabolism of xenobiotics and procarcinogens. Inhibition of these enzymes can have significant implications for drug-drug interactions and cancer prevention.
-
Tyrosinases: These copper-containing enzymes play a key role in melanin biosynthesis. Their inhibition is of great interest in the cosmetics industry for skin lightening and in treating hyperpigmentation disorders.[6][7][8]
Principle of the Enzyme Inhibition Assay
The core of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9][10] This is typically determined by performing the assay with a range of inhibitor concentrations and plotting the enzyme activity against the logarithm of the inhibitor concentration. The resulting sigmoidal curve allows for the determination of the IC50 value.[9][10]
Fluorescence-based assays are often preferred due to their high sensitivity, wide dynamic range, and suitability for high-throughput screening.[11][12][13] These assays utilize a substrate that is converted by the enzyme into a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Experimental Workflow and Protocols
Diagram of the General IC50 Determination Workflow
Caption: General workflow for IC50 determination of an enzyme inhibitor.
PART 1: General Protocol for IC50 Determination
This protocol is a template and should be optimized for the specific enzyme being investigated.
Materials and Reagents
-
Enzyme: Purified recombinant enzyme of interest (e.g., PARP-1, CYP1A2, Mushroom Tyrosinase).
-
Substrate: A fluorogenic substrate appropriate for the enzyme.
-
This compound: (CAS 436-72-6).
-
Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., Olaparib for PARP, Kojic Acid for Tyrosinase).[6]
-
Assay Buffer: Buffer composition is enzyme-dependent. A common starting point is a phosphate or Tris-based buffer at physiological pH.
-
DMSO: (Dimethyl sulfoxide), high purity, for dissolving the inhibitor.
-
96-well black, flat-bottom plates: For fluorescence assays.
-
Microplate reader: Capable of kinetic fluorescence measurements.
Preparation of Solutions
-
Assay Buffer: Prepare and adjust the pH of the chosen buffer. For example, 50 mM Sodium Phosphate, pH 7.4. Ensure all components are fully dissolved.
-
Enzyme Stock Solution: Reconstitute the enzyme in assay buffer to a concentrated stock solution. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solution: Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO or assay buffer) to create a concentrated stock. Protect from light if the substrate is light-sensitive.
-
Inhibitor Stock Solution (10 mM): Accurately weigh 1.64 mg of this compound and dissolve it in 1 mL of 100% DMSO. This creates a 10 mM stock solution.
-
Inhibitor Serial Dilutions: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations. For a typical 8-point dose-response curve, you might prepare concentrations from 10 mM down to 1 µM.
Assay Procedure
-
Plate Layout: Design the plate layout to include wells for:
-
Blank (No Enzyme): Assay buffer, substrate, and the highest concentration of inhibitor.
-
Negative Control (100% Activity): Enzyme, substrate, and DMSO (at the same final concentration as the inhibitor wells).
-
Positive Control: Enzyme, substrate, and a known inhibitor at a concentration expected to give high inhibition.
-
Test Compound Wells: Enzyme, substrate, and each concentration of the this compound dilution series.
-
-
Assay Execution (Example volumes for a 100 µL final volume):
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of the serially diluted this compound or DMSO to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution to all wells except the "Blank" wells. Add 25 µL of assay buffer to the "Blank" wells.
-
Mix the plate gently and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C). This allows the inhibitor to bind to the enzyme.[14]
-
Initiate the reaction by adding 24 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of fluorescence intensity at the appropriate excitation and emission wavelengths. Read every 60 seconds for 30-60 minutes.
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the kinetic curve (fluorescence units vs. time).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of Test Well - Rate of Blank) / (Rate of Negative Control - Rate of Blank)] * 100
-
-
Generate IC50 Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value.[14]
PART 2: Mechanism of Action (MoA) Studies
Once the IC50 is established, further experiments can elucidate how the inhibitor interacts with the enzyme.[15][16]
Diagram of MoA Study Logic
Caption: Logic flow for determining the mode of enzyme inhibition.
Protocol for Determining Inhibition Type
-
Determine Michaelis-Menten Constant (Km): First, you must determine the Km of your enzyme for its substrate under the established assay conditions. This is done by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Vary Substrate Concentration: Perform the full IC50 determination experiment as described in Part 1 at several fixed concentrations of the substrate. Recommended concentrations are, for example, 0.5x Km, 1x Km, and 5x Km.
-
Analyze the Data:
-
Competitive Inhibition: If the IC50 value increases as the substrate concentration increases, the inhibitor is likely competitive. It competes with the substrate for the same binding site on the enzyme.
-
Non-competitive Inhibition: If the IC50 value remains constant regardless of the substrate concentration, the inhibition is likely non-competitive. The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency but not substrate binding.[17]
-
Uncompetitive Inhibition: If the IC50 value decreases as the substrate concentration increases, the inhibition is likely uncompetitive. The inhibitor binds only to the enzyme-substrate complex.
-
Trustworthiness and Self-Validation
-
Controls are Critical: The inclusion of positive and negative controls in every assay plate is non-negotiable. The positive control validates that the assay can detect inhibition, while the negative control defines the baseline for 100% enzyme activity.
-
DMSO Concentration: The final concentration of DMSO in the assay wells should be kept constant across all wells and should typically not exceed 1-2% to avoid affecting enzyme activity.[4]
-
Linear Range: Ensure that the reaction progress curves are linear for the duration of the rate calculation. Substrate depletion or enzyme instability can lead to non-linear kinetics and inaccurate results.
-
Reproducibility: All experiments should be performed in at least duplicate, and key findings should be confirmed in independent experiments.
Conclusion
This compound represents a promising starting point for the development of novel enzyme inhibitors. The protocols outlined in these application notes provide a robust framework for determining the inhibitory potency and mechanism of action of this compound against a variety of enzyme targets. By adhering to sound experimental design, including rigorous controls and thorough data analysis, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
References
- 1. scbt.com [scbt.com]
- 2. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. researchgate.net [researchgate.net]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 12. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 17. teachmephysiology.com [teachmephysiology.com]
A Robust and Validated LC-MS/MS Method for the Quantification of 5-Fluoro-4-hydroxyquinazoline in Human Plasma
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3][4] 5-Fluoro-4-hydroxyquinazoline is a key pharmacophore and potential metabolite whose accurate quantification in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies in drug development. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method is designed to meet the stringent requirements for bioanalytical method validation as set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
The causality behind the experimental choices is elucidated throughout this guide, providing a framework for adaptation to similar small molecules. The protocol emphasizes a self-validating system, ensuring data integrity and reproducibility, which are paramount in regulated bioanalysis.
Analyte and Internal Standard (IS) Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and sensitive LC-MS/MS method.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₅FN₂O | 164.14[9][10] | |
| Internal Standard (IS) (Proposed): Erlotinib-d6 | ![]() | C₂₂H₁₇D₆N₃O₄ | 400.4 |
Rationale for Internal Standard Selection: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[7] In the absence of a commercially available SIL-5-Fluoro-4-hydroxyquinazoline, a structurally similar SIL compound is the next best choice. Erlotinib-d6 is proposed due to its quinazoline core, which will ensure similar extraction recovery and ionization response, thus compensating for matrix effects and variability during sample processing.[6][11] The mass difference is sufficient to prevent isotopic crosstalk.
Experimental Workflow
The overall bioanalytical process is streamlined to ensure high throughput and reproducibility.
Caption: Bioanalytical workflow for this compound in plasma.
Detailed Protocols
Part 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, making it suitable for high-throughput analysis.[12][13] Acetonitrile is a highly efficient precipitating agent.[13]
Materials:
-
Human plasma (K₂-EDTA)
-
This compound reference standard
-
Erlotinib-d6 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Procedure:
-
Thaw Plasma: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Spike Internal Standard: To a 50 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Erlotinib-d6 in methanol).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma/IS mixture. The 4:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a clean tube or 96-well plate.
-
Dilution: Add 150 µL of water to the supernatant. This step reduces the organic solvent concentration, improving peak shape during chromatographic analysis.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Part 2: LC-MS/MS Analysis
The chromatographic and mass spectrometric parameters are optimized for selectivity, sensitivity, and speed, drawing from established methods for similar quinazoline-based kinase inhibitors.[9][13][14]
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro tandem quadrupole mass spectrometer or equivalent
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | The C18 stationary phase provides excellent retention for moderately polar compounds like quinazolines. The sub-2 µm particle size allows for high resolution and fast analysis times.[9][13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte, enhancing ionization efficiency in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape and elution strength. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient | 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B | A gradient elution is necessary to ensure good separation from endogenous plasma components and to elute the analyte with a sharp peak. |
| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen-containing quinazoline ring is readily protonated, making positive ESI the preferred ionization mode.[14] |
| Capillary Voltage | 3.0 kV | |
| Desolvation Temp. | 500°C | |
| Desolvation Gas | 1000 L/hr | |
| Cone Gas Flow | 150 L/hr | |
| Collision Gas | Argon | |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
MRM Transitions (Proposed):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 165.1 | 137.1 | 25 | 20 |
| Erlotinib-d6 (IS) | 400.4 | 278.1 | 30 | 25 |
Note: The MRM transitions for this compound are predicted based on its structure and common fragmentation pathways of quinazolinones (loss of CO). These parameters should be optimized during method development.
Caption: Proposed fragmentation of this compound.
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for the analysis of study samples.[5][6][8]
Validation Parameters:
-
Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be constructed using at least six non-zero standards. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The extraction efficiency of the analyte and IS from the plasma matrix.
-
Matrix Effect: Assessed to ensure that endogenous plasma components do not suppress or enhance the ionization of the analyte or IS.
-
Stability: Evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure the integrity of the analyte in plasma samples.
Data Analysis
Data acquisition and processing will be performed using appropriate software (e.g., MassLynx). The concentration of this compound in unknown samples is determined by calculating the peak area ratio of the analyte to the IS and interpolating from the linear regression of the calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of this compound in human plasma. The detailed protocol, from sample preparation to data analysis, is designed for high-throughput environments while maintaining the highest standards of data quality and regulatory compliance. The rationale provided for each step empowers researchers to adapt and troubleshoot the method for their specific needs, ensuring reliable and reproducible results in the critical path of drug development.
References
- 1. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of lapatinib (GW572016) in human plasma by liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high performance LC-MS/MS method for the estimation of Erlotinib in human plasma | Journal of Innovations in Pharmaceutical and Biological Sciences [jipbs.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. diva-portal.org [diva-portal.org]
- 10. A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma in subjects with end-stage renal disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. waters.com [waters.com]
- 14. ejbps.com [ejbps.com]
Application Note: Comprehensive Analytical Characterization of 5-Fluoro-4-hydroxyquinazoline
Introduction
5-Fluoro-4-hydroxyquinazoline is a heterocyclic organic compound of significant interest in pharmaceutical research and drug development due to its quinazoline core, a scaffold found in numerous biologically active molecules.[1] The introduction of a fluorine atom can significantly modulate the compound's physicochemical properties, metabolic stability, and biological activity. Therefore, rigorous analytical characterization is imperative to confirm its identity, purity, and stability, ensuring reliable and reproducible results in downstream applications.
This application note provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of this compound is crucial for selecting appropriate analytical conditions.
| Property | Value | Source |
| CAS Number | 436-72-6 | [2][3][4] |
| Molecular Formula | C₈H₅FN₂O | [3][5] |
| Molecular Weight | 164.14 g/mol | [3][5] |
| Melting Point | 240-242 °C | [5] |
| Appearance | Solid powder |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the atomic connectivity of this compound.
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is suitable for variable temperature experiments if needed. The acidic proton of the hydroxyl group and the N-H proton are often observable in DMSO-d₆, which might be exchanged in other solvents like D₂O or CDCl₃.
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly informative experiment. It provides a distinct signal for the fluorine atom, and its coupling with neighboring protons (¹H-¹⁹F coupling) can provide crucial information about the substitution pattern on the aromatic ring.[6]
-
2D NMR (COSY, HSQC, HMBC): While 1D NMR provides primary structural information, 2D NMR experiments are invaluable for confirming assignments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for piecing together the entire molecular structure, including the quinazoline core.
-
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: -2 to 14 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
Spectral Width: 0 to 200 ppm
-
Relaxation Delay: 2 seconds
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64-128
-
Spectral Width: Set according to the expected chemical shift of an aryl fluoride.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the structure.
-
Analyze the ¹⁹F NMR spectrum to confirm the presence and chemical environment of the fluorine atom.
-
Expected Spectral Data
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the aromatic protons and the N-H/O-H protons. The aromatic protons will exhibit splitting patterns (doublets, triplets of doublets) due to both H-H and H-F coupling. A broad singlet corresponding to the exchangeable proton is also anticipated.
-
¹³C NMR (DMSO-d₆, 101 MHz): The spectrum will show distinct signals for each of the eight carbon atoms. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling. The chemical shifts will be indicative of their electronic environment (aromatic, carbonyl-like).[7]
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is a critical technique for confirming the molecular weight of this compound and can also provide structural information through fragmentation analysis.
Expertise & Experience: The "Why" Behind the Protocol
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes it straightforward to confirm the molecular weight.[7]
-
High-Resolution Mass Spectrometry (HRMS): Using an instrument like a Q-TOF or Orbitrap provides a highly accurate mass measurement. This allows for the determination of the elemental composition, which can definitively confirm the molecular formula of the compound.
-
Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern is a unique fingerprint of the molecule and can be used to further confirm its structure. The fragmentation of fluorinated compounds can sometimes show characteristic losses.[8]
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrument Parameters (ESI-QTOF or Orbitrap):
-
Ionization Mode: Positive ESI
-
Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid
-
Flow Rate: 0.2-0.4 mL/min (direct infusion or via LC)
-
Capillary Voltage: 3.5-4.5 kV
-
Drying Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z for C₈H₅FN₂O is 165.0464.
-
If using HRMS, compare the measured accurate mass to the theoretical mass. The mass error should be less than 5 ppm.
-
If performing MS/MS, analyze the fragmentation pattern to identify characteristic losses (e.g., loss of CO, HCN).
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds. A well-developed HPLC method can separate the main compound from any impurities, byproducts, or degradation products.
Expertise & Experience: The "Why" Behind the Protocol
-
Column Choice: A C18 reversed-phase column is a versatile and robust choice for the separation of small aromatic molecules like this compound. The nonpolar stationary phase interacts with the analyte, and elution is achieved with a polar mobile phase.
-
Mobile Phase: A mixture of a weak acid (formic acid or acetic acid) in water and an organic modifier (acetonitrile or methanol) is typical. The acid helps to suppress the ionization of any acidic or basic functional groups in the molecule, leading to sharper peaks and better reproducibility. Acetonitrile is often preferred over methanol as it has a lower viscosity and UV cutoff.
-
Detector: A photodiode array (PDA) or UV detector is ideal. A PDA detector has the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which can help in peak identification and purity assessment. The detection wavelength should be set at the absorption maximum (λmax) of this compound to ensure maximum sensitivity.[9]
Protocol: Reversed-Phase HPLC Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector, 220-400 nm, with extraction at λmax.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The retention time of the main peak should be consistent across injections.
-
The peak shape should be symmetrical (tailing factor between 0.9 and 1.2).
-
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol: FTIR Analysis
-
Sample Preparation (ATR):
-
Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis:
-
Identify characteristic absorption bands for the functional groups present in the molecule.
-
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | O-H / N-H | Stretching |
| 3100-3000 | Aromatic C-H | Stretching |
| 1680-1640 | C=O (Amide) | Stretching |
| 1620-1580 | C=N / C=C | Stretching |
| 1250-1000 | C-F | Stretching |
Electronic Transitions by UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for determining the optimal detection wavelength for HPLC. The stability of quinazoline derivatives in solution can also be monitored using this technique.[10][11][12]
Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a UV-transparent solvent such as ethanol or methanol.
-
-
Instrument Parameters:
-
Scan Range: 200-600 nm
-
Blank: Use the same solvent as used for the sample.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax). The UV-Vis absorption spectra of quinazoline derivatives typically show bands corresponding to π-π* and n-π* transitions.[10]
-
Workflow Visualization
The following diagram illustrates the integrated workflow for the comprehensive characterization of this compound.
Caption: Integrated workflow for the analytical characterization of this compound.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. A combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FTIR and UV-Vis spectroscopy for functional group identification and optical properties is essential for ensuring the quality and reliability of this important chemical entity in research and development. Each technique provides a unique piece of the analytical puzzle, and together they form a self-validating system for the complete characterization of the molecule.
References
- 1. longdom.org [longdom.org]
- 2. This compound | 436-72-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. pschemicals.com [pschemicals.com]
- 5. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. escholarship.org [escholarship.org]
- 7. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines | MDPI [mdpi.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. scielo.br [scielo.br]
- 10. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: 5-Fluoro-4-hydroxyquinazoline as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Chemical Biology
The quinazoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its rigid, bicyclic structure provides a versatile scaffold for presenting functional groups in a defined three-dimensional space, enabling high-affinity interactions with a variety of biological targets, particularly protein kinases.[3][4] Many quinazoline derivatives function as ATP-competitive inhibitors, targeting the hinge region of the kinase domain.[3][5] This inherent biological activity makes the quinazoline scaffold an excellent starting point for the design of chemical probes aimed at identifying novel drug targets, elucidating mechanisms of action, and profiling cellular responses to small molecules.[6][7]
5-Fluoro-4-hydroxyquinazoline, also known as 5-fluoroquinazolin-4(3H)-one, is a specific embodiment of this privileged scaffold. The presence of the fluorine atom at the 5-position can enhance binding affinity and modulate metabolic stability, while the 4-hydroxy (or 4-oxo tautomer) group provides a key hydrogen bonding motif for interaction with protein targets.[8] This document provides a detailed guide on leveraging this compound as a core structure for the development and application of chemical probes in target identification.
The Rationale for a this compound-Based Chemical Probe
A chemical probe is a small molecule designed to selectively interact with a protein target, enabling its identification and functional characterization within a complex biological system.[9] The design of a chemical probe based on this compound is predicated on the known bioactivity of this scaffold against protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][5][10] By modifying the this compound core with a reactive moiety and a reporter tag, it can be transformed into a powerful tool for chemical proteomics.
The primary objective of such a probe is to covalently label its protein targets, allowing for their subsequent enrichment and identification by mass spectrometry. Two principal strategies are employed for this purpose:
-
Photoaffinity Labeling (PAL): This technique involves incorporating a photo-reactive group (e.g., an aryl azide or diazirine) into the probe.[11][12] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner.[13]
-
Activity-Based Protein Profiling (ABPP): ABPP probes typically contain a reactive electrophile ("warhead") that forms a covalent bond with a nucleophilic residue in the active site of an enzyme.[6][7] For kinase-targeted probes, this often involves an acrylamide group that can react with a cysteine residue near the ATP-binding pocket.
This guide will focus on a photoaffinity labeling approach, as it is broadly applicable and does not require a reactive nucleophile in the target's active site.
Design and Synthesis of a this compound-Based Photoaffinity Probe
The design of an effective photoaffinity probe requires the integration of three key components: the recognition element, a photo-reactive group, and a reporter tag for detection and enrichment.[11]
-
Recognition Element: this compound serves as the core recognition element, directing the probe to its target proteins.
-
Photo-reactive Group: An aryl azide is a suitable choice due to its relatively small size and efficient photo-activation.[11]
-
Reporter Tag: A terminal alkyne group will be incorporated to allow for "clickable" chemistry. This enables the attachment of a biotin tag for affinity purification or a fluorescent tag for imaging via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6]
The proposed synthetic scheme for a this compound-based photoaffinity probe (5F4H-PAL-alkyne) is outlined below. This synthesis is adapted from established methods for modifying the quinazoline scaffold.[8][11]
Synthetic Protocol for 5F4H-PAL-alkyne
-
Protection of the 4-hydroxyl group: The 4-hydroxyl group of this compound is first protected, for example, as a benzyl ether, to prevent unwanted side reactions.
-
Introduction of a linker at the N3 position: The N3 position of the quinazolinone ring is a common site for modification.[8] A linker containing a terminal amine can be introduced via alkylation.
-
Coupling of the photo-reactive group: A commercially available aryl azide containing a carboxylic acid is coupled to the terminal amine of the linker using standard peptide coupling reagents (e.g., HATU).
-
Introduction of the reporter tag: A short polyethylene glycol (PEG) linker terminating in an alkyne group is attached to another position on the quinazoline ring, for instance, by etherification of a hydroxyl group introduced at the 7-position. This position is often solvent-exposed in kinase inhibitors and suitable for linker attachment.[11]
-
Deprotection: The protecting group on the 4-position is removed to yield the final photoaffinity probe.
Application of the 5F4H-PAL-alkyne Probe for Target Identification
The following protocols describe the use of the 5F4H-PAL-alkyne probe for identifying protein targets in cell lysates and living cells.
Experimental Workflow Overview
Caption: Workflow for target identification using a photoaffinity probe.
Protocol 1: Photoaffinity Labeling in Cell Lysate
-
Prepare Cell Lysate:
-
Culture cells of interest to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Probe Incubation and Competition:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.
-
For competition experiments, pre-incubate aliquots of the lysate with an excess (e.g., 100-fold molar excess) of a competitor compound (e.g., unlabeled this compound or a known inhibitor of a suspected target) for 30 minutes at 4°C.
-
Add the 5F4H-PAL-alkyne probe to all samples (including a no-competitor control) to a final concentration of 1-10 µM.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
UV Crosslinking:
-
Transfer the samples to a 24-well plate on ice.
-
Irradiate the samples with UV light (365 nm) for 15-30 minutes using a UV crosslinker.
-
-
Click Chemistry:
-
Prepare the click chemistry reaction mix:
-
Biotin-azide (100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)
-
Copper(II) sulfate (CuSO₄) (1 mM)
-
-
Add the click mix to the irradiated lysate and incubate for 1 hour at room temperature.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the samples and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Protocol 2: Photoaffinity Labeling in Living Cells
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Replace the culture medium with serum-free medium containing the 5F4H-PAL-alkyne probe (1-10 µM).
-
For competition experiments, pre-treat cells with a competitor for 1-2 hours before adding the probe.
-
Incubate the cells with the probe for 2-4 hours at 37°C.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Add a thin layer of PBS to the cells and place the culture dish on ice.
-
Irradiate with 365 nm UV light for 10-20 minutes.
-
-
Cell Lysis and Downstream Processing:
-
Harvest the cells and lyse them as described in Protocol 1.
-
Proceed with click chemistry, affinity purification, and mass spectrometry analysis as outlined above.
-
Data Analysis and Target Validation
Quantitative Proteomic Analysis
Data from the LC-MS/MS analysis should be processed using a suitable software package (e.g., MaxQuant) to identify and quantify the enriched proteins. A label-free quantification (LFQ) approach can be used to compare the abundance of proteins in the probe-treated samples versus the competitor-treated and/or DMSO control samples.
Table 1: Representative Quantitative Proteomics Data
| Protein ID | Gene Name | Log2 Fold Change (Probe vs. Competitor) | p-value | Putative Target? |
| P00533 | EGFR | 4.5 | < 0.001 | Yes |
| P04626 | ERBB2 | 3.8 | < 0.001 | Yes |
| Q05397 | LCK | 3.2 | 0.005 | Yes |
| P06213 | ABL1 | 2.9 | 0.008 | Yes |
| P27361 | FYN | 2.5 | 0.012 | Yes |
| P12931 | SRC | 2.1 | 0.025 | Yes |
This is example data. Actual results will vary based on the cell type and experimental conditions.
Proteins that show a significant decrease in abundance in the presence of the competitor are considered high-confidence candidate targets.
Target Validation Workflow
References
- 1. scbt.com [scbt.com]
- 2. Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Fluoro-4-hydroxyquinazoline
Welcome to the technical support center for the synthesis of 5-Fluoro-4-hydroxyquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide, addressing the practical challenges and nuanced variables encountered during synthesis. Our goal is to empower you with the scientific rationale behind each step, enabling you to diagnose issues, optimize conditions, and ultimately improve your reaction yields.
Introduction: The Challenge of Synthesizing this compound
This compound (which exists in tautomeric equilibrium with 5-fluoroquinazolin-4(3H)-one) is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.
While numerous methods exist for quinazoline synthesis, a common and accessible route involves the cyclocondensation of a substituted anthranilic acid derivative with a one-carbon source.[1] This guide will focus on a representative and widely employed pathway: the reaction of 2-amino-6-fluorobenzoic acid with formamide . This method is cost-effective but requires careful control of reaction parameters to achieve high yields and purity.
Below, we address the most common issues encountered in this synthesis through a detailed, question-and-answer troubleshooting format.
Part 1: General Synthetic Workflow
A typical workflow for the synthesis is outlined below. Understanding this sequence is the first step in effective troubleshooting.
References
Technical Support Center: Troubleshooting Solubility Issues with 5-Fluoro-4-hydroxyquinazoline
Welcome to the technical support center for 5-Fluoro-4-hydroxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth, practical solutions in a question-and-answer format, grounded in established scientific principles.
Introduction to this compound
This compound is a quinazolinone derivative, a class of compounds known for their diverse biological activities.[1] However, like many heterocyclic compounds, it can present solubility challenges that may impact the accuracy and reproducibility of experimental results.[2] Understanding the physicochemical properties of this molecule is the first step in developing effective solubilization strategies.
Compound Properties:
| Property | Value | Source |
| CAS Number | 436-72-6 | [3][4][5][6][7][8][9] |
| Molecular Formula | C₈H₅FN₂O | [4][5][7] |
| Molecular Weight | 164.14 g/mol | [3][4][5][7] |
| Appearance | Solid-Powder/White crystalline powder | [3][10] |
| Melting Point | 240-242 °C | [4] |
The high melting point of this compound suggests strong intermolecular forces in its crystal lattice, which can contribute to poor aqueous solubility.[11] This is a common characteristic of "brick-dust" molecules that require specific formulation strategies to overcome their high lattice energy.[11]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should do?
A1: Direct dissolution of this compound in aqueous buffers is often unsuccessful due to its predicted low water solubility. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2]
Initial Solvent Selection Workflow:
Caption: Initial solvent selection workflow for this compound.
Step-by-Step Protocol for Preparing a DMSO Stock Solution:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a small volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to the powder.[12] The use of anhydrous DMSO is critical as absorbed water can significantly decrease the solubility of many organic compounds.[12]
-
Mechanical Agitation: Vortex the mixture vigorously for 1-2 minutes.[13]
-
Sonication/Warming: If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes.[13] Gentle warming to 37°C can also be applied, but be cautious of potential compound degradation at higher temperatures.[2][12]
-
Storage: Once dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause precipitation.[14]
Q2: I successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.
Troubleshooting Precipitation Upon Dilution:
Caption: Strategies to overcome precipitation upon dilution.
-
Reduce the Final DMSO Concentration: A general rule of thumb is to keep the final DMSO concentration in your assay below 1%, and ideally below 0.5%, as higher concentrations can affect biological systems.[13]
-
Introduce a Co-solvent: The addition of a third solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound.[15][16]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG).[2]
-
Protocol: Prepare your aqueous buffer with 1-5% (v/v) of the chosen co-solvent before adding the DMSO stock of your compound.
-
-
Use Surfactants: Low concentrations of non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles.
-
Recommended Surfactants: Tween® 20 or Pluronic® F-68 at 0.01-0.1%.
-
Protocol: Add the surfactant to your aqueous buffer and ensure it is fully dissolved before adding your compound's DMSO stock.
-
-
pH Adjustment: The quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of its derivatives can be pH-dependent.[2]
-
Rationale: At a lower (acidic) pH, these nitrogens can become protonated, increasing the polarity and aqueous solubility of the molecule. Conversely, solubility may decrease at neutral or basic pH.[2]
-
Experimental Approach:
-
Determine the pKa of your compound (if not known, this can be estimated using software or by empirical testing).
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Test the solubility of your compound in each buffer.
-
Caution: Ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
-
Q3: I've tried the above methods and still face solubility issues. What are some more advanced formulation strategies I can consider?
A3: For particularly challenging compounds, more advanced formulation techniques may be necessary. These methods aim to alter the physical properties of the compound to enhance its solubility.
Advanced Solubility Enhancement Techniques:
| Technique | Mechanism | Example Application | Source |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier, converting it from a crystalline to a more soluble amorphous state. | A solid dispersion of a poorly soluble drug in a polymer like HPMC or PVP can significantly increase its dissolution rate. | [11][17][18] |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, increasing its apparent water solubility. | An erlotinib-cyclodextrin inclusion complex showed significantly increased dissolution. | [2][19][20] |
| Nanosuspension | The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution according to the Noyes-Whitney equation. | A nanoliposomal formulation of erlotinib improved bioavailability. | [2][21][22] |
Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method):
-
Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both this compound and the carrier are soluble.[2]
-
Dissolution: Prepare a solution containing both the drug and the carrier in the chosen solvent. A common starting ratio is 1:3 (drug:carrier) by weight.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen. This will leave a thin film of the solid dispersion.
-
Drying and Pulverization: Dry the resulting solid under vacuum to remove any residual solvent. The solid can then be gently pulverized into a fine powder.
-
Reconstitution: This powder can then be weighed and dissolved in your aqueous buffer for your experiments.
Summary and Key Takeaways
-
Start Simple: Always begin by attempting to create a concentrated stock solution in anhydrous DMSO.
-
Address Precipitation: If precipitation occurs upon dilution into an aqueous medium, consider reducing the final concentration, adding co-solvents or surfactants, or adjusting the pH.
-
Advanced Techniques for Persistent Issues: For compounds that remain difficult to solubilize, advanced methods such as creating solid dispersions or using cyclodextrins may be necessary.
-
Validation is Key: With any of these methods, it is crucial to validate that the solubilization method itself does not interfere with your downstream assay. Always run appropriate vehicle controls.
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with this compound and ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 436-72-6 [sigmaaldrich.com]
- 4. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 436-72-6 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. This compound 436-72-6, CasNo.436-72-6 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 9. equationchemical.com [equationchemical.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijpbr.in [ijpbr.in]
Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-4-hydroxyquinazoline
Introduction
Welcome to the technical support guide for the synthesis and optimization of 5-Fluoro-4-hydroxyquinazoline. This molecule, a key heterocyclic scaffold in medicinal chemistry and drug development, often presents unique challenges during its synthesis.[1] Its proper synthesis is critical for the development of novel therapeutics, including potential PARP inhibitors.[2] This guide is structured to provide researchers, chemists, and process development professionals with practical, in-depth solutions to common experimental hurdles. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
The most prevalent synthetic route involves the cyclocondensation of 2-amino-6-fluorobenzoic acid with formamide, a variant of the Niementowski quinazoline synthesis.[3] While seemingly straightforward, this reaction is sensitive to temperature, reactant stoichiometry, and reaction time, often leading to issues with yield and purity. This document addresses these issues in a direct question-and-answer format, providing field-proven insights and robust protocols.
Core Synthesis Protocol: this compound via Niementowski Reaction
This protocol details the most common laboratory-scale synthesis. It is designed as a baseline for optimization.
Reactants:
-
2-Amino-6-fluorobenzoic acid
-
Formamide (reagent grade, used in excess as both reactant and solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1.0 equivalent of 2-amino-6-fluorobenzoic acid with 5-10 equivalents of formamide.
-
Heating: Heat the mixture in an oil bath to 140-160°C. The optimal temperature range is critical; temperatures below 130°C may lead to an incomplete reaction, while temperatures exceeding 180°C can cause degradation of both formamide and the starting material.[4]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The disappearance of the starting 2-amino-6-fluorobenzoic acid spot indicates reaction completion, typically within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing crushed ice or cold water. This will precipitate the crude product.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove residual formamide.
-
Dry the crude product in a vacuum oven at 60-80°C.
-
-
Purification:
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Low yields are the most frequent issue. The cause can usually be traced to one of three areas: reaction conditions, starting material integrity, or side reactions.
Potential Cause 1: Suboptimal Reaction Temperature
-
The Problem: The cyclization step has a high activation energy. If the temperature is too low (<130°C), the reaction rate will be impractically slow, leading to incomplete conversion.[4] Conversely, if the temperature is too high (>180°C), the starting anthranilic acid can decarboxylate to 2-fluoroaniline, and formamide can decompose into ammonia and carbon monoxide.[4] These side reactions consume reactants and complicate purification.
-
Solution:
-
Use a high-precision digital hotplate with an oil bath and a thermocouple to maintain a stable temperature within the optimal 140-160°C range.
-
If thermal decomposition is suspected (observed as darkening of the reaction mixture), consider lowering the temperature to the lower end of the optimal range (e.g., 140°C) and extending the reaction time.
-
Alternatively, microwave-assisted synthesis can be an excellent method to achieve high temperatures rapidly and uniformly, often reducing reaction times to minutes and improving yields.[3][6]
-
Potential Cause 2: Incomplete Reaction
-
The Problem: The reaction may not have reached completion. This can be due to insufficient time or poor mixing.
-
Solution:
-
Extend Reaction Time: Before terminating the reaction, ensure the starting material is completely consumed as confirmed by TLC analysis.
-
Ensure Proper Stoichiometry: An excess of formamide (at least 5 equivalents) is crucial to act as both a reactant and a solvent, driving the reaction equilibrium towards the product.[4]
-
Improve Mixing: Ensure vigorous magnetic stirring to maintain a homogeneous mixture, especially if the starting material has limited solubility.
-
Potential Cause 3: Side Reactions
-
The Problem: The primary side reaction is the decarboxylation of 2-amino-6-fluorobenzoic acid at high temperatures.[4] The resulting 2-fluoroaniline can react with formamide to form undesired byproducts.
-
Solution:
-
Strict Temperature Control: As mentioned, maintaining the temperature below the point of significant decarboxylation is key.
-
Consider Alternative Reagents: In some cases, using triethyl orthoformate with a catalyst under milder conditions can circumvent the need for very high temperatures.[7]
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
Question 2: My purified product shows persistent impurities in the NMR spectrum. What are they and how do I remove them?
Common Impurity 1: Unreacted 2-Amino-6-fluorobenzoic Acid
-
Identification: Appears as a distinct set of aromatic signals and a carboxylic acid proton peak in ¹H NMR. It will also have a different Rf value on TLC.
-
Removal: This impurity has an acidic carboxylic acid group, while the product is weakly acidic/amphoteric. You can exploit this pKa difference.
-
Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH). The desired product may not fully dissolve, but the acidic starting material will.
-
Filter off the undissolved solid (your partially purified product).
-
Carefully neutralize the filtrate with acid (e.g., 1M HCl) to precipitate any dissolved product, which can be recovered.
-
Combine the solid fractions and proceed with recrystallization from methanol or ethanol.
-
Common Impurity 2: Decarboxylation Byproducts
-
Identification: Products arising from 2-fluoroaniline will lack the quinazoline ring structure and show a different pattern in the aromatic region of the ¹H NMR spectrum. Mass spectrometry is very effective for identifying these lower molecular weight species.
-
Removal: These byproducts are typically less polar than the desired 4-hydroxyquinazoline product. A careful recrystallization is often sufficient. If it persists, column chromatography may be necessary, although it is less ideal for large-scale work.
Question 3: The reaction seems to stall and does not proceed to completion even after extended heating. What could be the issue?
-
The Problem: Reaction stalling is often related to the quality of the reagents or solubility issues.
-
Solution 1: Reagent Quality: Formamide is hygroscopic and can absorb water from the atmosphere. Water can interfere with the reaction mechanism. Use a fresh, sealed bottle of formamide or dry it over molecular sieves before use. Ensure the 2-amino-6-fluorobenzoic acid is pure and dry.
-
Solution 2: Solubility: While formamide serves as a solvent, the starting material may have poor solubility at the initial stages. This can be addressed by ensuring the temperature is high enough for dissolution to occur and that stirring is efficient. In some syntheses of related heterocycles, switching to a polar aprotic solvent like DMF or DMSO can improve solubility, though reaction conditions would need to be re-optimized.[8]
Frequently Asked Questions (FAQs)
Q1: What is the correct tautomeric structure of the final product? The product, this compound, exists predominantly in the keto-enol tautomeric form as 5-Fluoroquinazolin-4(3H)-one .[9][10] This is the more stable amide form. While named as a "hydroxy" quinazoline, its chemical reactivity and spectral properties are consistent with the quinazolinone structure.
Q2: Are there alternative, potentially milder, methods for this synthesis? Yes, several methods have been developed to avoid the high temperatures of the traditional Niementowski reaction.
-
Microwave-Assisted Synthesis: As mentioned, using a microwave reactor can dramatically reduce reaction times and often improve yields by providing efficient, uniform heating.[3][11]
-
Use of Orthoesters: Reacting the anthranilic acid with an orthoester (like triethyl orthoformate) and a nitrogen source (like ammonium acetate or an amine) in the presence of a catalyst can form the quinazolinone ring under milder conditions.[7][12]
-
Transition Metal Catalysis: Modern methods may employ catalysts, such as copper or palladium, to facilitate C-N bond formation under more controlled conditions, though this adds complexity and cost.[13][14]
Q3: What analytical techniques are essential for characterizing the final product?
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
¹⁹F NMR: Crucial for confirming the presence and position of the fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight (164.14 g/mol for C₈H₅FN₂O).[5][15]
-
HPLC: To determine the final purity with high accuracy.
-
FT-IR: To identify key functional groups, such as the amide C=O stretch.
Q4: What are the primary safety considerations for this reaction?
-
High Temperatures: The reaction is run at high temperatures, requiring the use of an oil bath and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
Reagent Hazards: Formamide is a teratogen and irritant. This compound is listed as an irritant.[5] All manipulations should be performed in a well-ventilated fume hood.
-
Work-up: Quenching the hot reaction mixture in water can cause splashing. Ensure the mixture is cooled before adding it to ice/water.
Reaction Conditions Optimization Summary
| Parameter | Condition | Expected Outcome | Troubleshooting Notes |
| Temperature | 140-160°C | Optimal yield and reaction rate. | Below 130°C: Incomplete reaction. Above 180°C: Risk of decarboxylation and formamide decomposition.[4] |
| Solvent | Neat Formamide | Acts as both solvent and reactant. | Ensure formamide is anhydrous. Polar solvents generally favor the desired quinazoline product over other byproducts.[8] |
| Reactant Ratio | 1:5 to 1:10 (Acid:Formamide) | Drives reaction to completion. | Insufficient formamide can lead to a stalled or incomplete reaction.[4] |
| Reaction Time | 4-8 hours | Complete consumption of starting material. | Monitor by TLC to avoid premature work-up or unnecessary heating that could lead to side products. |
| Heating Method | Oil Bath / Microwave | Controlled and uniform heating. | Microwave heating can significantly reduce reaction time and improve yield.[3][6] |
Simplified Reaction Mechanism
Caption: Simplified mechanism for the formation of 5-Fluoroquinazolin-4(3H)-one.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pschemicals.com [pschemicals.com]
- 10. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 12. 4-Hydroxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 13. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 14. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
Technical Support Center: Stability of 5-Fluoro-4-hydroxyquinazoline in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-4-hydroxyquinazoline. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the aqueous stability of this compound. Our approach is grounded in established principles of medicinal chemistry and analytical science to ensure the integrity of your experimental results.
Introduction: The Quinazoline Scaffold and Stability Considerations
The quinazoline and quinazolinone scaffolds are foundational in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] this compound, a member of this family, possesses structural features—a fluorinated aromatic ring and a 4-hydroxy (or its tautomeric 4-oxo) group—that dictate its chemical behavior in aqueous environments. Understanding its stability is paramount, as degradation can lead to loss of potency, altered biological activity, and inconsistent experimental data.[3][4] This guide will walk you through the key factors influencing its stability and provide practical solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by three main factors: pH, light, and temperature.
-
pH: The quinazoline ring system's stability is highly pH-dependent.[3] Significant degradation can occur in both strongly acidic and alkaline conditions, often through hydrolysis.[5] For quinoline derivatives, a related class of compounds, pH also critically affects solubility and degradation rates.[6][7]
-
Light (Photostability): Many quinoline and fluorinated aromatic compounds are photosensitive.[3] Exposure to ambient or UV light can induce photodegradation, potentially leading to defluorination, hydroxylation, or other complex rearrangements.[8][9]
-
Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[3][10] Storing solutions at lower temperatures (e.g., 4°C or -20°C) is generally advisable, but this must be balanced with potential solubility issues.
Q2: My solution of this compound is turning yellow/brown. What does this indicate?
A2: Discoloration is a common visual indicator of chemical degradation for quinoline- and quinazoline-based compounds.[3] This is often a result of oxidation or photodegradation, leading to the formation of conjugated, colored byproducts. If you observe a color change, it is highly probable that your compound is degrading, and the solution's integrity is compromised. It is crucial to prepare fresh solutions and protect them from light.[3]
Q3: Can I expect the fluorine atom to be stable on the quinazoline ring?
A3: While the carbon-fluorine (C-F) bond is very strong, it is not inert. Under certain conditions, particularly photolysis, nucleophilic aromatic substitution can occur, leading to the displacement of the fluoride ion.[8][9] Studies on fluorinated phenols and other pharmaceuticals show that photolysis in aqueous media can lead to the formation of fluoride ions as a major degradation product.[8] Therefore, assuming the fluorine atom is completely stable, especially under light exposure, is not recommended without experimental validation.
Q4: Does this compound exist in different forms in solution?
A4: Yes. The "4-hydroxyquinazoline" nomenclature describes one of two tautomeric forms. In solution, it exists in a dynamic equilibrium with its more stable lactam form, 5-Fluoroquinazolin-4(3H)-one.[11] This equilibrium can be influenced by the solvent and pH. This is a critical consideration as the two tautomers may have different solubilities, reactivities, and biological activities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Follow the logical flow to diagnose and resolve the problem.
Issue 1: Inconsistent Results or Loss of Potency in Biological Assays
Inconsistent results or a gradual loss of compound activity are classic signs of degradation in your stock or working solutions.[3]
Diagnostic Workflow
Caption: Decision workflow for troubleshooting inconsistent assay results.
Issue 2: Precipitate Forms in Aqueous Buffer
Many quinazoline derivatives have poor aqueous solubility. Precipitation can occur when a concentrated organic stock solution is diluted into an aqueous buffer.
-
pH Adjustment: The solubility of ionizable compounds like quinazolines is highly pH-dependent. Determine the pKa of your compound. For a basic compound, lowering the pH can increase solubility.
-
Use of Co-solvents: Adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol to your aqueous buffer can improve solubility. However, always run a vehicle control to ensure the co-solvent does not affect your assay.
-
Lower the Concentration: The most direct solution is to work at a lower, more soluble concentration of the compound if your assay sensitivity allows.
Issue 3: Appearance of New Peaks in HPLC Analysis
The appearance of new, unexpected peaks in your HPLC chromatogram over time is a definitive sign of degradation.
-
Peak Identification: These new peaks represent degradation products. A stability-indicating HPLC method is designed to resolve these peaks from the parent compound.[12]
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is the industry-standard approach.[13][14] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, light, heat) to generate and identify its degradants. This is crucial for developing a robust, stability-indicating analytical method.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the intrinsic stability of this compound, in line with ICH guidelines.[13][14] The goal is to achieve 5-20% degradation to identify primary degradation pathways.[15]
Workflow for Forced Degradation
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).[15]
-
Stress Conditions: For each condition, dilute the stock solution with the stressor solution.
-
Acid Hydrolysis: Mix stock with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix stock with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate a solution of the compound at 60°C. Separately, expose the solid powder to 80°C.
-
Photodegradation: Expose a solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²). Keep a control sample in the dark.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Quenching: For acid/base hydrolysis, neutralize the samples with an equivalent amount of base/acid before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.
Data Summary Table for Forced Degradation
| Stress Condition | Reagent/Parameter | Typical Temperature | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Cleavage of the quinazoline ring, hydrolysis of functional groups.[5] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | Ring opening, hydrolysis. Often more degradative than acid.[5] |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Formation of N-oxides, hydroxylation of aromatic rings. |
| Thermal | 60-80°C | Elevated Temp | General acceleration of all degradation pathways. |
| Photolytic | ICH Q1B Standard | Controlled Light | Photoreduction, photo-oxidation, defluorination, hydroxylation.[3][8] |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12]
-
Column Selection: Start with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm particle size). If peak shape is poor, consider a base-deactivated column.[16]
-
Mobile Phase Selection:
-
Use a gradient elution to separate compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (for acidic conditions) or 10 mM Ammonium Bicarbonate (for basic conditions).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Method Optimization:
-
Inject a mixture of stressed samples (from Protocol 1) to ensure the method separates the parent peak from all degradation product peaks.
-
Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution (Rs > 2) between all peaks.
-
-
Detection: Use a PDA detector to monitor at multiple wavelengths and to assess peak purity. An ideal detection wavelength is the λmax of this compound.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
References
- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of Quinazoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazoline compounds. This guide is designed to provide in-depth troubleshooting strategies and practical insights to address the common challenge of poor cell permeability in this important class of molecules. As a senior application scientist, my goal is to not only provide protocols but to explain the underlying principles to empower you to make informed decisions in your experimental design.
Understanding the Challenge: The Quinazoline Scaffold and Cell Permeability
Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2][3][4] Their rigid, bicyclic structure provides a versatile scaffold for interacting with various biological targets. However, the very features that make them effective can also contribute to poor cell permeability, a critical factor for oral bioavailability and efficacy against intracellular targets.
The permeability of a compound is governed by a delicate balance of physicochemical properties, often summarized by frameworks like Lipinski's Rule of Five.[5][6][7] For quinazolines, key considerations include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.[8][9] Strategic modifications to the quinazoline core are often necessary to navigate the complex landscape of cellular uptake.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and experimental hurdles you may encounter when dealing with quinazoline compounds exhibiting low cell permeability.
Q1: My quinazoline compound shows excellent in vitro potency but has no effect in cell-based assays. How do I confirm if poor permeability is the issue?
This is a classic scenario in drug discovery. The first step is to systematically evaluate the compound's ability to cross a cell membrane. A tiered approach using different permeability assays is highly recommended.
Initial Screening: PAMPA (Parallel Artificial Membrane Permeability Assay)
The PAMPA assay is a high-throughput, cell-free method that models passive diffusion across an artificial lipid membrane.[1][5][8][9][10] It's an excellent first-pass screen to determine a compound's intrinsic ability to permeate a lipid bilayer without the complexities of active transport.
-
Interpretation:
-
High PAMPA permeability: Suggests that passive diffusion is not a major barrier. If cell-based activity is still low, consider other factors like efflux transporters or intracellular metabolism.
-
Low PAMPA permeability: Strongly indicates that the compound's physicochemical properties are hindering its ability to passively diffuse across the cell membrane.
-
Follow-up with Cell-Based Assays: Caco-2 and MDCK
If PAMPA results are inconclusive or if you suspect active transport mechanisms, cell-based assays are the next logical step. Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells form confluent monolayers that mimic the intestinal epithelium and are considered the gold standard for in vitro permeability studies.[6][7][11][12]
-
Caco-2 Permeability Assay: These cells express a variety of transporters, including efflux pumps like P-glycoprotein (P-gp), making them suitable for studying both passive and active transport.[3][13][14][15]
-
MDCK Permeability Assay: Wild-type MDCK cells have low expression of endogenous transporters, providing a good model for passive permeability.[2][7][16] Transfected MDCK cells, such as MDR1-MDCK which overexpress P-gp, are invaluable for specifically identifying if your compound is a substrate for this major efflux pump.[2][16][17]
The workflow below illustrates a typical decision-making process for permeability screening:
Caption: Permeability Troubleshooting Workflow
Q2: My bidirectional Caco-2 assay shows a high efflux ratio (>2). What does this mean and what are my options?
An efflux ratio significantly greater than 2 indicates that your quinazoline compound is actively transported out of the cell, likely by an efflux pump such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[14][15] This is a common resistance mechanism.[4][18][19]
Strategies to Address Efflux:
-
Structural Modification: The most robust solution is to modify the compound to reduce its affinity for efflux transporters. Structure-activity relationship (SAR) studies are crucial here. Consider substitutions on the quinazoline ring that alter lipophilicity or hydrogen bonding potential.[1]
-
Co-administration with an Efflux Pump Inhibitor (EPI): In an experimental setting, you can use known EPIs (e.g., verapamil for P-gp) to confirm that your compound is an efflux substrate.[14] Some quinazoline derivatives themselves have been designed as EPIs, which could be a novel therapeutic strategy.[4][20][21]
-
Prodrug Approach: A prodrug strategy can be employed to mask the structural features recognized by the efflux pump. The prodrug would have improved permeability and, once inside the cell, would be cleaved to release the active quinazoline.[22][23][24]
Q3: My compound has low permeability in both PAMPA and cell-based assays, with no significant efflux. How can I improve its passive diffusion?
This situation points to suboptimal physicochemical properties of your quinazoline derivative. Here, we turn to medicinal chemistry strategies to enhance passive permeability.
Key Physicochemical Properties to Optimize:
| Property | Target Range (Lipinski's Rule of Five) | Strategies for Optimization |
| Molecular Weight (MW) | < 500 Da | Simplify substituents, remove non-essential functional groups. |
| Lipophilicity (logP) | < 5 | Introduce or remove lipophilic/hydrophilic groups to achieve an optimal balance. Halogen substitutions are a common tactic.[1][10] |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Mask polar groups (e.g., -NH, -OH) through methylation or by designing compounds that form intramolecular hydrogen bonds.[13][16] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Reduce the number of nitrogen and oxygen atoms where possible. |
| Polar Surface Area (PSA) | < 140 Ų | A key predictor of permeability. Aim to reduce PSA by masking polar functionalities. |
Advanced Strategies:
-
Intramolecular Hydrogen Bonding: Designing your quinazoline derivative to form an intramolecular hydrogen bond can "hide" polar functional groups, reducing the polar surface area and improving membrane permeability.[13][16] This can be a powerful strategy for compounds that are "beyond the rule of five."
-
Prodrugs: As mentioned, prodrugs can be designed to have more favorable physicochemical properties for absorption.[22][23][24]
-
Nanoparticle-based Delivery Systems: Encapsulating your quinazoline compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility and facilitate its transport across cell membranes.
The following diagram illustrates the interplay of factors affecting passive diffusion:
Caption: Key Drivers of Passive Permeability
Experimental Protocols
Here are detailed, step-by-step methodologies for the key permeability assays discussed.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework. Specific incubation times and lipid compositions may need to be optimized.
-
Prepare the Donor Plate:
-
Dissolve the quinazoline compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration. The final DMSO concentration should typically be <1%.[10]
-
-
Prepare the Acceptor Plate:
-
Add buffer to the wells of a 96-well acceptor plate.
-
-
Coat the PAMPA Membrane:
-
The PAMPA plate consists of a 96-well filter plate. Pipette a small volume of a lipid solution (e.g., phosphatidylcholine in dodecane) onto the membrane of each well and allow the solvent to evaporate.
-
-
Assemble the PAMPA "Sandwich":
-
Carefully place the lipid-coated filter plate onto the acceptor plate, creating a "sandwich."[9]
-
-
Add Compound to Donor Wells:
-
Add the prepared compound solution from step 1 to the wells of the filter (donor) plate.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for a specified period (e.g., 4-16 hours).[10]
-
-
Disassemble and Analyze:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the quinazoline compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).[10]
-
-
Calculate Permeability (Pe):
-
Calculate the permeability coefficient using the appropriate formula, taking into account the concentrations in the donor and acceptor wells, incubation time, and membrane surface area.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay requires experience in cell culture techniques.
-
Cell Seeding and Culture:
-
Monolayer Integrity Check:
-
Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold.[2][13][14]
-
Alternatively, a fluorescent marker like Lucifer yellow, which has low permeability, can be used to check for leaks in the monolayer.[2]
-
-
Prepare Dosing Solutions:
-
Prepare solutions of your quinazoline compound in transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at the desired concentration.
-
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]
-
At the end of the incubation, collect samples from both chambers for analysis.
-
-
Basolateral to Apical (B-A) Transport:
-
In a separate set of wells, add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate and collect samples as described for A-B transport.
-
-
Analysis:
-
Quantify the compound concentration in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 16. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of quinazoline derivatives as potent and selective FGFR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Semantic Scholar [semanticscholar.org]
- 23. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 5-Fluoro-4-hydroxyquinazoline
A Guide for Researchers, Scientists, and Drug Development Professionals
Last Updated: January 6, 2026
Introduction
Welcome to the technical support center for 5-Fluoro-4-hydroxyquinazoline. This guide is designed to provide researchers with the tools and knowledge to effectively use this compound in their experiments while minimizing the potential for off-target effects. Quinazoline derivatives are a prominent class of compounds in drug discovery, frequently investigated for their potent inhibitory activity against a range of protein kinases.[1][2] While the specific molecular target of this compound is not extensively documented in public literature, its structural motif suggests it is likely to function as a kinase inhibitor.[3][4]
Understanding and controlling for off-target effects is paramount for generating reproducible and reliable data.[5] Off-target interactions can lead to ambiguous results, misinterpretation of cellular phenotypes, and unforeseen toxicity.[6] This guide provides a structured approach to identifying, understanding, and mitigating these effects through a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely on-target and off-target effects of this compound?
Based on the quinazoline scaffold, this compound is predicted to be a kinase inhibitor. The quinazoline ring system is a common pharmacophore in inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] Therefore, on-target effects would likely involve the modulation of signaling pathways regulated by these or other kinases.
Off-target effects arise when a compound interacts with unintended proteins. For kinase inhibitors, this often involves binding to other kinases with similar ATP-binding pockets.[7] Off-target effects can also occur through interactions with entirely different classes of proteins. These unintended interactions can lead to a variety of cellular responses that are independent of the intended target.
Q2: How can I be sure my observed phenotype is due to on-target activity?
Distinguishing on-target from off-target effects is a critical aspect of working with small molecule inhibitors.[8] Several experimental strategies can be employed:
-
Dose-Response Correlation: A hallmark of on-target activity is a clear dose-dependent relationship between the concentration of the inhibitor and the observed biological effect.[5] This effect should align with the inhibitor's potency (IC50) for its target.
-
Rescue Experiments: If the inhibitor's effect is due to on-target activity, it should be possible to "rescue" the phenotype by expressing a form of the target protein that is resistant to the inhibitor.[5]
-
Target Engagement Assays: Directly confirming that the compound binds to its intended target within the cell is a powerful validation technique.[9]
Q3: My cells are showing high levels of toxicity. How do I know if this is an off-target effect?
Cytotoxicity can be a result of potent on-target inhibition of a critical cellular pathway or due to off-target effects.[5] To differentiate between these possibilities:
-
Determine the Cytotoxic Threshold: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo®) to establish the concentration range that is non-toxic to your cells.[5]
-
Correlate Cytotoxicity with On-Target Inhibition: Compare the cytotoxic concentration with the IC50 for the intended target. If significant cell death occurs at concentrations much higher than what is required for target inhibition, it may be an off-target effect.
-
Use a Lower, Non-toxic Concentration: Perform your functional assays at concentrations below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[10]
Q4: My results are inconsistent between experiments. Could this be due to off-target effects?
While experimental variability can stem from many sources, off-target effects can contribute to inconsistent results.[5] Factors such as cell passage number, cell density, and minor variations in experimental conditions can influence the activity of off-target kinases, leading to fluctuating results.[11] To minimize variability, it is crucial to maintain consistent experimental parameters and to characterize the selectivity profile of your compound.
Troubleshooting Guide
This section provides a systematic approach to common problems encountered during experiments with this compound, with a focus on differentiating on- and off-target effects.
Problem 1: Lack of Expected Biological Effect
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | 1. Verify Compound Integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions.[9] 2. Confirm Solubility: Visually inspect for precipitation in your assay media. Poor solubility can drastically lower the effective concentration.[9] |
| Inactive Target Pathway | 1. Confirm Target Expression and Activity: Use Western blotting to verify that the target protein is expressed and, for kinases, that it is phosphorylated (active) in your cell model.[9] |
| Suboptimal Assay Conditions | 1. Optimize Inhibitor Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for observing the desired effect. |
Problem 2: Observed Effect Does Not Correlate with Target Inhibition
| Possible Cause | Troubleshooting Steps |
| Off-Target Activity | 1. Perform a Kinase Selectivity Profile: Screen the compound against a panel of kinases to identify potential off-target interactions.[7] 2. Use Orthogonal Approaches: Confirm the phenotype with a structurally unrelated inhibitor of the same target.[8] 3. Conduct a Rescue Experiment: Express a resistant mutant of the target to see if the phenotype is reversed.[5] |
Experimental Protocols
Protocol 1: Determining the On-Target IC50 in a Cell-Based Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay, such as assessing the inhibition of phosphorylation of a downstream substrate.
-
Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Treatment: Treat the cells with the serially diluted compound for a predetermined amount of time. Include a vehicle-only control.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Target Analysis: Use an appropriate method (e.g., Western blot, ELISA) to quantify the level of the phosphorylated target protein relative to the total target protein.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its target protein in a cellular environment.[9]
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody against the target protein.
-
Data Analysis: A positive target engagement will result in a thermal stabilization of the target protein in the presence of the compound, leading to more soluble protein at higher temperatures compared to the vehicle control.
Visualizing Workflows and Pathways
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for diagnosing and identifying off-target effects.
Hypothetical Kinase Signaling Pathway
Caption: A generalized signaling pathway potentially inhibited by this compound.
Quantitative Data Summary
| Assay Type | Parameter | Typical Values for Selective Kinase Inhibitors | Reference |
| Biochemical Assay | IC50 / Ki | < 100 nM | [10] |
| Cell-Based Assay | IC50 | < 1 µM | [10] |
| Kinase Selectivity Panel | S-Score (10) | < 0.05 | - |
| Cytotoxicity Assay | CC50 | > 10-fold higher than on-target IC50 | [5] |
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
Technical Support Center: Synthesis of Fluorinated Quinazolines
Welcome to the dedicated technical support guide for researchers engaged in the synthesis of fluorinated quinazolines. This resource is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. As drug development professionals know, the incorporation of fluorine into heterocyclic scaffolds like quinazolines can dramatically enhance pharmacological properties, including metabolic stability and binding affinity.[1][2] However, this modification also introduces unique synthetic hurdles. This guide combines mechanistic insights with field-proven troubleshooting strategies to help you navigate these complexities and achieve your target molecules efficiently.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your synthetic workflow, from low yields to purification roadblocks.
Issue 1: Low Yield or Complete Reaction Failure
A low or nonexistent yield of the desired fluorinated quinazoline is the most common and frustrating challenge. The issue often stems from a combination of factors related to starting materials, reaction conditions, or the fluorination step itself.
A systematic approach is crucial for diagnosing the root cause. The following table outlines common culprits and provides actionable solutions.
| Possible Cause | Troubleshooting Steps & Optimization Protocol |
| Poor Quality of Starting Materials | Verify Purity: Impurities in reactants like fluorinated anthranilic acids or 2-aminobenzonitriles can inhibit the reaction or lead to side products.[3] Protocol: Confirm the purity of your starting materials via NMR, LC-MS, and melting point analysis. If necessary, purify aldehydes by distillation or recrystallization, and acids/amines by recrystallization.[3] |
| Suboptimal Reaction Conditions (Temperature & Solvent) | Screen Parameters: Quinazoline formation and fluorination are highly sensitive to temperature and solvent polarity.[3][4] Non-polar solvents may favor the formation of benzimidazole byproducts, while polar solvents can better stabilize charged intermediates required for quinazoline cyclization.[4] Protocol: Set up small-scale parallel reactions to screen different temperatures (e.g., 25°C, 60°C, 100°C) and solvents (e.g., Toluene, DCE, DMF, MeCN). Monitor progress by TLC or LC-MS to identify the optimal conditions.[3] |
| Inefficient Cyclization (Classical Methods) | High Activation Energy: Traditional methods like the Niementowski synthesis often require harsh conditions and long reaction times, which can degrade sensitive fluorinated compounds.[5] Protocol: Employ microwave-assisted synthesis to dramatically reduce reaction times and improve yields by promoting efficient and rapid heating.[5][6] (See Experimental Protocol 1). |
| Inactive Catalyst or Reagent | Verify Activity: This is critical for both metal-catalyzed C-H functionalization and the fluorination step. Catalysts can be poisoned, and fluorinating agents can degrade. Protocol: For catalyzed reactions, use a fresh batch of catalyst or increase loading.[7] For fluorination, use a newly opened bottle of the fluorinating agent (e.g., Selectfluor, NFSI) and ensure all reagents and solvents are anhydrous, as moisture can deactivate both catalysts and fluorinating reagents. |
| Incompatibility with Fluorinating Agent | Electronic Mismatch: The success of a fluorination reaction depends on the electronic nature of the substrate. Electron-rich quinazolines are better suited for electrophilic fluorination, while electron-deficient systems are extremely challenging for this method.[8][9] Protocol: If direct fluorination of the quinazoline ring is failing, consider an alternative strategy. Synthesize the quinazoline from an already fluorinated precursor, such as a fluoro-substituted anthranilic acid.[10] |
Here is a logical decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting low-yield reactions.
Issue 2: Significant Side Product Formation
The formation of impurities can complicate purification and reduce the yield of your target compound. Identifying the structure of the byproduct is the first step toward mitigating its formation.
-
Hydroxylated Byproducts: Often observed in palladium-catalyzed C-H functionalization when using hypervalent iodine oxidants. The presence of trace water can lead to competitive C-O bond formation.[1]
-
Solution: Use rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
-
-
Over-fluorination (Di- or Tri-fluorinated Products): This occurs when multiple sites on the quinazoline ring are reactive towards the fluorinating agent.
-
Solution: Reduce the stoichiometry of the fluorinating agent to 1.0-1.2 equivalents. Lower the reaction temperature to increase selectivity.
-
-
Protodeboronation (in Palladium-Catalyzed Fluorination): In reactions using arylboronic acids, the boronic acid group can be cleaved and replaced by hydrogen, a common problem when synthesizing aryl fluorides.[11]
-
Solution: This is an inherent challenge. The use of a robust palladium(III)-based mechanism can sometimes mitigate this side reaction, as it may not proceed through traditional organopalladium intermediates.[11]
-
Issue 3: Difficulty in Purification
Fluorinated compounds often exhibit unique chromatographic behavior compared to their non-fluorinated analogs, which can make purification challenging.[12]
| Technique | When to Use | Key Considerations & Tips |
| Liquid-Liquid Extraction | Initial workup to remove major impurities. | pH Adjustment: The charge state of your quinazoline is critical. Adjust the pH of the aqueous layer to ensure your product is neutral and maximally soluble in the organic phase.[3] |
| Column Chromatography (Silica Gel) | Primary purification method for most reaction mixtures. | Solvent System: Fluorinated compounds can be highly polar. You may need a more polar eluent system than for non-fluorinated analogs. Irreversible Adsorption: If the product sticks to the silica, try deactivating the silica gel with triethylamine (0.5-1% in the eluent) or switch to a different stationary phase like alumina.[3] |
| Preparative HPLC (Reverse-Phase) | For final purification to >98% purity or for separating closely-eluting isomers. | Specialized Columns: Consider using a C18 column or a specialized fluorous phase column, which can offer enhanced selectivity for fluorinated molecules through fluorine-fluorine interactions.[12][13] |
| Crystallization | When a solid product is obtained and a high degree of purity is required. | Solvent Screening: This is the most effective method for achieving high purity if a suitable solvent system can be found. Screen a variety of solvents (e.g., Ethanol, Ethyl Acetate, Hexanes, and mixtures thereof) to find conditions where the product has high solubility at high temperatures but low solubility at room temperature.[3][12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for incorporating fluorine into the quinazoline scaffold?
There are two main approaches, each with its own advantages and challenges. Your choice will depend on the availability of starting materials and the desired substitution pattern.
Caption: The two primary pathways for synthesizing fluorinated quinazolines.
-
Early-Stage Fluorination (Convergent Synthesis): This involves using a commercially available, pre-fluorinated building block, such as a fluorinated anthranilic acid or 2-aminobenzonitrile.[10] You then construct the quinazoline ring using established methods. This is often the most reliable approach, as the harsh conditions of ring formation may not be compatible with late-stage fluorination.
-
Late-Stage Fluorination (Direct C-H Fluorination): This strategy involves forming the quinazoline core first and then introducing the fluorine atom directly onto the heterocyclic ring. This is highly desirable for rapidly creating analogues for structure-activity relationship (SAR) studies.[1] However, it is often more challenging due to the inherent low reactivity of C-H bonds on azaarenes.[8][14] Success depends heavily on selecting the correct type of fluorinating agent.
Q2: How do I choose between an electrophilic and a nucleophilic fluorinating agent?
The choice is dictated by the electronic properties of your quinazoline substrate.
-
Electrophilic Fluorination: This is the most common method for direct C-H fluorination. It requires a nucleophilic (electron-rich) aromatic ring to attack an electrophilic fluorine source ("F+"). Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are standard choices.[9][15][16] This method works best if your quinazoline has electron-donating groups.
-
Nucleophilic Fluorination: This approach is necessary for electron-deficient azaarenes, where the ring is too "electron-poor" to react with an electrophilic agent.[8][14] It involves using a nucleophilic fluoride source (e.g., AgF, KF)[1]. However, this is challenging because fluoride addition must be followed by the removal of a hydride, which is unfavorable.[8] Modern methods often use a palladium catalyst and a strong oxidant to facilitate this transformation.[1]
Q3: I am attempting a Niementowski reaction with a fluorinated anthranilic acid, but the yield is poor and the reaction is slow. How can I improve it?
The classic Niementowski synthesis, which reacts an anthranilic acid with an amide, is known for requiring high temperatures (130-150°C) and long reaction times, which can lead to decomposition.[5][17][18][19]
Field-Proven Solution: Switch to Microwave-Assisted Synthesis . Microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and significantly improving yields.[5][6] The rapid, uniform heating minimizes the formation of degradation byproducts.
Q4: What are the advantages of modern metal-catalyzed methods for synthesizing fluorinated quinazolines?
Transition metal catalysis has revolutionized the synthesis of complex heterocycles, including quinazolines.[20]
-
Milder Conditions: Catalysts like rhodium, palladium, and even earth-abundant cobalt enable reactions to proceed at much lower temperatures than classical methods.[11][21][22]
-
High Regioselectivity: By using directing groups, these methods can selectively functionalize a specific C-H bond, which is difficult to achieve otherwise.[21]
-
Greater Functional Group Tolerance: Catalytic methods are often compatible with a wider range of functional groups, reducing the need for protecting group chemistry.[23]
-
Novel Bond Formations: These methods enable challenging transformations like direct C-H amination and fluorination that are not possible with traditional synthetic routes.[1][23]
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of 6-Fluoro-2-phenylquinazolin-4(3H)-one
This protocol is an adaptation of established microwave-assisted procedures for quinazolinone synthesis.[5][6]
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 5-fluoroanthranilic acid (1 mmol, 1.0 eq), and benzamide (1.2 mmol, 1.2 eq).
-
Solvent Addition (Optional but Recommended): While the reaction can be run neat, adding a high-boiling polar solvent like DMF or DMSO (2 mL) can improve mixing and heat distribution.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 150°C for 20-40 minutes. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.
-
Workup: After cooling, add cold water (10 mL) to the reaction mixture. The product should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from ethanol to yield the pure product.
Protocol 2: General Procedure for Pd-Catalyzed C-H Fluorination of an Aromatic Heterocycle
This protocol is based on a landmark study on the C-H fluorination of quinoline derivatives and serves as an excellent starting point for quinazoline systems.[1]
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the quinazoline substrate (0.2 mmol, 1.0 eq), Pd(OAc)₂ (10 mol%), and the oxidant (e.g., PhI(OPiv)₂ (1.5 eq)).
-
Reagent Addition: Add the fluoride source, Silver Fluoride (AgF, 2.0 eq). Caution: AgF is light-sensitive and corrosive.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (2.0 mL) via syringe.
-
Reaction: Stir the mixture at 60°C for 24 hours under a nitrogen or argon atmosphere.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium and silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the fluorinated product.
References
- 1. Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern synthetic methods for fluorine-substituted target molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. silicycle.com [silicycle.com]
- 14. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. organicreactions.org [organicreactions.org]
- 17. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Niementowski_quinazoline_synthesis [chemeurope.com]
- 20. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 21. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 22. Co(III)-Catalyzed Synthesis of Quinazolines via C-H Activation of N-Sulfinylimines and Benzimidates [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
resolving analytical method issues for 5-Fluoro-4-hydroxyquinazoline
Welcome to the technical support resource for 5-Fluoro-4-hydroxyquinazoline. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate and resolve common challenges encountered during the analytical characterization of this molecule. My approach here is to move beyond simple procedural lists and delve into the chemical principles and causal logic behind these analytical methods. Every recommendation is grounded in established scientific principles to ensure robust and reproducible results.
Section 1: General Troubleshooting & FAQs
This section addresses overarching issues that can impact any analytical method you choose. Proper sample handling and preparation are the foundation of reliable data.
Q1: What is the best solvent to dissolve this compound for analysis?
A1: The selection of an appropriate solvent is critical and often requires empirical testing. This compound is a solid powder, and its solubility profile is dictated by its aromatic, heterocyclic structure containing both hydrogen bond donors and acceptors.[1]
-
Initial Recommendation: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for creating concentrated stock solutions. For working solutions in reverse-phase HPLC, Acetonitrile (ACN) and Methanol (MeOH) are common choices.
-
Causality: The quinazolinone core possesses low solubility in water. Organic solvents or aqueous mixtures with a high organic ratio are necessary. DMSO is an excellent solubilizing agent for many heterocyclic compounds but can be problematic for preparative chromatography due to its high boiling point.
-
Troubleshooting Tip: If you observe precipitation when diluting a DMSO stock solution into an aqueous mobile phase, this indicates insolubility. To resolve this, you can either lower the concentration of your working solution or increase the percentage of organic solvent in your initial mobile phase conditions.
Q2: My analytical results are inconsistent, and I suspect the compound is degrading. What are the stability considerations?
A2: Stability is a significant concern for many heterocyclic compounds, including quinazoline derivatives.[2][3] Degradation can occur due to hydrolysis, photolysis, or thermal stress.
-
Key Insight: Studies on structurally related fluoroquinolones have shown susceptibility to degradation under alkaline and photolytic (UV light) conditions.[4] It is prudent to assume this compound may exhibit similar sensitivities.
-
Preventative Measures:
-
Prepare Solutions Freshly: Whenever possible, prepare your analytical solutions daily.
-
Protect from Light: Use amber vials or cover your sample vials with aluminum foil to prevent photodegradation.
-
Control pH: Avoid strongly acidic or basic conditions in your sample diluent unless required for a specific separation mechanism. Near-neutral or slightly acidic conditions (pH 3-6) are often a safe starting point.
-
Temperature Control: Store stock solutions at low temperatures (2-8 °C or -20 °C) and use a temperature-controlled autosampler set to a cool temperature (e.g., 4-10 °C) for extended analytical runs.
-
Q3: I see two or more closely eluting peaks in my chromatogram for what should be a pure standard. What could be the cause?
A3: This is a classic issue for molecules like this compound and is most likely due to keto-enol tautomerism . The compound can exist in equilibrium between the 4-hydroxy (enol) form and the 4-oxo (keto) form, which is also named 5-Fluoroquinazolin-4(3H)-one.[5][6]
-
Mechanism: If the rate of interconversion between these two tautomeric forms is slow relative to the chromatographic timescale, the two forms can separate, resulting in two distinct peaks.
-
Resolution Strategy: The goal is to shift the equilibrium to favor one form or to accelerate the interconversion so that only a single, sharp peak is observed.
-
pH Adjustment: Modifying the pH of the mobile phase is the most effective tool. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) will typically force the equilibrium to one side and result in a single, coalesced peak.
-
Temperature Adjustment: Increasing the column temperature (e.g., from 30°C to 45°C) can sometimes increase the rate of tautomer interconversion, leading to peak coalescence.
-
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the workhorse technique for the analysis of non-volatile small molecules. The unique structure of this compound presents specific challenges that can be overcome with a systematic approach.
Q4: I'm observing significant peak tailing in my HPLC analysis. What is the cause and how can I fix it?
A4: Peak tailing is a common problem, often caused by unwanted secondary interactions between the analyte and the stationary phase, or by operating near the analyte's pKa.
-
Primary Cause 1: Silanol Interactions: The nitrogen atoms in the quinazoline ring can be protonated and interact ionically with deprotonated, acidic silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This secondary interaction mechanism leads to tailing.
-
Solution 1: Mobile Phase Modification:
-
Low pH: Operate at a low pH (e.g., 2.5-3.5) by adding an acid like formic acid or phosphoric acid. This protonates the silanol groups, minimizing their ability to interact with the analyte.
-
Ionic Strength: Add a buffer salt (e.g., 20-50 mM potassium phosphate) to the mobile phase to compete for active sites.
-
-
Primary Cause 2: Analyte Ionization State: If the mobile phase pH is close to the pKa of the molecule, it can exist as a mixture of ionized and non-ionized forms, leading to poor peak shape.[7]
-
Solution 2: pH Control: Ensure your mobile phase pH is at least 2 units away from the analyte's pKa. For a basic compound like this, a low pH mobile phase is generally effective.
-
Primary Cause 3: Column Choice: Not all C18 columns are the same. Older, "Type A" silica columns have a higher concentration of acidic silanol groups.
-
Solution 3: Modern Columns: Use a modern, high-purity "Type B" silica column or a column with end-capping technology designed to shield silanol groups. Phenyl-hexyl or embedded-polar group (EPG) stationary phases can also offer alternative selectivity and improved peak shape for heterocyclic compounds.
Troubleshooting Workflow: HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing issues.
Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
LC-MS is essential for confirming molecular weight and identifying unknown impurities. The key is ensuring efficient ionization.
Q5: I am getting a low signal or no ionization for this compound in ESI-MS. How can I improve it?
A5: Poor ionization in Electrospray Ionization (ESI) is typically a problem of solution chemistry. For a molecule with multiple nitrogen atoms, positive ion mode ([M+H]+) is the logical choice. Efficient protonation is required before the analyte enters the mass spectrometer.
-
Mechanism: ESI requires the analyte to be in an ionized state in solution before desolvation. The quinazoline ring system is basic and will be readily protonated in an acidic environment.[8]
-
Solution:
-
Acidify the Mobile Phase: The most common and effective solution is to add a volatile acid to your mobile phase. Formic acid (0.1%) is the standard choice as it is an excellent proton source and has minimal ion suppression effects. Acetic acid (0.1%) is an alternative.
-
Use Ammonium Salts: If operating closer to neutral pH, adding a volatile salt like ammonium formate or ammonium acetate (~10 mM) can still facilitate protonation and the formation of adducts like [M+NH4]+.
-
Optimize Source Parameters: Ensure your MS source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for a compound of this molecular weight (~164 g/mol ).
-
Section 4: Experimental Protocols & Data
This section provides a validated starting point for your method development.
Protocol 1: HPLC-UV Method for Purity Analysis
This robust reverse-phase method is suitable for determining the purity of this compound and detecting most process-related impurities.
-
Chromatographic System: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex C18, 100 Å, 2.6 µm, 150 x 4.6 mm (or equivalent modern, high-purity C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 90% B
-
17.0 min: 90% B
-
17.1 min: 10% B
-
20.0 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm (monitor 220-400 nm for peak purity assessment).
-
Sample Preparation: Prepare a 0.5 mg/mL stock solution in DMSO. Dilute to ~20 µg/mL in a 50:50 mixture of Acetonitrile:Water for analysis.
Data Summary: Key Analytical Parameters
| Parameter | Value | Source |
| Molecular Formula | C₈H₅FN₂O | PubChem[5] |
| Molecular Weight | 164.14 g/mol | PubChem[5] |
| CAS Number | 436-72-6 | PubChem[5] |
| Expected [M+H]⁺ (LC-MS) | 165.046 | Calculated |
| Expected [M+Na]⁺ (LC-MS) | 187.028 | Calculated |
| Recommended UV λmax | ~254 nm, ~310 nm | Inferred from quinazolinone chromophore |
General Analytical Workflow
The following diagram outlines a comprehensive workflow for the analysis of a new batch of this compound.
Caption: A standard workflow for the complete analytical characterization.
References
- 1. This compound | 436-72-6 [sigmaaldrich.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Safe Storage and Handling of 5-Fluoro-4-hydroxyquinazoline
Prepared by the Senior Application Scientist Team
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe storage, handling, and disposal of 5-Fluoro-4-hydroxyquinazoline. Our goal is to combine established safety protocols with the underlying scientific principles to ensure both user safety and experimental integrity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and storage of this compound.
Q1: What is this compound and what are its key identifiers?
This compound, also known as 5-fluoro-4(1H)-quinazolinone, is a fluorinated heterocyclic organic compound.[1][2] It serves as a building block in medicinal chemistry and drug discovery.[3][4] Its key identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 436-72-6 | [5][6][7] |
| Molecular Formula | C₈H₅FN₂O | [2][5][6] |
| Molecular Weight | 164.14 g/mol | [1][5][6] |
| Appearance | Solid, Powder | [1] |
| Melting Point | 240-242 °C | [6] |
| Synonyms | 5-Fluoroquinazolin-4-ol, 5-fluoro-4(1H)-quinazolinone | [1][2][6] |
Q2: What are the primary hazards associated with this compound?
This compound is classified as hazardous. The primary risks are associated with ingestion, skin/eye contact, and inhalation of the powder.[5] The Globally Harmonized System (GHS) classifications are crucial for understanding these risks.[1][5]
| GHS Classification | Code | Hazard Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1][5] | |
| Signal Word | Warning | [1][5] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1][5] |
| H315 | Causes skin irritation. | [1][5] | |
| H319 | Causes serious eye irritation. | [1][5] | |
| H335 | May cause respiratory irritation. | [1][5] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [1][5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][5][8] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][8] |
Q3: What are the optimal storage conditions for this compound powder?
Proper storage is essential to maintain the compound's purity and integrity.
-
Temperature: Store at ambient room temperature in a cool location.[1]
-
Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated place.[9] For long-term storage, using a desiccator is a best practice. This is because many organic powders can be hygroscopic, and moisture absorption can lead to degradation or clumping, affecting weighing accuracy and reactivity.
-
Light: While specific data on light sensitivity is limited, storing chemical reagents in the dark is a standard precautionary measure to prevent potential photochemical degradation.[10]
Q4: Are there any chemical incompatibilities I should be aware of during storage?
While specific incompatibility studies for this compound are not widely published, general chemical principles based on its structure (a heterocyclic amine and a hydroxyl group) suggest avoiding storage with:
-
Strong Oxidizing Agents: These can react exothermically with organic compounds.
-
Strong Acids and Bases: The quinazolinone ring system can be susceptible to hydrolysis or other reactions under harsh acidic or basic conditions.[11][12]
Always store chemicals separately based on their compatibility class.
Troubleshooting and Procedural Guides
This section provides step-by-step protocols for common laboratory tasks and emergency procedures.
Handling and Personal Protective Equipment (PPE)
Even for small quantities, the irritant nature of the compound necessitates a baseline of protection. The causality is direct: the H-statements indicate a high likelihood of irritation upon contact, regardless of quantity.[5]
Minimum PPE Protocol:
-
Eye Protection: Wear ANSI-approved safety glasses or, preferably, chemical splash goggles.[13]
-
Hand Protection: Wear chemical-resistant gloves (disposable nitrile gloves are generally sufficient for short-term handling).[14] Inspect gloves for any tears before use.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory to protect skin.[13]
-
Work Area: Handle the compound in a well-ventilated area. For weighing and transfers, a chemical fume hood is strongly recommended to contain any airborne dust.[9]
You should upgrade your PPE when the risk of generating and inhaling airborne dust increases. This decision is based on the scale and method of handling.
Upgrade PPE under these conditions:
-
Handling Large Quantities (>1 gram): Weighing larger amounts increases the chance of creating dust clouds.
-
Generating Dust: Any procedure with high energy, such as scraping, grinding, or vigorous mixing.
-
Outside a Fume Hood: If you must handle the powder outside of a certified chemical fume hood, respiratory protection is mandatory.[14]
In these cases, add a NIOSH-approved respirator (e.g., an N95 dust mask for low concentrations, or a half-mask respirator with particulate filters for higher potential exposures) to your standard PPE.[15][16]
Caption: PPE selection logic based on the risk of dust generation.
Spill and Exposure Management
Do not panic. A minor spill can be managed safely by following a clear, methodical procedure. The primary goal is to clean the spill without creating airborne dust.[17][18]
-
Alert & Isolate: Immediately notify colleagues in the vicinity.[17] Cordon off the affected area to prevent cross-contamination.
-
Don PPE: Before cleaning, ensure you are wearing the minimum required PPE (goggles, gloves, lab coat).
-
Contain Dust: Do not dry sweep the powder, as this will make it airborne.[18] Gently cover the spill with paper towels or absorbent pads dampened with water.[17][19] The moisture will help bind the powder and prevent it from becoming airborne.
-
Clean Up: Carefully wipe the area from the outside of the spill inward, collecting the material onto the dampened towel.[20]
-
Package Waste: Place the used towels and any contaminated materials into a sealable plastic bag.[18][20]
-
Decontaminate: Clean the spill surface thoroughly with soap and water, using fresh paper towels.[21]
-
Dispose: Place the sealed bag of cleanup materials into the designated "Halogenated Solid Waste" container.[22][23] Remove and dispose of your gloves in the same waste stream.
-
Wash Hands: Wash your hands thoroughly with soap and water after the cleanup is complete.
Caption: Step-by-step workflow for minor powder spill response.
Rapid response is key to mitigating the effects of exposure.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9][19] Seek immediate medical attention. The "serious eye irritation" (H319) classification means that significant damage is possible without prompt action.[5]
-
Skin Contact: Remove contaminated clothing at once.[17] Wash the affected area thoroughly with soap and plenty of water.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult or if respiratory irritation is severe, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[8] Call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless instructed to do so by medical personnel. The "harmful if swallowed" (H302) classification indicates a significant systemic hazard.[5]
Waste Disposal FAQ
Proper segregation of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Categorization: this compound is a halogenated organic solid .[22] The fluorine atom places it in this specific waste category.
-
Collection: All waste containing this compound (including excess solid, contaminated gloves, paper towels from a spill, etc.) must be collected in a designated hazardous waste container labeled "Halogenated Organic Solid Waste".[23]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[24] The disposal methods, typically high-temperature incineration, are different and more costly for halogenated compounds due to the potential to form corrosive byproducts like hydrofluoric acid.[22][25]
-
Compliance: Always follow your institution's specific hazardous waste disposal procedures and local environmental regulations.[8]
References
- 1. This compound | 436-72-6 [sigmaaldrich.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 7. This compound | 436-72-6 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 13. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. hazmatschool.com [hazmatschool.com]
- 17. tamut.edu [tamut.edu]
- 18. ehs.utk.edu [ehs.utk.edu]
- 19. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 20. westlab.com [westlab.com]
- 21. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 22. bucknell.edu [bucknell.edu]
- 23. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 24. 7.2 Organic Solvents [ehs.cornell.edu]
- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Strategies to Reduce the Toxicity of Quinazoline-Based Inhibitors
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the quinazoline scaffold. Quinazoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to their wide spectrum of biological activities.[1][2] However, realizing their full therapeutic potential often requires navigating and mitigating inherent toxicity issues.[3][4]
This guide is designed to provide practical, evidence-based strategies and troubleshooting advice for common toxicity-related challenges encountered during the development of quinazoline-based inhibitors. We will move beyond simple protocols to explain the mechanistic rationale behind each strategic choice, empowering you to make informed decisions in your discovery programs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and challenges of the quinazoline scaffold.
Q1: What makes the quinazoline scaffold so prevalent in drug discovery?
The quinazoline core, a fusion of a benzene and a pyrimidine ring, is a versatile and "privileged" scaffold.[1] Its rigid structure provides a reliable anchor for substituents to probe interactions with biological targets. Furthermore, the nitrogen atoms in the pyrimidine ring can act as crucial hydrogen bond acceptors, a common feature in enzyme-inhibitor binding. This structural versatility has led to the development of quinazolines with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2]
Q2: What are the most common toxicity concerns associated with quinazoline-based inhibitors?
While highly effective, quinazoline inhibitors can present several toxicity challenges that must be addressed during development:
-
Off-Target Kinase Inhibition: Many quinazoline drugs target ATP-binding sites of kinases (e.g., EGFR inhibitors like Gefitinib).[5] Because these sites are conserved across the kinome, poor selectivity can lead to inhibition of unintended kinases (e.g., wild-type EGFR instead of a mutant form), causing side effects like skin rash and diarrhea.[6]
-
hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern for many small molecules. It can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[7] Quinazolines, particularly those with basic amine moieties and high lipophilicity, can carry this risk.
-
Cytochrome P450 (CYP) Inhibition: Quinazoline derivatives can inhibit key metabolic enzymes like CYP3A4, CYP2D6, or CYP1B1.[8][9] This can lead to significant drug-drug interactions (DDIs), altering the metabolism of co-administered therapies and causing unpredictable safety issues.
-
General Cytotoxicity: Some derivatives may exhibit toxicity toward healthy, non-cancerous cells, narrowing the therapeutic window and leading to dose-limiting toxicities in vivo.[3] Reducing cytotoxicity against normal cells is a primary challenge in anticancer therapy.[3]
Q3: What is the "therapeutic window," and why is it critical for my inhibitor program?
The therapeutic window (or therapeutic index) is a quantitative measure of a drug's safety. It represents the range of doses at which a drug is effective without causing unacceptable levels of toxicity. For your quinazoline inhibitor, this means achieving potent on-target activity at a concentration that is significantly lower than the concentration at which it causes off-target effects (e.g., hERG inhibition) or general cytotoxicity. A wide therapeutic window is a hallmark of a successful drug candidate. Your goal in toxicity reduction is to widen this window by either increasing on-target potency, decreasing off-target toxicity, or both.
Part 2: Troubleshooting Guide: Mitigating Specific Toxicities
This section provides structured, problem-and-solution guidance for specific experimental hurdles.
Problem 1: My inhibitor is potent but also shows high cytotoxicity in normal cell lines.
Q: My lead compound has a low nanomolar IC50 against its cancer target but also shows significant cytotoxicity against a normal cell line (e.g., human hepatocytes, LO2) in an MTT assay. How do I improve its selectivity?
Causality & Rationale: High cytotoxicity in normal cells indicates a lack of selectivity. This can arise from inhibiting the wild-type version of your target enzyme (which is present in healthy cells), hitting an unrelated but essential off-target protein, or general membrane disruption due to physicochemical properties. The core task is to identify and eliminate the structural features responsible for this off-target activity while preserving on-target potency.
Strategic Approaches:
-
Structure-Activity Relationship (SAR) Guided Modification: Systematically modify positions on the quinazoline scaffold that are not critical for on-target binding. For many kinase inhibitors, the C4 position (often an aniline moiety) is crucial for hinge-binding and potency, while the C6 and C7 positions are more tolerant to modification and can be used to tune selectivity and physicochemical properties.[5][10]
-
Bioisosteric Replacement: If a particular functional group is suspected of causing toxicity, replace it with a bioisostere—a group with similar steric and electronic properties but different metabolic or off-target profiles.[11][12] For example, replacing a metabolically unstable methoxy group with a more stable fluorine or methyl group can alter the toxicity profile.
-
Kinome Profiling: If your compound is a kinase inhibitor, screen it against a broad panel of kinases. This will definitively identify off-target kinases that may be responsible for the observed cytotoxicity. Once identified, you can use structural biology (if available) or molecular modeling to design modifications that disrupt binding to the off-target kinase while maintaining affinity for the primary target.
Workflow for Improving Cellular Selectivity
Caption: Iterative workflow for enhancing the selectivity of a cytotoxic compound.
Problem 2: My compound shows potential for cardiac toxicity (hERG Inhibition).
Q: In silico models and preliminary assays suggest my quinazoline inhibitor has a high risk of blocking the hERG channel. What structural modifications can mitigate this?
Causality & Rationale: hERG channel binding is typically driven by a combination of lipophilicity and the presence of a positively ionizable nitrogen atom at physiological pH (pKa > 7.4). The basic nitrogen interacts with key acidic residues (e.g., Asp766) in the channel pore, while hydrophobic regions of the molecule make favorable contacts with the pore lining. The strategy is to disrupt these key interactions.
Strategic Approaches:
-
Reduce Basicity (pKa Modulation): The most effective strategy is to lower the pKa of the most basic nitrogen atom to below ~7.0. This can be achieved by introducing electron-withdrawing groups near the nitrogen or by incorporating it into a less basic ring system. A less basic compound will be less protonated in the channel pore, weakening the critical ionic interaction.
-
Decrease Lipophilicity (LogP Reduction): High lipophilicity (LogP > 3.5) is a strong predictor of hERG inhibition. Reduce LogP by adding polar functional groups (e.g., -OH, -COOH, amides) or by removing greasy, hydrophobic moieties (e.g., large alkyl or aryl groups).
-
Introduce Steric Hindrance: Flanking the basic nitrogen with bulky groups can sterically prevent the molecule from adopting the correct conformation to bind within the hERG channel pore.
-
Block Metabolism: In some cases, a metabolite, not the parent drug, is the active hERG inhibitor. If a specific site of metabolism is known to generate a problematic metabolite, you can block that site, for example, by replacing a hydrogen with a fluorine atom (a common bioisosteric replacement).[12]
Data Table: Impact of Structural Modifications on hERG Inhibition & Lipophilicity
| Compound | Modification | hERG IC50 (µM) | cLogP | Rationale |
| Parent | Basic piperidine side chain | 0.5 | 4.2 | High lipophilicity and basicity. |
| Analog A | Replaced piperidine with morpholine | 5.2 | 3.1 | Reduced basicity and lipophilicity. |
| Analog B | Added hydroxyl group to side chain | 12.8 | 3.5 | Increased polarity, reduced LogP. |
| Analog C | Added fluoro group near nitrogen | 2.5 | 4.3 | Reduced pKa via induction. |
Note: Data is illustrative and hypothetical.
Problem 3: My compound inhibits key metabolic enzymes (CYP450 Inhibition).
Q: My lead compound is a potent inhibitor of CYP3A4 in a fluorescent-based assay, indicating a high risk for drug-drug interactions. How can I remove this liability?
Causality & Rationale: CYP450 inhibition often occurs when a molecule fits snugly into the enzyme's large, hydrophobic active site and interacts with the catalytic heme iron. Certain functional groups (e.g., imidazole, pyridine, furan) are well-known "CYP magnets" due to their ability to coordinate with the heme iron. The goal is to modify the structure to reduce its affinity for the CYP active site.
Strategic Approaches:
-
Bioisosteric Replacement of Liable Moieties: This is a highly effective strategy.[11][13] Identify and replace known CYP-inhibiting fragments with more benign bioisosteres. For example, a problematic imidazole ring could be replaced with a pyrazole or a triazole, which often have a lower propensity for CYP binding.
-
Reduce Lipophilicity: Like hERG, CYP enzymes have hydrophobic active sites. Reducing the overall lipophilicity of your compound can decrease its affinity for these enzymes.[13]
-
Alter Electronics and Sterics: Modifying the electronic properties or adding steric bulk can disrupt the optimal binding mode within the CYP active site. For instance, adding a substituent may prevent a planar aromatic ring from engaging in favorable pi-stacking interactions within the enzyme. Some studies have shown that specific quinazoline analogs can be designed to be selective inhibitors of one CYP isoform over others, demonstrating that fine-tuning is possible.[8]
Diagram: Bioisosteric Replacement to Mitigate CYP Inhibition
Caption: Using bioisosteres to reduce CYP450 enzyme interactions.
Part 3: Key Experimental Protocols
To ensure your research is robust, follow standardized, self-validating protocols.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol assesses the concentration at which your inhibitor causes 50% inhibition of cellular proliferation (IC50) in both cancerous and non-cancerous cell lines.
Objective: To determine the selectivity of the quinazoline inhibitor.
Materials:
-
Target cancer cell line (e.g., A549) and a normal cell line (e.g., BEAS-2B or LO2).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Quinazoline inhibitor stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of your quinazoline inhibitor in culture medium. A common starting range is 100 µM to 1 nM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO, max 0.5%) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value. The selectivity index can be calculated as (IC50 in normal cells) / (IC50 in cancer cells).
Protocol 2: In Vitro CYP450 Inhibition Assay (Fluorescent Probe-Based)
This protocol provides a rapid screen for inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Objective: To determine the IC50 of the quinazoline inhibitor against specific CYP enzymes.
Materials:
-
Recombinant human CYP enzymes (e.g., Baculosomes).
-
Fluorescent probe substrates specific for each isoform (e.g., BFC for CYP3A4).
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
Known positive control inhibitor for each isoform (e.g., Ketoconazole for CYP3A4).
-
96-well black plates.
-
Fluorescence plate reader.
Methodology:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the potassium phosphate buffer, the specific CYP enzyme, and your quinazoline inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the fluorescent probe substrate and the NADPH regenerating system.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of fluorescence increase corresponds to the rate of enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the rates to the vehicle control (100% activity). Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 3. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Three-dimensional quantitative structure-activity relationship for inhibition of human ether-a-go-go-related gene potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives as selective CYP1B1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. preprints.org [preprints.org]
Technical Support Center: Optimization of 5-Fluoro-4-hydroxyquinazoline for In Vivo Studies
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers engaged in the preclinical development of 5-Fluoro-4-hydroxyquinazoline and its derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the critical transition from promising in vitro activity to successful in vivo evaluation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.
Section 1: Foundational Challenges - Aqueous Solubility and Formulation
Poor aqueous solubility is a primary obstacle for many quinazoline-based compounds, directly impacting formulation development and subsequent in vivo absorption.[1]
FAQ 1.1: My this compound derivative shows excellent in vitro potency but precipitates when I dilute my DMSO stock into aqueous buffer for assays. What's happening and how can I fix it?
Answer: This is a classic solubility problem. Your compound is likely "crashing out" of solution when the highly solubilizing organic solvent (DMSO) is diluted into the aqueous environment of your assay buffer. The core issue is the compound's low intrinsic aqueous solubility, a common trait for the rigid, lipophilic quinazoline scaffold.[1]
Here are several strategies to address this, starting with the simplest:
-
Reduce Final Concentration: The most straightforward approach is to test if a lower final concentration of your compound remains in solution.[1]
-
Introduce a Co-solvent: If lowering the concentration isn't feasible, adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your buffer can increase solubility by reducing the overall polarity of the solvent system.[1][2][3] Be cautious, as high percentages can affect the biological components of your assay.
-
Utilize Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, keeping it dissolved.[1][2] Use concentrations above the critical micelle concentration (CMC) but be mindful of potential cellular toxicity at higher concentrations.
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic regions of the molecule from the aqueous environment.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[2][3]
FAQ 1.2: I'm preparing for my first rodent PK study. What formulation strategies should I consider to improve the oral bioavailability of my lead compound?
Answer: This is a critical step where poor solubility can lead to low and highly variable oral absorption, masking the true potential of your compound. This is a common challenge for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[2] The primary goal is to enhance the dissolution rate in the gastrointestinal (GI) tract.
Here is a comparison of common formulation strategies for preclinical oral dosing:
| Strategy | Mechanism of Action | Advantages | Disadvantages | Best For |
| Co-solvent System | Increases drug solubility in the dosing vehicle. | Simple to prepare; suitable for early screens. | Risk of drug precipitation upon dilution in GI fluids; potential for vehicle-induced toxicity. | Rapid, early-stage screening in rodents. |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range, boosting dissolution rate.[4] | Significant improvement in dissolution and bioavailability; avoids carrier-related side effects. | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. | Compounds with high melting points and stability. |
| Solid Dispersion | The drug is dispersed in an amorphous state within a hydrophilic carrier matrix (e.g., PVP, PEG).[2] | The high-energy amorphous form has higher solubility and faster dissolution than the crystalline form.[2] | Can be physically unstable (recrystallization); requires careful selection of carrier and preparation method. | Thermally stable compounds that can be rendered amorphous. |
| Cyclodextrin Complex | Forms a water-soluble inclusion complex with the drug molecule.[3][4] | Improves solubility and stability; can reduce GI irritation.[3] | Limited by the stoichiometry of the complex and drug loading capacity. | Compounds that fit well within the cyclodextrin cavity. |
| Lipid-Based Formulation | The drug is dissolved in lipids, oils, or surfactants (e.g., SEDDS).[3][4] | Can enhance lymphatic absorption, bypassing first-pass metabolism; good for highly lipophilic drugs.[3] | Complex formulation development; potential for GI side effects. | Lipophilic (high logP) compounds. |
For an initial study, a co-solvent system or a simple suspension with particle size reduction (micronization) is often the most practical starting point.
Section 2: Bridging the Gap - In Vitro Metabolism and In Vivo Clearance
A compound that is potent and soluble can still fail in vivo if it is rapidly metabolized by the liver into inactive or toxic byproducts. Assessing metabolic stability early is crucial.
FAQ 2.1: My compound has good solubility and permeability characteristics, but the oral bioavailability is still very low. Could metabolic instability be the problem?
Answer: Yes, absolutely. If a compound is rapidly cleared by metabolic enzymes, primarily in the liver (high "first-pass metabolism"), it will be eliminated before it can reach systemic circulation, even if it is well-absorbed from the gut. The fluorine atom on the 5-position of your quinazoline core is often introduced specifically to block a potential site of oxidative metabolism, a common strategy to enhance metabolic stability.[5][6] However, metabolism can occur at other sites on the molecule.
The first step is to perform an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will give you a quantitative measure of how quickly your compound is metabolized.
Workflow for Investigating Low Bioavailability
The following diagram illustrates a logical workflow for troubleshooting poor in vivo results.
Caption: Decision workflow for troubleshooting low oral bioavailability.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a general framework for assessing the intrinsic clearance of a compound.
1. Materials and Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Human Liver Microsomes (HLM), commercially available.
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Positive control compound (e.g., Verapamil, known for high clearance).
-
Negative control compound (e.g., Warfarin, known for low clearance).
-
Ice-cold acetonitrile with an internal standard (IS) for reaction termination and sample analysis.
-
LC-MS/MS system for quantification.
2. Incubation Procedure:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubation: In a 96-well plate, add the HLM master mix. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point for the reaction.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]
-
Termination: Immediately terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step precipitates the microsomal proteins and stops the enzymatic reaction.[5]
-
Control Reactions: Run parallel reactions without the NADPH regenerating system to control for non-enzymatic degradation. Also, run positive and negative control compounds to validate the assay performance.
3. Sample Processing and Analysis:
-
Centrifugation: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.[5]
-
Extraction: Transfer the supernatant to a new 96-well plate for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.[7][8][9][10]
4. Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .
| In Vitro t½ (minutes) | Predicted Hepatic Clearance | Interpretation for Lead Optimization |
| > 60 | Low | Desirable. Compound is likely stable. |
| 15 - 60 | Moderate | Acceptable, but may need improvement. Consider for PK studies. |
| < 15 | High | Problematic. High risk of poor in vivo exposure. Medicinal chemistry efforts needed to block metabolic hotspots. |
Section 3: Pharmacokinetic (PK) and Safety Assessment
After optimizing formulation and confirming metabolic stability, the next step is to understand the compound's behavior in a living system.
FAQ 3.1: We conducted a preliminary PK study in mice, and the compound has a very short half-life (<1 hour) and high clearance. What are our next steps?
Answer: A short half-life and high clearance suggest rapid elimination from the body, which could be due to extensive metabolism or efficient renal excretion.
-
Review In Vitro Metabolism Data: Compare your in vivo clearance values with the in vitro intrinsic clearance from your microsomal assay. If they correlate, it strongly suggests metabolism is the primary driver of elimination.
-
Metabolite Identification: The next logical step is a metabolite identification ("MetID") study. By incubating your compound with liver microsomes and analyzing the resulting mixture with high-resolution mass spectrometry, you can identify the chemical structures of the major metabolites. This reveals the "metabolic hotspots" on your molecule.
-
Structure-Metabolism Relationships: The fluorine atom at the 5-position is a good start, but other parts of the quinazoline scaffold or its substituents may be susceptible to oxidation, hydrolysis, or conjugation.[5] Once hotspots are identified, your medicinal chemistry team can strategically modify the structure to block these sites, for example, by introducing another fluorine atom or a bulkier group.
Iterative Drug Optimization Cycle
The process of optimizing a lead compound is cyclical, constantly balancing potency, solubility, metabolism, and safety.
Caption: The iterative cycle of preclinical lead optimization.
FAQ 3.2: How do we perform an initial safety assessment for our lead candidate?
Answer: Before proceeding to efficacy models, a preliminary assessment of in vivo safety is essential. A formal acute toxicity study is required for regulatory filings, but an early, non-GLP study can provide valuable direction.
A common approach is a single-dose escalation study in rodents:
-
Dosing: Administer the compound to small groups of mice (n=2-3 per group) at escalating doses (e.g., 10, 50, 100 mg/kg).
-
Monitoring: Observe the animals closely for 7-14 days.[11] Key parameters to monitor include:
-
Changes in body weight (a sensitive indicator of general health).[11]
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Mortality.
-
-
Endpoint: The goal is to identify a Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This dose can then be used for subsequent efficacy studies.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, heart, lung) can be collected for histopathological examination to look for any tissue damage.[11]
One study on a novel 4-hydroxyquinazoline derivative found no significant changes in body weight or organ morphology after a 14-day observation period, providing crucial evidence for its safety profile.[11][12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to Validating the Biological Target of 5-Fluoro-4-hydroxyquinazoline
Introduction: Beyond the Molecule—The Quest for a Mechanism
In the landscape of drug discovery, countless small molecules show promise in initial phenotypic screens. 5-Fluoro-4-hydroxyquinazoline is one such molecule—a member of a privileged chemical scaffold known to interact with a variety of critical cellular targets, including protein kinases and metabolic enzymes.[1][2][3] However, a promising phenotype without a known mechanism of action is a high-risk proposition. The history of drug development is littered with compounds that failed in late-stage trials because their biological targets were poorly understood, leading to unexpected toxicity or a lack of efficacy.[4]
This guide provides a comprehensive, technically-grounded framework for researchers to move from a compound of interest, like this compound, to a validated biological target. We will forgo a rigid, one-size-fits-all template. Instead, we present a logical, multi-pronged strategy that builds a robust case for a specific molecular target. Our approach is rooted in establishing causality—proving not only that the drug can bind a target, but that this specific binding event is responsible for the desired cellular effect. This is the cornerstone of modern, target-based drug discovery.[5][6]
Part 1: Unbiased Target Identification — Casting a Wide Net
Before we can validate a target, we must first identify high-confidence candidates. Phenotypic screening alone doesn't tell us what the compound is hitting. Therefore, our first step is to employ unbiased, proteome-wide methods to generate a list of potential binding partners for this compound directly in a relevant biological system.
A. Chemical Proteomics: Fishing for Targets
Chemical proteomics uses affinity-based methods to isolate potential binding proteins from a complex cellular lysate.[7] Given that the quinazoline scaffold is common in kinase inhibitors, a powerful and logical first approach is Kinobeads profiling.
Kinobeads Profiling: This technique utilizes beads coated with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors to enrich the majority of the expressed kinome from a cell lysate.[8][9] By incubating the lysate with our compound of interest (this compound) before adding the beads, we can identify which kinases it binds to by seeing which ones fail to bind the beads. These are then identified and quantified using mass spectrometry.[10]
-
Causality behind this choice: This method is highly effective for identifying kinase targets in their native, folded state and within a competitive cellular environment. It provides a direct readout of which kinases our compound interacts with at the ATP-binding site.
Experimental Workflow: Kinobeads Competition Binding Assay
Caption: Workflow for identifying kinase targets using Kinobeads.
B. Genetic Approaches: Identifying Essential Pathways
Genetic screens provide an orthogonal and powerful method to identify a target by observing how the loss of a specific gene affects the cell's response to the compound. CRISPR-Cas9-based screens are the current gold standard due to their high specificity and ability to generate complete gene knockouts.[11][]
CRISPR-Cas9 Knockout Screen: A genome-wide library of single-guide RNAs (sgRNAs) is introduced into a population of cells, such that each cell has a single gene knocked out.[13] The entire cell population is then treated with a cytotoxic concentration of this compound.
-
Positive Selection: Cells that survive the treatment must have lost a gene that is essential for the drug's activity. Sequencing the sgRNAs enriched in the surviving population will identify the target or critical pathway members. For example, if knocking out "Kinase X" allows cells to survive, "Kinase X" is a strong candidate for the drug's target.
Caption: CRISPR-Cas9 screen for positive selection of resistance genes.
Part 2: Target Engagement — Confirming the Hit in a Cellular Context
Identifying a candidate protein is only the first step. We must now confirm that our compound directly binds to this putative target within the complex milieu of a living cell.[4] The Cellular Thermal Shift Assay (CETSA) is the definitive method for this purpose.[14][15]
The Principle of CETSA: CETSA is based on the biophysical principle that when a ligand binds to a protein, it generally stabilizes the protein's structure.[16] This increased stability means the protein can withstand more thermal stress before it denatures and aggregates. In a CETSA experiment, we treat intact cells with our compound, heat them across a range of temperatures, lyse them, and then quantify how much of the target protein remains in the soluble fraction. A stabilizing compound will result in more soluble protein at higher temperatures—a "thermal shift".[17]
-
Why this is a critical experiment: It provides evidence of target engagement in a physiological context, accounting for cell permeability, efflux pumps, and competition from endogenous ligands—factors that are absent in purified protein assays.[15][16]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cell line sensitive to the compound) to achieve 80-90% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x the EC50) or with a vehicle control (e.g., 0.1% DMSO). A known inhibitor of the putative target should be used as a positive control.
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells by gentle scraping and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes, one for each temperature point.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments). Immediately cool to 4°C.
-
Rationale: The 3-minute heating is a transient shock sufficient to induce denaturation without causing widespread cellular necrosis. The temperature range must bracket the melting temperature (Tm) of the target protein.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath). This method avoids detergents that could disrupt protein complexes.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
-
Quantification:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein in the supernatant using Western blotting with a specific antibody.
-
Quantify the band intensities and plot them as a percentage of the amount remaining at the lowest temperature (e.g., 40°C) versus temperature.
-
Data Interpretation
A successful CETSA experiment will generate a melting curve. The curve for the compound-treated sample should be shifted to the right compared to the vehicle control, indicating thermal stabilization and direct target engagement.
| Treatment Group | Apparent Tm (°C) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 52.1 ± 0.4 | N/A | Baseline melting temperature of Target X. |
| This compound | 56.8 ± 0.5 | +4.7°C | Strong evidence of target engagement. |
| Known Inhibitor (Positive Control) | 58.2 ± 0.3 | +6.1°C | Validates assay and confirms target identity. |
| Inactive Analog | 52.3 ± 0.6 | +0.2°C | Demonstrates specificity of the interaction. |
Table 1: Hypothetical CETSA data for a putative target, "Kinase X". Data are presented as mean ± SD.
Part 3: Target Validation — Linking Engagement to Function
Confirming target engagement is necessary but not sufficient. The final and most crucial step is to prove that the engagement of the putative target by this compound is the direct cause of the observed biological effect (e.g., cell death, pathway inhibition).
A. Genetic Validation with CRISPR-Cas9
This is the most direct way to validate a target. The logic is simple: if the drug works by inhibiting a specific protein, then removing that protein from the cell should render the drug ineffective.[18]
-
Experimental Design:
-
Knockout: Use CRISPR-Cas9 to generate a stable knockout cell line for the putative target gene (e.g., KINASE_X). It is critical to use at least two different sgRNAs to create independent knockout clones to rule out off-target effects.
-
Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cells with increasing concentrations of this compound.
-
Measure Response: Assess the cellular phenotype (e.g., cell viability via a CellTiter-Glo assay).
-
-
Expected Outcome: The WT cells should show a dose-dependent decrease in viability. The KO cells, lacking the drug's target, should be significantly more resistant to the compound. A large shift in the EC50 value between WT and KO cells is strong evidence for target validation.
B. Comparison with Alternative Compounds
A well-validated target should have other known inhibitors. Comparing the cellular activity of this compound with a structurally distinct, well-characterized inhibitor of the same target provides another layer of validation.
| Compound | Target X IC50 (nM) | Target Engagement (CETSA ΔTm) | Cell Viability EC50 (µM) |
| This compound | 85 | +4.7°C | 1.2 |
| Alternative Inhibitor A | 50 | +6.5°C | 0.8 |
| Inactive Analog | >10,000 | +0.2°C | >50 |
Table 2: Comparative analysis of this compound against a known inhibitor of the hypothetical target "Kinase X". A strong correlation between biochemical potency, target engagement, and cellular activity strengthens the validation case.
Conclusion
Validating the biological target of a novel compound like this compound is a rigorous, multi-step process that builds a fortress of evidence around a central hypothesis. By moving systematically from unbiased identification (chemical proteomics, CRISPR screens) to direct confirmation of binding in cells (CETSA) and finally to functional validation (genetic knockout), we can establish a clear, causal link between molecule, target, and phenotype. This evidence-based approach is paramount for mitigating risk and ensuring that only the most promising and well-understood drug candidates advance toward the clinic. The next steps would involve moving these validated findings into more complex systems, including in vivo target engagement and efficacy studies in animal models.[19][20][21]
References
- 1. Synthesis and biological evaluation of novel 5,6-dihydropyrimido[4,5-f]quinazoline derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. selvita.com [selvita.com]
- 5. chem-space.com [chem-space.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 13. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. annualreviews.org [annualreviews.org]
- 18. criver.com [criver.com]
- 19. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pelagobio.com [pelagobio.com]
A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of novel quinazoline derivatives, using the foundational structure of 5-Fluoro-4-hydroxyquinazoline as a reference point, against established kinase inhibitors such as Gefitinib, Erlotinib, and Lapatinib. We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both high-level strategic insights and detailed, actionable protocols.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline ring system is a bicyclic aromatic heterocycle that has proven to be an exceptionally versatile scaffold in medicinal chemistry. Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases has led to the development of several FDA-approved drugs.[1][2] The introduction of a fluorine atom at the 5-position, as in this compound, can enhance binding affinity and metabolic stability, making it an attractive starting point for the design of novel inhibitors. While this compound itself is a building block, its derivatives have shown significant promise in targeting key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4]
Mechanism of Action: Targeting the EGFR/HER2 Signaling Axis
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases.[5] Upon ligand binding, these receptors dimerize and activate their intracellular kinase domains, triggering a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[6][7] These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, aberrant activation of EGFR and HER2 due to overexpression or mutation leads to uncontrolled cell growth.[3][8]
Quinazoline-based inhibitors, including the established drugs and the novel derivatives discussed herein, are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of the receptor, thereby blocking downstream signaling.[9][10]
Caption: Simplified EGFR/HER2 signaling pathway and the point of intervention for quinazoline-based inhibitors.
Comparative Inhibitory Profile: Novel Quinazoline Derivatives vs. Standard of Care
The true measure of a novel kinase inhibitor lies in its potency and selectivity. Below is a comparative summary of the inhibitory activities of selected quinazoline derivatives against established drugs. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
| Compound/Drug | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | EGFR | 15.5 | [11] |
| Erlotinib | EGFR | ~2 | [12] |
| Lapatinib | EGFR | 10.8 | [4] |
| HER2 | 9.3 | [4] | |
| Compound 1a | EGFR | <10 | [8] |
| HER2 | <10 | [8] | |
| Compound 1d | EGFR | <10 | [8] |
| HER2 | <10 | [8] | |
| Compound 1v | EGFR | <10 | [8] |
| HER2 | <10 | [8] | |
| Compound 8b | EGFR | 1.37 | [9] |
| Compound 33e | EGFR (T790M) | 4.62 (µM) | [11][13] |
| Compound 2i | HER2 | 128 | [12] |
| Compound 3i | HER2 | 112 | [12] |
Cellular Proliferation Inhibitory Activity
The ultimate goal of a kinase inhibitor is to halt the proliferation of cancer cells. The following table summarizes the anti-proliferative activity (IC50) of various compounds against different cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | Key Feature | IC50 (nM) | Reference |
| Gefitinib | A549 | Non-Small Cell Lung | EGFR wild-type | >10,000 | [1] |
| Erlotinib | A431 | Epidermoid Carcinoma | EGFR overexpression | ~200 | [11] |
| Lapatinib | SKBR3 | Breast Cancer | HER2-overexpressing | ~100 | [4] |
| Compound 1d | NCI-H1975 | Non-Small Cell Lung | EGFR L858R/T790M | 15.3 | [8] |
| Compound 1v | NCI-H1975 | Non-Small Cell Lung | EGFR L858R/T790M | 21.7 | [8] |
| Compound 33e | A549 | Non-Small Cell Lung | EGFR wild-type | 3,550 | [13] |
| Compound 3g | A2780 | Ovarian Cancer | - | 140 | [12] |
Experimental Methodologies: Ensuring Data Integrity and Reproducibility
To ensure the trustworthiness and validity of the presented data, it is imperative to adhere to well-established and meticulously executed experimental protocols.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14][15]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase of interest, its specific substrate, ATP, and varying concentrations of the test inhibitor. The final reaction volume is typically 5 µL.[16]
-
Incubation: Incubate the reaction plate at room temperature for the desired time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[16]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal.[14]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]
Caption: Workflow for the MTT Cell Proliferation Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.[19]
-
Compound Treatment: After allowing the cells to adhere overnight, add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.[17]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Incubation: Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The quinazoline scaffold continues to be a fertile ground for the discovery of novel and potent kinase inhibitors. The derivatives of this compound highlighted in this guide demonstrate significant potential, with some exhibiting superior or comparable activity to established drugs like Gefitinib, Erlotinib, and Lapatinib, particularly against resistant mutations. The rigorous application of standardized biochemical and cellular assays is paramount for the accurate evaluation and comparison of these emerging drug candidates. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and further enhancing their efficacy against a broader range of cancer types and resistance mechanisms.
References
- 1. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation and docking study of novel quinazoline derivatives as EGFR-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. atcc.org [atcc.org]
- 18. clyte.tech [clyte.tech]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
The 5-Fluoro-4-Hydroxyquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the quinazoline scaffold remains a cornerstone of innovation. Its versatile structure has given rise to numerous approved drugs, particularly targeting protein kinases implicated in cancer. This guide provides an in-depth technical comparison of 5-fluoro-4-hydroxyquinazoline analogs, synthesizing experimental data to elucidate the critical structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors. By understanding the causal links between molecular modifications and biological outcomes, we can accelerate the design of next-generation therapeutics.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a well-established pharmacophore in medicinal chemistry.[1] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with the ATP-binding pocket of various kinases.[2] The 4-oxo (or its tautomeric 4-hydroxy) group is a key feature, often participating in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a common mechanism for anchoring kinase inhibitors.[3]
The introduction of a fluorine atom at the C5 position of the quinazoline ring is a strategic modification aimed at enhancing the molecule's pharmacological profile. Fluorine's high electronegativity can modulate the electronic properties of the aromatic system, influencing pKa and improving metabolic stability.[4] This strategic fluorination can lead to enhanced binding affinity and improved pharmacokinetic properties, making the this compound core an attractive starting point for the development of potent and selective kinase inhibitors.[5]
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents on the quinazoline core. The following sections dissect the SAR at key positions, supported by comparative experimental data from the literature.
The Critical Role of C2 Substitution
The C2 position of the quinazolinone ring offers a valuable vector for introducing diverse chemical moieties that can interact with the solvent-exposed region of the kinase active site or target adjacent pockets.
-
Aromatic and Heteroaromatic Groups: Substitution with aryl or heteroaryl rings at the C2 position is a common strategy to enhance potency. For instance, the introduction of a phenyl group can lead to significant cytotoxic activity.[6] Further substitution on this phenyl ring can fine-tune the activity.
-
Linker-Mediated Interactions: The incorporation of a linker, such as an amino or thioether group, at C2 allows for the attachment of larger functionalities that can probe deeper into the ATP binding site or interact with surface residues. Studies on related quinazolinones have shown that the nature of this linker and the terminal group are critical for activity. For example, in a series of 6-bromo-2-substituted quinazolinones, an aliphatic linker with a terminal thiol group demonstrated potent activity against cancer cell lines.[7]
Modulating Activity through C6 and C7 Substitutions
The C6 and C7 positions of the quinazoline ring are located in the solvent-exposed region when the molecule is bound to the kinase hinge. Substitutions at these positions are crucial for modulating solubility, cell permeability, and selectivity, and can also contribute to additional interactions with the target kinase.
-
Small, Lipophilic Groups: The introduction of small, lipophilic groups such as halogens (e.g., chloro, bromo) or methoxy groups at the C6 and C7 positions is a well-established strategy in the design of quinazoline-based kinase inhibitors like gefitinib and erlotinib. These groups can enhance binding affinity through hydrophobic interactions.[2]
-
Bulky and Solubilizing Moieties: In contrast, the incorporation of bulkier and more polar groups can be used to improve pharmacokinetic properties and target selectivity. For instance, the addition of morpholinoethoxy side chains at C6 and C7 has been shown to alter the binding mode and improve the activity profile of certain quinazoline inhibitors.[2]
The Impact of N3 Substitution
The nitrogen atom at the N3 position of the quinazolinone ring is another key point for modification. Substituents at this position can project into the ribose-binding pocket of the ATP-binding site, offering opportunities for additional interactions.
-
Aryl and Alkyl Groups: Substitution with small alkyl or aryl groups at the N3 position can significantly impact potency. The nature of the substituent influences the orientation of the entire molecule within the binding pocket. For example, in a series of quinazolinone derivatives, a 3-phenyl group was found to be important for cytotoxic activity.[8]
Comparative Performance of this compound Analogs and Related Compounds
| Compound ID | Core Structure | Key Substitutions | Cell Line | IC50 (µM) | Reference |
| Compound A | 6-Fluoro-2-methyl-4-oxoquinazoline | N3-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide | MCF-7 | Micromolar range | [5] |
| Compound B | 6-Bromo-2-thio-4-oxoquinazoline | S-butyl | MCF-7 | 15.85 | [7] |
| Compound C | 2-phenyl-3-(substituted)-4-oxoquinazoline | 3-(4-fluorophenyl) | RD | 14.65 | [6] |
| Compound D | 4-Anilino-6-substituted quinazoline | 6-(5-substituted furan-2-yl) | A549 | 7.35 | [2] |
| Compound E | 4-Hydroxyquinazoline derivative | Complex side chain at C2 | HCT-15 | 10.93 | [9] |
This table is a compilation of data from different studies and is intended for illustrative purposes to show general trends. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections outline representative methods for the synthesis and biological evaluation of this compound analogs.
General Synthesis of the this compound Core
The synthesis of the this compound core typically begins with a substituted anthranilic acid. A common synthetic route is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of the this compound core.
Step-by-Step Methodology:
-
Amidation: 2-Amino-6-fluorobenzoic acid is reacted with an appropriate reagent, such as formamide or chloroacetonitrile, to introduce the necessary carbon and nitrogen atoms for the pyrimidine ring. This reaction is often carried out at elevated temperatures.
-
Cyclization: The intermediate is then subjected to cyclization conditions, which can vary depending on the specific reactants used. This step forms the bicyclic quinazoline ring system.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound core.
Subsequent modifications at the C2, C6, C7, and N3 positions can be achieved through various organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and alkylation.
In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized analogs against a specific kinase target (e.g., EGFR), a biochemical kinase inhibition assay is performed.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The activity is typically quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.
Step-by-Step Protocol (Example: ADP-Glo™ Kinase Assay):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solution in the appropriate kinase buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add the kinase and substrate solution to a multi-well plate.
-
Add the diluted test compounds to the wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the analogs on cancer cell lines, a cell viability assay such as the MTT assay is commonly employed.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Logical Relationships
This compound analogs often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. A primary target for many quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The strategic placement of a fluorine atom at the C5 position can enhance the pharmacological properties of the quinazoline core. Structure-activity relationship studies, although not exhaustively focused on this specific scaffold in the public literature, suggest that modifications at the C2, C6, C7, and N3 positions are critical for modulating potency, selectivity, and pharmacokinetic profiles. The insights gathered from related quinazolinone analogs provide a valuable roadmap for the rational design of new and more effective anticancer agents based on the this compound framework. Future research should focus on the systematic exploration of the chemical space around this scaffold to unlock its full therapeutic potential.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of 5-Fluoro-4-hydroxyquinazoline and Its Analogs: A Guide for Drug Discovery Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This guide provides a detailed comparative analysis of 5-Fluoro-4-hydroxyquinazoline, a fluorinated analog of the biologically active 4-hydroxyquinazoline. We will delve into a scientific comparison of their synthesis, known and potential biological activities, and the influence of fluorine substitution on the molecule's properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and PARP (Poly (ADP-ribose) polymerase) inhibitory effects.[1][2] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a wide array of analogs with distinct biological profiles.
4-Hydroxyquinazoline: The Parent Compound
4-Hydroxyquinazoline serves as a crucial reference point for understanding its fluorinated counterpart. It is a known inhibitor of PARP, an enzyme involved in DNA repair, with a reported IC50 value of 9.5 μM.[1][3] This inhibitory action makes it a compound of interest in cancer research. Additionally, 4-hydroxyquinazoline has demonstrated anti-inflammatory and antimicrobial properties.[1]
Synthesis of 4-Hydroxyquinazoline
The classical synthesis of 4-hydroxyquinazoline is often achieved through the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with formamide.[4][5][6]
Experimental Protocol: Niementowski Synthesis of 4-Hydroxyquinazoline
-
Materials: Anthranilic acid, Formamide.
-
Procedure:
-
A mixture of anthranilic acid and an excess of formamide is heated.
-
The reaction mixture is maintained at a high temperature (typically 120-180°C) for several hours.
-
Upon cooling, the product, 4-hydroxyquinazoline, crystallizes out.
-
The solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
This compound: The Fluorinated Analog
The introduction of a fluorine atom into a drug molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[3][7] In the case of this compound, the fluorine atom is positioned on the benzene ring of the quinazoline core.
Synthesis of this compound
The synthesis of this compound can be accomplished by adapting the Niementowski synthesis, starting with the appropriately fluorinated anthranilic acid derivative. 2-Amino-6-fluorobenzoic acid is a suitable starting material for this synthesis.[8]
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Amino-6-fluorobenzoic acid, Formamide.
-
Procedure:
-
A mixture of 2-amino-6-fluorobenzoic acid and an excess of formamide is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected.
-
The crude product is purified by recrystallization to yield this compound.
-
Comparative Analysis: 4-Hydroxyquinazoline vs. This compound and Other Analogs
While direct experimental data for the biological activity of this compound is limited in the public domain, we can extrapolate its potential properties based on the known effects of fluorine substitution and the activities of other fluorinated quinazoline derivatives.
PARP Inhibition and Anticancer Activity
4-Hydroxyquinazoline is a known PARP inhibitor.[1][3] Fluorine substitution has been shown to enhance the biological activity of many drug molecules.[3] For instance, a study on 4-hydroxyquinazoline derivatives as PARP inhibitors, while not including the 5-fluoro analog, demonstrated that other substitutions on the quinazoline ring can lead to potent anti-proliferative activity against cancer cell lines.[9] It is therefore plausible that this compound could exhibit enhanced PARP inhibition and cytotoxic activity compared to its non-fluorinated counterpart. The electron-withdrawing nature of the fluorine atom could influence the electronic properties of the quinazoline ring, potentially leading to stronger interactions with the PARP enzyme.
Antimicrobial Activity
Quinazoline derivatives are known to possess antimicrobial properties.[10][11] The introduction of a fluorine atom is a common strategy in the development of antimicrobial agents, as seen in the fluoroquinolone class of antibiotics. The fluorine atom can enhance cellular uptake and target engagement.[7] Therefore, it is hypothesized that this compound may exhibit improved antimicrobial activity against a range of bacterial and fungal strains compared to 4-hydroxyquinazoline.
Structure-Activity Relationship (SAR) Insights
The position of the fluorine atom on the quinazoline ring is critical for its effect on biological activity. Studies on other fluoro-substituted quinazolines have shown that the location of the fluorine atom can significantly impact the compound's inhibitory potency and selectivity.[2] For example, in a series of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives, the fluorine atom at the 8-position contributed to an additional inhibitory effect on Aurora A kinase.[2] This highlights the importance of positional fluorination in modulating the biological profile of quinazoline-based compounds.
Data Summary
| Compound | Target | Activity (IC50) | Cell Line | Therapeutic Area | Reference |
| 4-Hydroxyquinazoline | PARP | 9.5 μM | - | Cancer, Inflammation | [1][3] |
| This compound | PARP (Predicted) | Data not available | - | Cancer (Potential) | - |
| This compound | Various microbes (Predicted) | Data not available | - | Infectious Disease (Potential) | - |
| Other Fluoro-quinazolines | Aurora A Kinase | Varies | MCF-7 | Cancer | [2] |
Experimental Workflows and Signaling Pathways
Workflow for Evaluating Anticancer Activity
The evaluation of novel quinazoline derivatives for their anticancer potential typically follows a standardized workflow.
Caption: Workflow for Anticancer Drug Discovery.
PARP Inhibition and DNA Repair Pathway
PARP inhibitors exert their anticancer effects by trapping PARP on damaged DNA, leading to the formation of cytotoxic DNA double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA mutations).
Caption: Mechanism of PARP Inhibition.
Conclusion
While direct experimental data on this compound remains scarce, a comparative analysis based on its parent compound and the known effects of fluorination provides a strong rationale for its further investigation as a potential therapeutic agent. Its predicted enhancement of PARP inhibition and antimicrobial activity makes it a compelling candidate for synthesis and biological evaluation. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar quinazoline derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Niementowski_quinazoline_synthesis [chemeurope.com]
- 7. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
A Comparative Guide to the In Vivo Efficacy of 5-Fluoro-4-Hydroxyquinazoline Derivatives in Oncology Research
This guide provides a comprehensive comparison of the in vivo efficacy of 5-fluoro-4-hydroxyquinazoline derivatives, offering valuable insights for researchers and drug development professionals in the field of oncology. By synthesizing data from preclinical studies, we aim to deliver an objective analysis of the therapeutic potential of this class of compounds and their performance against relevant benchmarks.
The Rationale for Fluorination: Enhancing the Quinazoline Core
The quinazoline scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting key signaling pathways. The strategic addition of a fluorine atom at the 5-position of the 4-hydroxyquinazoline core is a medicinal chemistry tactic aimed at modulating the compound's physicochemical and pharmacokinetic properties. This substitution can influence metabolic stability, membrane permeability, and binding affinity to target proteins, potentially leading to enhanced in vivo efficacy and a more favorable safety profile.
Unraveling the Mechanism of Action: Targeting Key Cancer Pathways
This compound derivatives have been investigated for their inhibitory activity against several key targets in cancer progression. A predominant mechanism of action for many quinazoline-based compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] More recently, derivatives of the 4-hydroxyquinazoline scaffold have also demonstrated potent inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair, making them particularly relevant for tumors with specific DNA repair deficiencies.[2][3]
Below is a diagram illustrating the EGFR signaling pathway, a primary target for many quinazoline derivatives.
Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.
Comparative In Vivo Efficacy: A Data-Driven Analysis
Direct comparative in vivo studies of multiple this compound derivatives are limited in publicly available literature. However, by examining individual studies, we can construct a comparative overview of their anti-tumor activity. The following table summarizes the in vivo efficacy of a representative 5-fluoro-quinazolinone and a structurally related 4-hydroxyquinazoline derivative.
| Compound | Target | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Endpoint | Outcome | Reference |
| 5-F quinazolinone 34 | Allosteric EGFR | Mouse | H1975 lung cancer xenograft | 25 mg/kg, oral, once daily | Tumor regression | Demonstrated tumor regression. | [4] |
| Compound B1 | PARP1 | Nude Mouse | HCT-15 colon cancer xenograft | 10, 25, and 50 mg/kg, intraperitoneal, once daily for 14 days | Tumor growth suppression | Significantly suppressed tumor growth at 25 mg/kg. | [2][3] |
Analysis of In Vivo Performance:
The available data, though from separate studies, highlights the potential of this class of compounds. The 5-F quinazolinone 34 demonstrated significant tumor regression in a lung cancer model, suggesting potent anti-tumor activity through EGFR inhibition.[4] Compound B1 , a 4-hydroxyquinazoline derivative, showed significant tumor growth suppression in a colon cancer model via PARP inhibition.[2][3] The study on Compound B1 also noted that fluorine substitution at the 5-position of a related series of compounds maintained inhibitory activity, underscoring the viability of this substitution.[2]
It is important to note that direct cross-study comparisons should be made with caution due to differences in experimental design, including the cancer models, routes of administration, and specific endpoints measured. However, these findings collectively support the continued investigation of this compound derivatives as promising anti-cancer agents.
A Representative In Vivo Efficacy Study Protocol
To provide a practical framework for researchers, we have outlined a detailed, step-by-step methodology for a typical in vivo efficacy study based on published protocols.[2] This protocol is designed to be a self-validating system, with clear endpoints and controls.
Objective: To evaluate the in vivo anti-tumor efficacy of a novel this compound derivative in a human tumor xenograft model.
Materials:
-
Test Compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive Control (e.g., standard-of-care chemotherapy for the chosen tumor model)
-
6-8 week old female athymic nude mice
-
Human cancer cell line (e.g., HCT-15 for colon cancer)
-
Matrigel
-
Calipers
-
Animal balance
-
Sterile syringes and needles
Experimental Workflow:
Caption: A typical experimental workflow for an in vivo efficacy study.
Step-by-Step Protocol:
-
Animal Acclimatization: House 6-8 week old female athymic nude mice in a pathogen-free environment for at least one week prior to the study, with ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Culture the selected human cancer cell line (e.g., HCT-15) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization:
-
Once tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign mice into treatment groups (typically 8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (low dose)
-
Group 3: Test compound (mid dose)
-
Group 4: Test compound (high dose)
-
Group 5: Positive control
-
-
-
Compound Administration:
-
Prepare fresh formulations of the test compound and controls daily.
-
Administer the compounds to the respective groups via the chosen route (e.g., intraperitoneally or orally) at the designated dose and schedule (e.g., once daily for 14-21 days).
-
-
In-life Monitoring:
-
Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a specific size, or at the end of the planned treatment period.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
-
Data Analysis:
-
Calculate the average tumor volume and body weight for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between groups.
-
Conclusion and Future Directions
The in vivo studies of this compound derivatives, while not yet extensive, demonstrate a clear potential for this compound class in the development of novel anti-cancer therapeutics. Their ability to target key oncogenic pathways such as EGFR and PARP, coupled with the potential for favorable pharmacological properties imparted by the 5-fluoro substitution, warrants further investigation. Future research should focus on direct, head-to-head in vivo comparisons of different this compound derivatives against each other and current standards of care. Additionally, comprehensive pharmacokinetic and toxicology studies will be crucial in identifying lead candidates for clinical development.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 3. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Binding Mode of 5-Fluoro-4-hydroxyquinazoline: A Comparative Guide to Experimental and Computational Approaches
For researchers, scientists, and drug development professionals, understanding the precise binding mode of a small molecule inhibitor is paramount to successful structure-based drug design and lead optimization. This guide provides an in-depth technical comparison of key experimental and computational methodologies for confirming the binding mode of 5-Fluoro-4-hydroxyquinazoline, a member of the privileged quinazoline scaffold known for its activity against various protein kinases. While a specific co-crystal structure for this exact molecule is not publicly available, its binding characteristics can be confidently inferred through a comparative analysis with closely related, well-characterized quinazoline inhibitors.
The Quinazoline Scaffold: A Proven Kinase Inhibitor
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4] These compounds typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase domain.[1][4] The core quinazoline structure generally forms one or more crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[5] For instance, the N1 atom of the quinazoline ring commonly acts as a hydrogen bond acceptor with a backbone amide proton in the hinge region, such as Met793 in EGFR.[5][6]
Given this established precedent, it is highly probable that this compound engages its target kinase in a similar fashion. The 4-hydroxy group can exist in its tautomeric 4-quinazolone form, which is crucial for its interaction profile. The fluorine atom at the 5-position can modulate the electronic properties of the ring system and potentially form specific interactions, such as weak hydrogen bonds, with the protein.[7]
This guide will now delve into the practical methodologies used to confirm such binding modes, providing both the "how" and the "why" behind each experimental choice.
A Comparative Toolkit for Binding Mode Determination
A multi-faceted approach, integrating data from several techniques, provides the most robust confirmation of a ligand's binding mode. Below, we compare the principal methodologies: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and computational molecular docking.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise atomic interactions, and binding pose.[8] | Provides the "gold standard" visual evidence of binding.[8] | Requires well-diffracting crystals, which can be challenging to obtain; the crystal structure is a static snapshot. |
| NMR Spectroscopy | Information on binding interface, ligand conformation, and binding kinetics in solution.[1][9][10] | Can study interactions in a more physiologically relevant solution state; can detect weak binding events. | Can be complex to interpret; protein size can be a limiting factor for some techniques. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[11][12][13] | Provides a complete thermodynamic profile of the binding interaction; solution-based and label-free. | Does not directly provide structural information on the binding site. |
| Molecular Docking | Predicted binding pose and estimated binding affinity.[14][15][16] | Computationally inexpensive and fast; useful for virtual screening and hypothesis generation. | Predictions require experimental validation; accuracy depends on the scoring function and protein flexibility handling. |
Experimental and Computational Protocols
X-ray Crystallography: Visualizing the Interaction
X-ray crystallography provides unparalleled atomic-level detail of the protein-ligand complex, serving as the definitive confirmation of a binding mode.[8]
Caption: Workflow for determining a protein-ligand co-crystal structure.
-
Protein Preparation: Express and purify the target kinase to >95% homogeneity. The protein should be stable and monodisperse in solution.[17]
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and additives) using high-throughput robotic screening. The hanging drop vapor diffusion method is commonly employed.[17][18]
-
Ligand Soaking or Co-crystallization: Once suitable protein crystals are obtained, they can be soaked in a solution containing this compound. Alternatively, the protein and ligand can be mixed prior to crystallization trials (co-crystallization).
-
X-ray Diffraction: Mount a single crystal and expose it to a high-intensity X-ray beam. The resulting diffraction pattern is recorded on a detector.[18]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. A model of the protein-ligand complex is then built into this map and refined to yield the final structure.[8]
-
Analysis: The final structure reveals the precise orientation of this compound in the binding pocket, identifying key hydrogen bonds, hydrophobic interactions, and the role of the fluorine substituent.
NMR Spectroscopy: Probing Interactions in Solution
NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information that is complementary to the static picture from X-ray crystallography.[1]
STD-NMR is particularly useful for identifying which parts of a ligand are in close proximity to the protein, effectively mapping the binding epitope.[9][19]
Caption: Workflow for an STD-NMR experiment to map ligand binding.
-
Sample Preparation: Prepare a sample containing the target protein (e.g., 10-50 µM) and a significant excess of this compound (e.g., 1-5 mM) in a suitable deuterated buffer.[1]
-
On-Resonance Saturation: Selectively irradiate a region of the spectrum where only protein signals resonate (e.g., -1.0 ppm). This saturation is transferred via spin diffusion throughout the protein.[19]
-
Saturation Transfer: If the ligand binds to the protein, the saturation will be transferred from the protein to the ligand protons that are in close contact.
-
Off-Resonance Control: Acquire a reference spectrum with the irradiation frequency set to a region where no protein or ligand signals are present (e.g., 40 ppm).[19]
-
Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the protons of this compound that received saturation, thus identifying the binding epitope.[19]
CSP or chemical shift mapping monitors changes in the protein's NMR spectrum upon ligand binding to identify the location of the binding site on the protein.[10]
-
Sample Preparation: A uniformly ¹⁵N-labeled protein sample is required.
-
Acquire Reference Spectrum: Record a ¹H-¹⁵N HSQC spectrum of the free protein. Each peak in this spectrum corresponds to a specific backbone amide proton-nitrogen pair.[7]
-
Titration: Add increasing amounts of this compound to the protein sample and record a ¹H-¹⁵N HSQC spectrum at each titration point.[10]
-
Analysis: Overlay the spectra and monitor the movement of peaks. Residues whose corresponding peaks show significant chemical shift changes upon ligand addition are likely located in or near the binding site.[10][20]
Isothermal Titration Calorimetry (ITC): Quantifying the Binding Energetics
ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization of the interaction.[13]
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ccpn.ac.uk [ccpn.ac.uk]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of NMR Saturation Transfer Difference Spectroscopy to Study Ligand Binding to Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protein-nmr.org.uk [protein-nmr.org.uk]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 20. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Validating 5-Fluoro-4-hydroxyquinazoline as a High-Throughput Screen Hit
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical process of validating a high-throughput screen (HTS) hit, using the novel compound 5-Fluoro-4-hydroxyquinazoline as a case study. Moving from a preliminary "hit" to a validated "lead" is a rigorous, multi-step process fraught with potential pitfalls. The objective is to systematically eliminate false positives and build a robust data package that confirms the compound's activity, specificity, and mechanism of action, thereby justifying its advancement into lead optimization.
The 4-hydroxyquinazoline scaffold is a well-established pharmacophore found in a variety of clinically approved drugs and investigational agents, notably as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[1][2] The emergence of a fluorinated analog like this compound from an HTS campaign is promising, but requires a meticulous validation cascade to ascertain its true potential. This guide will detail the causality behind experimental choices, provide actionable protocols, and compare the validation workflow against established alternatives.
The Hit Validation Cascade: A Self-Validating Workflow
The journey from a single-point HTS hit to a confirmed chemical probe is a funneling process designed to systematically increase confidence in the compound's biological activity.[3][4] Each stage is designed to challenge the initial observation, rule out artifacts, and build a comprehensive profile of the molecule's behavior.
Caption: The Hit-to-Lead validation workflow.
Part 1: Foundational Hit Confirmation
The first objective is to simply confirm that the observed activity is real and reproducible. HTS campaigns, which can screen hundreds of thousands of compounds, are prone to generating hits that are artifacts of the screening process itself.[3][5]
Re-confirmation and Potency Determination
The initial single-point data from the HTS must be validated by generating a full dose-response curve. This moves the analysis from a qualitative "active/inactive" call to a quantitative measure of potency (IC50 or EC50).
Causality: A single-point hit could be a statistical anomaly or the result of a dispensing error. A fresh sample of this compound from a reliable vendor should be procured to rule out degradation or impurities in the original library sample.[6][7][8] A well-behaved, sigmoidal dose-response curve provides strong evidence that the compound has a specific, saturable effect on the target. A steep Hill slope may indicate non-specific inhibition, such as aggregation.[3]
Experimental Protocol: IC50 Determination via Biochemical Assay (e.g., PARP1 ADP-Glo™ Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in a 96-well plate, starting from 1 mM.
-
Assay Plate Preparation: In a 384-well assay plate, add 2.5 µL of the compound dilutions. Include positive controls (e.g., Olaparib) and negative controls (DMSO vehicle).
-
Enzyme Reaction: Add 5 µL of a solution containing recombinant human PARP1 enzyme and NAD+.
-
Initiate Reaction: Add 2.5 µL of a solution containing biotinylated histone H1 substrate to start the reaction. Incubate for 60 minutes at room temperature.
-
Develop Signal: Add 10 µL of ADP-Glo™ Reagent to stop the PARP1 reaction and deplete the remaining NAD+. Incubate for 40 minutes.
-
Detect Signal: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% for no enzyme). Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Ruling Out Non-Specific Activity and Assay Interference
Many HTS hits are "false positives" that inhibit the target through undesirable mechanisms or interfere with the assay technology.[3][9] This phase is dedicated to identifying and eliminating these artifacts.
Orthogonal Assays
An orthogonal assay measures the same biological endpoint but uses a different detection technology. This is a critical step to eliminate compounds that interfere with the primary assay's readout (e.g., autofluorescence, signal quenching).[4][9]
Causality: If the primary screen was fluorescence-based, this compound might be a quencher or possess intrinsic fluorescence, leading to a false signal. Confirming its activity in an orthogonal assay, such as a label-free mass spectrometry-based assay or a luminescence-based assay, provides strong evidence that the compound is genuinely modulating the target's activity.[5]
Counter-Screens for PAINS
Pan-Assay Interference Compounds (PAINS) are notorious for appearing as hits in many HTS campaigns.[3] They often act through non-specific mechanisms like aggregation, redox cycling, or membrane disruption.
Causality: Aggregating compounds can sequester the target enzyme, leading to non-specific inhibition. This can often be mitigated by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. A significant shift in the IC50 value in the presence of detergent suggests an aggregation-based mechanism.[3]
Part 3: Biophysical Confirmation and Mechanism of Action
Once artifacts have been ruled out, the next step is to prove that this compound directly binds to its intended target and to understand the nature of this interaction.
Direct Target Engagement
Biophysical methods provide definitive evidence of a physical interaction between the compound and the target protein.[4][9]
-
Thermal Shift Assay (TSA): A rapid and cost-effective method to detect ligand binding. Binding of a compound typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetics of binding, yielding association (ka), dissociation (kd), and affinity (KD) constants.
-
Microscale Thermophoresis (MST): Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reagent Preparation: Prepare a solution of the target protein (e.g., 2 µM PARP1) in a suitable buffer. Prepare a 10 mM stock of this compound in DMSO.
-
Plate Setup: In a 96-well PCR plate, mix the protein solution with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Compound Addition: Add the compound to a final concentration of 20 µM. Include a DMSO vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the DMSO control is the protein's Tm. A shift in the Tm (ΔTm) in the presence of the compound indicates binding.
Mechanism of Action (MoA)
For enzymatic targets, understanding how the compound inhibits activity is crucial for lead optimization. This is typically done through enzyme kinetics studies by varying the concentrations of both the substrate and the inhibitor.
Part 4: Cellular Context and Selectivity
A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or high cytotoxicity.[10][11][] This phase transitions the validation from a simplified in vitro system to a more biologically relevant environment.
Caption: Simplified PARP1 signaling in DNA repair.
Cellular Target Engagement and Functional Assays
The first question is whether the compound can cross the cell membrane and engage its target. This can be assessed with techniques like the Cellular Thermal Shift Assay (CETSA). Subsequently, a functional cellular assay is needed to measure the downstream consequences of target inhibition. For a PARP inhibitor, this could involve measuring the inhibition of PAR formation in cells after inducing DNA damage.[1]
Cytotoxicity and Selectivity
A promising hit should be potent against its target but have minimal effect on overall cell health at therapeutic concentrations.[9][]
Causality: A compound that kills cells indiscriminately is not a viable drug candidate. Cytotoxicity assays (e.g., CellTiter-Glo®, MTT) are used to determine the concentration at which the compound becomes toxic (CC50). A good therapeutic window exists when the cellular IC50 is significantly lower than the CC50. Furthermore, the compound's selectivity should be assessed by testing it against related proteins (e.g., other PARP family members) to ensure it is not a promiscuous inhibitor.[10]
Comparison with Alternatives: A Data-Driven Approach
To put the validation data into context, it is essential to compare the performance of this compound against a known standard or alternative compound. For a putative PARP inhibitor, the FDA-approved drug Olaparib serves as an excellent benchmark.
Table 1: Comparative Validation Data for Putative PARP1 Inhibitors
| Parameter | This compound | Olaparib (Reference Compound) | Rationale |
| Biochemical IC50 (PARP1) | 15 nM | 5 nM | Determines direct potency against the purified enzyme. |
| Hill Slope | -1.1 | -1.0 | Indicates a specific, 1:1 binding stoichiometry. |
| Orthogonal Assay (MS-based) | Confirmed Activity (IC50 = 20 nM) | Confirmed Activity (IC50 = 6 nM) | Rules out assay-specific artifacts. |
| Aggregation Check (IC50 shift with Triton) | < 1.2-fold | < 1.2-fold | Suggests inhibition is not due to aggregation. |
| Direct Binding (TSA ΔTm) | + 5.2 °C | + 7.8 °C | Confirms direct physical interaction with the target protein. |
| Cellular PAR Inhibition (IC50) | 80 nM | 25 nM | Measures functional activity in a relevant biological context. |
| Cytotoxicity (CC50 in HEK293 cells) | > 20 µM | > 10 µM | Assesses general toxicity; a large window is desirable. |
| Selectivity (PARP2 IC50) | 150 nM | 1 nM | Determines specificity against a closely related family member. |
This comparative data table summarizes the validation process. While the hypothetical data shows this compound to be slightly less potent than Olaparib, its confirmation across biochemical, biophysical, and cellular assays, combined with a favorable cytotoxicity profile, would validate it as a strong hit worthy of further chemical optimization.
Conclusion
The validation of a high-throughput screen hit like this compound is a systematic process of evidence-building. It requires a logical progression from simple confirmation of activity to rigorous biophysical and cellular characterization. By employing a self-validating workflow that includes orthogonal assays, counter-screens, direct binding studies, and cellular functional assays, researchers can effectively triage initial hits, eliminate artifacts, and identify compounds with genuine therapeutic potential. This structured approach ensures that resources are focused on chemical matter that is robust, specific, and biologically active, paving the way for successful drug discovery programs.
References
- 1. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 2. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. This compound | 436-72-6 [chemicalbook.com]
- 7. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nuvisan.com [nuvisan.com]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Quinazoline Derivatives for Researchers and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous therapeutic agents, particularly in oncology.[1][2][3] Its derivatives, especially the 4-anilinoquinazolines, have been successfully developed as potent tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR).[4][5] Understanding the pharmacokinetic profiles of these compounds—how they are absorbed, distributed, metabolized, and excreted (ADME)—is critical for optimizing their efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic properties of key quinazoline-based EGFR inhibitors, supported by experimental data and detailed methodologies for their assessment.
Section 1: The Crucial Role of Pharmacokinetics in Drug Development
Pharmacokinetics (PK) describes the journey of a drug through the body. A favorable PK profile ensures that an effective concentration of the drug reaches its target and is maintained for an adequate duration, while minimizing off-target effects and toxicity. The four pillars of pharmacokinetics are:
-
Absorption: The process by which a drug enters the bloodstream. For orally administered quinazoline derivatives, this involves dissolution in the gastrointestinal tract and permeation across the intestinal wall.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs. This is influenced by factors like plasma protein binding and the drug's ability to cross biological membranes.[6]
-
Metabolism: The chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.[6] Cytochrome P450 (CYP) enzymes play a major role in the metabolism of many quinazoline derivatives.[5]
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.[6]
A typical preclinical pharmacokinetic study involves administering the compound to an animal model and collecting biological samples (e.g., blood, plasma) at various time points to measure drug concentration. This data is then used to calculate key PK parameters.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
Section 2: Comparative Pharmacokinetic Profiles of Key Quinazoline-Based EGFR Inhibitors
Gefitinib, Erlotinib, Lapatinib, and Afatinib are prominent quinazoline derivatives used in cancer therapy. While they share a common scaffold, their pharmacokinetic profiles exhibit notable differences that influence their clinical application.
| Parameter | Gefitinib | Erlotinib | Lapatinib | Afatinib |
| Bioavailability | ~60%[5] | ~60% (fasting), up to 100% (with food)[7] | Low, variable; significantly increased with food | Reduced by food[8][9] |
| Tmax (Time to Peak) | 3-7 hours | ~4 hours[7] | ~4 hours[10] | 2-5 hours[8][9][11] |
| Plasma Protein Binding | ~90% | ~93%[7] | >99% | ~95%[12] |
| Volume of Distribution | 1400 L | 232 L[7] | Large (not specified) | Large (not specified) |
| Elimination Half-life | ~41 hours | ~36.2 hours[7] | ~24 hours | ~37 hours[9][11] |
| Primary Metabolism | CYP3A4, minor CYP2D6[5][13] | CYP3A4, minor CYP1A2[5][7][14] | CYP3A4[15] | Minimal metabolism[9][11] |
| Primary Excretion | Feces (>86%)[5] | Feces (~83%)[7][16] | Feces[5] | Feces (>85%)[8][12] |
Key Insights:
-
Gefitinib and Erlotinib: These first-generation inhibitors have similar oral bioavailability (~60%) and are extensively metabolized by CYP3A4.[5] A key difference is the significant food effect observed with Erlotinib, where administration with food can increase its bioavailability to nearly 100%.[7]
-
Lapatinib: This dual EGFR/HER2 inhibitor is characterized by its low and variable bioavailability.[5] It is highly protein-bound and primarily metabolized by CYP3A4, making it susceptible to drug-drug interactions with CYP3A4 inhibitors and inducers.[15][17]
-
Afatinib: As a second-generation, irreversible inhibitor, Afatinib shows a pharmacokinetic profile distinct from the others. It undergoes minimal metabolism, with the majority of the drug excreted unchanged in the feces.[9][11] Unlike Erlotinib, food reduces its total exposure.[8][9] It is a substrate for the P-glycoprotein (P-gp) transporter, which can influence its absorption and distribution.[8][9]
Section 3: Experimental Methodologies in Detail
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential.
This assay is a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[18] A high clearance in this assay often predicts high hepatic clearance in vivo.
Objective: To determine the rate at which a quinazoline derivative is metabolized by human liver microsomal enzymes.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.[19]
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).[18][19]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it to an intermediate concentration in the buffer.[18]
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[18]
-
Prepare a quenching solution (e.g., cold acetonitrile) containing an internal standard for LC-MS/MS analysis.[19]
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension to the buffer.
-
Add the test compound to initiate a pre-incubation at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[19]
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the cold quenching solution.[19]
-
Include negative controls where the NADPH system is replaced with buffer.[18]
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the half-life and incubation parameters.[18]
-
Caption: Workflow for an in vitro metabolic stability assay.
This study provides a comprehensive understanding of a drug's ADME profile in a living organism, which is crucial for predicting its behavior in humans.[20]
Objective: To determine the key pharmacokinetic parameters of a quinazoline derivative following oral (PO) and intravenous (IV) administration in rats.
Step-by-Step Methodology:
-
Animal Preparation and Dosing:
-
Acclimate male Sprague-Dawley rats for at least one week.[21]
-
Fast the animals overnight before dosing (for oral administration).
-
Divide animals into groups for each route of administration (e.g., IV and PO).[22]
-
Prepare the dosing formulation (e.g., dissolved in a suitable vehicle like PEG400/water).
-
Administer the drug at a specific dose (e.g., 5 mg/kg for IV, 10 mg/kg for PO).[22] The IV dose is typically administered via the tail vein.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel or via sparse sampling from different animals at each time point.[22][23]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood by centrifugation to obtain plasma.[21]
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.
-
Calculate key parameters such as:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the oral route to the IV route (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
Section 4: Structure-Activity Relationship (SAR) and its Impact on Pharmacokinetics
The pharmacokinetic properties of quinazoline derivatives are intricately linked to their chemical structure. Medicinal chemists can strategically modify the quinazoline scaffold to enhance ADME properties.[24][25]
-
Improving Solubility and Absorption: Introduction of polar groups, such as morpholino or piperazine moieties, at positions 6 or 7 of the quinazoline ring can improve aqueous solubility, which is often a limiting factor for oral absorption.[4]
-
Modulating Metabolism: The primary sites of metabolism by CYP enzymes are often the solvent-exposed positions on the molecule. Modifying these positions, for instance by introducing a fluorine atom, can block metabolic hydroxylation, thereby increasing the drug's half-life and exposure.
-
Controlling Distribution: Lipophilicity plays a key role in drug distribution. Highly lipophilic compounds may have a large volume of distribution and can penetrate the blood-brain barrier, which may or may not be desirable. Fine-tuning lipophilicity through structural modifications is a key optimization strategy.
Caption: Impact of structural modifications on the ADME properties of the quinazoline scaffold.
Conclusion
The pharmacokinetic profiles of quinazoline derivatives are diverse and significantly influence their clinical utility. While first-generation inhibitors like gefitinib and erlotinib are heavily reliant on CYP-mediated metabolism, newer agents like afatinib demonstrate different disposition pathways. A thorough understanding of these ADME properties, gained through robust in vitro and in vivo experimental methodologies, is paramount for the successful development of novel quinazoline-based therapeutics. Future efforts in this field will likely focus on designing compounds with optimized pharmacokinetic characteristics, such as improved oral bioavailability, reduced susceptibility to metabolic drug-drug interactions, and tailored distribution to target tissues, ultimately leading to safer and more effective treatments.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 5. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I and Pharmacokinetic Study of Oral Lapatinib Administered Once or Twice Daily in Patients with Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. d-nb.info [d-nb.info]
- 14. ClinPGx [clinpgx.org]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. mercell.com [mercell.com]
- 20. protocols.io [protocols.io]
- 21. unmc.edu [unmc.edu]
- 22. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 23. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for 5-Fluoro-4-hydroxyquinazoline
As a Senior Application Scientist, this guide provides an in-depth technical comparison and cross-validation framework for analytical methods pertinent to 5-Fluoro-4-hydroxyquinazoline. The narrative is structured to explain not just the procedural steps but the scientific rationale underpinning them, ensuring a robust and defensible analytical strategy.
This compound is a member of the quinazoline class of heterocyclic compounds. Quinazoline derivatives are scaffolds of significant interest in medicinal chemistry, frequently investigated for their potential as kinase inhibitors and other therapeutic agents. The journey from discovery to a regulated pharmaceutical product is underpinned by rigorous analytical chemistry. The ability to accurately and precisely quantify the analyte, whether in a drug substance, drug product, or biological matrix, is non-negotiable.
This guide focuses on a critical, yet often nuanced, aspect of analytical lifecycle management: cross-validation. Cross-validation is the formal process of comparing two distinct analytical methods to demonstrate that they provide equivalent results, ensuring data integrity and consistency across different studies, laboratories, or even throughout the evolution of a method over a drug's development lifecycle.[1][2]
Choosing the Right Tool: A Comparison of Core Analytical Methods
The two most prevalent analytical techniques for small molecules like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The choice between them is a function of the specific analytical challenge, considering factors like required sensitivity, sample matrix complexity, and throughput needs.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Chromatographic separation followed by quantification based on UV light absorbance. | Chromatographic separation followed by ionization and mass-to-charge ratio analysis for highly specific detection. |
| Sensitivity | Moderate (typically low ng/mL to µg/mL range). | Exceptional (pg/mL to fg/mL range).[3] |
| Specificity | Relies on chromatographic retention time and UV spectrum. Susceptible to interference from co-eluting compounds with similar UV absorbance. | Extremely high, based on parent ion and specific fragment ion transitions (MRM). Considered the gold standard for specificity.[4] |
| Throughput | Lower, with typical run times of 10-30 minutes. | Higher, with UPLC enabling run times often under 5 minutes.[5] |
| Matrix Effects | Less susceptible to matrix effects compared to MS, but can be affected by interfering substances in complex matrices. | Prone to ion suppression or enhancement from matrix components, requiring careful method development and internal standard use.[6] |
| Cost | Lower initial instrument cost and less complex maintenance. | Higher initial capital investment and more specialized operational expertise required. |
| Ideal Application | Purity testing, content uniformity, and quantification of drug substances or high-concentration formulations.[7][8] | Bioanalysis (PK/TK studies), impurity identification at trace levels, and dose-escalation studies where high sensitivity is critical.[6] |
The Rationale for Cross-Validation
According to global regulatory bodies, including the FDA and EMA, cross-validation is essential under several specific circumstances.[9][10][11] The objective is to demonstrate that different analytical procedures are suitable for their shared intended purpose.[12][13]
A decision-making framework for initiating a cross-validation study is visualized below.
Caption: Decision workflow for initiating analytical method cross-validation.
Experimental Protocol: Cross-Validation of HPLC-UV and UPLC-MS/MS Methods
This section details a step-by-step protocol for cross-validating a legacy HPLC-UV method (Reference Method) with a newly developed UPLC-MS/MS method (Test Method) for this compound.
Objective: To demonstrate the equivalency of the UPLC-MS/MS method against the validated HPLC-UV method for the quantification of this compound in a drug substance matrix.
Step 1: Define Acceptance Criteria
The core of the comparison relies on evaluating the agreement between the two methods. Based on industry standards, the acceptance criteria are as follows:
-
The mean concentration at each QC level determined by the Test Method should be within ±15% of the mean concentration determined by the Reference Method.[2]
-
For at least two-thirds (67%) of the individual QC samples, the concentration determined by the Test Method must be within ±15% of the concentration determined by the Reference Method.
Step 2: Prepare Quality Control (QC) Samples
The causality behind QC sample selection is to challenge the methods across the entire validated range.
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., Methanol).
-
From the stock solution, prepare independent dilutions to create bulk QC samples at three concentrations spanning the analytical range:
-
Low QC (LQC): Approximately 3 times the Limit of Quantitation (LOQ) of the HPLC-UV method.
-
Medium QC (MQC): A mid-range concentration.
-
High QC (HQC): Approximately 80% of the Upper Limit of Quantitation (ULOQ).
-
-
Prepare at least six replicates (n=6) of each QC concentration. This number provides sufficient statistical power to assess precision and agreement.
Step 3: Sample Analysis
-
Reference Method Run (HPLC-UV):
-
Equilibrate the HPLC system.
-
Perform a system suitability test (SST) to ensure the system is operating correctly.
-
Analyze the full set of QC samples (n=6 for LQC, MQC, HQC) using the validated HPLC-UV method.
-
Construct a calibration curve and quantify the concentration of each QC sample.
-
-
Test Method Run (UPLC-MS/MS):
-
Equilibrate the UPLC-MS/MS system.
-
Perform a system suitability test.
-
Analyze the same set of QC samples using the new UPLC-MS/MS method.
-
Construct a calibration curve and quantify the concentration of each QC sample.
-
The experimental workflow is illustrated in the diagram below.
Caption: Step-by-step experimental workflow for cross-validation.
Step 4: Data Evaluation and Interpretation
Summarize the quantitative results in a clear, structured table. This allows for easy comparison and verification against the acceptance criteria.
Hypothetical Results Table:
| QC Level | Replicate | HPLC-UV Result (µg/mL) | UPLC-MS/MS Result (µg/mL) | % Difference* |
| LQC | 1 | 10.5 | 10.2 | -2.86% |
| 2 | 10.2 | 10.1 | -0.98% | |
| 3 | 10.8 | 10.5 | -2.78% | |
| 4 | 10.1 | 9.9 | -1.98% | |
| 5 | 10.6 | 10.3 | -2.83% | |
| 6 | 10.4 | 10.4 | 0.00% | |
| LQC Mean | 10.43 | 10.23 | -1.92% | |
| MQC | 1 | 51.2 | 50.1 | -2.15% |
| 2 | 49.8 | 49.5 | -0.60% | |
| 3 | 50.5 | 51.0 | +0.99% | |
| 4 | 50.9 | 50.2 | -1.38% | |
| 5 | 51.5 | 50.8 | -1.36% | |
| 6 | 50.1 | 49.9 | -0.40% | |
| MQC Mean | 50.67 | 50.25 | -0.83% | |
| HQC | 1 | 92.1 | 90.5 | -1.74% |
| 2 | 90.8 | 89.9 | -0.99% | |
| 3 | 91.5 | 92.1 | +0.66% | |
| 4 | 89.9 | 91.0 | +1.22% | |
| 5 | 92.5 | 91.5 | -1.08% | |
| 6 | 91.2 | 90.8 | -0.44% | |
| HQC Mean | 91.33 | 90.97 | -0.40% |
% Difference = [(Test Result - Reference Result) / Reference Result] x 100
Interpretation of Results:
-
Criterion 1 (Mean Difference): The mean % difference for LQC (-1.92%), MQC (-0.83%), and HQC (-0.40%) are all well within the ±15% acceptance limit.
-
Criterion 2 (Individual Difference): All 18 individual QC replicates show a % difference well within ±15%. Therefore, 100% of the samples meet the criterion (which is ≥67%).
Conclusion
Cross-validation is a mandatory exercise in a regulated environment, providing the documented evidence needed to ensure data consistency throughout a drug's lifecycle. By grounding the experimental design in the principles outlined by regulatory authorities like the ICH, FDA, and EMA, and by meticulously documenting the process from protocol definition to final report, scientists can ensure the integrity of their analytical data.[16][17] This guide provides a robust framework for comparing and cross-validating analytical methods for this compound, ensuring that the analytical foundation for drug development is sound, reliable, and scientifically defensible.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. jordilabs.com [jordilabs.com]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Assessing the Selectivity of Novel Kinase Inhibitors: A Technical Guide Using 5-Fluoro-4-hydroxyquinazoline as a Case Study
This guide will not follow a rigid template but will instead provide a logical and scientifically sound workflow for characterizing the selectivity profile of a novel chemical entity. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Selectivity Profiling in Kinase Inhibitor Drug Discovery
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[10] Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them a prime target for therapeutic intervention.[11] However, the high degree of structural similarity within the ATP-binding site of many kinases presents a significant challenge in developing selective inhibitors.[12][13] A lack of selectivity can lead to inhibition of unintended kinases, potentially causing adverse effects or even counteracting the desired therapeutic outcome.[1][2] Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.[14][15]
A Multi-pronged Approach to Selectivity Assessment
A robust assessment of selectivity requires a combination of in vitro biochemical assays and cell-based target engagement studies. This multi-pronged approach provides a more complete picture of a compound's behavior, from its direct interaction with purified enzymes to its effects within the complex milieu of a living cell.
Phase 1: Broad-Panel In Vitro Kinase Profiling
The initial step in characterizing a novel inhibitor is to screen it against a large and diverse panel of kinases. This provides a broad overview of its kinome-wide selectivity.[16][17] Several contract research organizations (CROs) offer comprehensive kinase screening services, often covering a significant portion of the human kinome.[][19]
The following diagram illustrates a typical workflow for a large-scale in vitro kinase profiling study.
Caption: Workflow for in vitro kinase panel screening.
While various assay formats exist (e.g., TR-FRET, fluorescence polarization), the radiometric assay using ³³P-ATP remains a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[17]
-
Assay Buffer Preparation: Prepare a universal kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction Mixture: In a 96-well plate, combine the kinase, its specific peptide substrate, and the assay buffer.
-
Compound Addition: Add a small volume of the diluted compound to each well. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum inhibitor as a positive control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for each kinase to ensure accurate IC₅₀ determination.[1]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and Separation: Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat. Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
The results of a broad-panel kinase screen are typically presented in a table summarizing the IC₅₀ values against each kinase. A selectivity score can be calculated to quantify the overall selectivity of the compound.[20][21]
Table 1: Hypothetical In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. Target X |
| Target X (Hypothetical Primary Target) | 15 | 1 |
| Kinase A | 250 | 16.7 |
| Kinase B | >10,000 | >667 |
| Kinase C | 800 | 53.3 |
| ... (and so on for the entire panel) | ... | ... |
A higher fold selectivity value indicates a more selective compound. A compound is generally considered selective if it exhibits at least a 100-fold difference in potency between its primary target and off-targets.[1]
Phase 2: Cellular Target Engagement
While in vitro assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity.[1] Therefore, it is crucial to validate in vitro findings with cell-based assays that measure target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[22][23][24][25]
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[22][23] When cells are heated, proteins begin to denature and aggregate. The temperature at which half of the protein is denatured is its melting temperature (Tₘ). A compound that binds to a specific protein will increase its Tₘ, and this thermal shift can be quantified.[26]
The following diagram outlines the key steps in a CETSA experiment.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Cell Culture and Treatment: Culture a cell line that expresses the target of interest to a suitable confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified period.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement.
The results of a CETSA experiment are typically presented as melting curves, showing the fraction of soluble protein as a function of temperature. A shift in the melting curve to the right in the presence of the compound indicates stabilization and therefore target engagement.
Table 2: Hypothetical CETSA Data for this compound
| Target Protein | Vehicle Tₘ (°C) | This compound (10 µM) Tₘ (°C) | Thermal Shift (ΔTₘ) (°C) |
| Target X | 52.5 | 58.0 | +5.5 |
| Off-Target Y | 48.0 | 48.2 | +0.2 |
| Off-Target Z | 61.3 | 61.5 | +0.2 |
A significant positive thermal shift for the intended target and minimal shifts for known off-targets provide strong evidence for selective target engagement in a cellular context.
Comparative Analysis with Alternative Compounds
To provide a comprehensive assessment, it is essential to compare the selectivity profile of the novel compound with that of existing inhibitors targeting the same or similar kinases. For instance, if this compound is hypothesized to be an EGFR or VEGFR inhibitor, its selectivity should be benchmarked against known drugs like erlotinib (EGFR inhibitor) or sunitinib (multi-kinase inhibitor including VEGFR).[2][7][11][27][28][29][30][31] This comparative analysis provides valuable context for the compound's potential advantages and liabilities.
Table 3: Hypothetical Comparative Selectivity of Kinase Inhibitors
| Compound | Target X IC₅₀ (nM) | Off-Target Y IC₅₀ (nM) | Selectivity Ratio (Y/X) |
| This compound | 15 | >10,000 | >667 |
| Comparator A (e.g., Erlotinib) | 10 | 500 | 50 |
| Comparator B (e.g., Sunitinib) | 25 | 100 | 4 |
Conclusion
The assessment of selectivity is a cornerstone of modern drug discovery. A multi-faceted approach, combining broad-panel in vitro screening with cellular target engagement assays, is crucial for building a comprehensive understanding of a novel compound's pharmacological profile. By employing the rigorous methodologies outlined in this guide, researchers can make more informed decisions about which candidates to advance, ultimately increasing the likelihood of developing safer and more effective medicines. The hypothetical case of this compound serves as a practical framework for applying these principles to any novel chemical entity with therapeutic potential.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 436-72-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. scbt.com [scbt.com]
- 5. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 19. pharmaron.com [pharmaron.com]
- 20. ClinPGx [clinpgx.org]
- 21. researchgate.net [researchgate.net]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. CETSA [cetsa.org]
- 24. news-medical.net [news-medical.net]
- 25. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. selleckchem.com [selleckchem.com]
- 31. selleckchem.com [selleckchem.com]
A Comparative Guide to the Cytotoxicity of 5-Fluoro-4-hydroxyquinazoline in Normal vs. Cancer Cells
In the landscape of modern oncology, the quest for therapeutic agents that exhibit selective lethality toward cancer cells while sparing their normal counterparts remains a paramount objective. The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs.[1][2] This guide provides a comprehensive comparison of the cytotoxic profiles of quinazoline derivatives in normal versus cancerous cell lines, with a specific focus on the anticipated behavior of 5-Fluoro-4-hydroxyquinazoline. While direct comparative data for this specific molecule is emerging, we will draw upon established experimental data from closely related analogues to provide a robust framework for its evaluation.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of selective cytotoxicity, present quantitative data from analogous compounds, and provide detailed protocols for assessing these differential effects in a laboratory setting.
The Principle of Selective Cytotoxicity: A Cornerstone of Cancer Therapy
The ideal chemotherapeutic agent should exploit the biochemical and molecular differences between cancerous and normal cells to induce cell death preferentially in the former. Cancer cells often exhibit an over-reliance on specific signaling pathways for their uncontrolled proliferation and survival, a phenomenon known as "oncogenic addiction."[3] Many quinazoline derivatives, including gefitinib and erlotinib, function as tyrosine kinase inhibitors (TKIs) that target aberrant signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently mutated or overexpressed in various cancers.[1][3] This dependency makes cancer cells exquisitely sensitive to the inhibitory effects of these drugs, while normal cells, which do not harbor these alterations, are significantly less affected.
Comparative Cytotoxicity of Quinazoline Derivatives: A Data-Driven Analysis
The selective cytotoxicity of quinazoline derivatives is best illustrated by comparing their half-maximal inhibitory concentration (IC50) values across different cell lines. A lower IC50 value indicates greater potency. The following table summarizes publicly available data for several quinazoline compounds, demonstrating their preferential activity against cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal IC50 / Cancer IC50) | Reference |
| Compound 18 (a novel quinazoline derivative) | MGC-803 (Gastric Cancer) | 0.85 | GES-1 (Gastric Epithelial) | 26.75 | ~31.5 | [4] |
| Compound 8a (a quinazoline-4(3H)-one derivative) | MCF-7 (Breast Cancer) | Lower than Erlotinib | Normal Cell Line | 84.20 | - | [1] |
| 4-TCPA (a quinazoline-containing 1,2,3-triazole) | K562 (Leukemia) | 5.95 | HFF2 (Fibroblast) | 135.2 | ~22.7 | [5] |
| WHI-P154 (a quinazoline derivative) | U373 & U87 (Glioblastoma) | Micromolar range | EGF-R-negative leukemia cells | >100 | - | [6] |
| Compound B1 (a 4-Hydroxyquinazoline derivative) | MDA-MB-231 (Breast Cancer) | Potent Inhibition | LO2 (Hepatocytes), NCM460 (Colonic Epithelial) | No significant toxicity | - | [7] |
This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison between compounds should be made with caution due to variations in experimental conditions.
The data clearly indicates that many quinazoline derivatives exhibit a significant therapeutic window, being substantially more toxic to cancer cells than to normal cells. This selectivity is a critical factor in the development of effective and well-tolerated cancer therapies.
Unraveling the Mechanism: Induction of Apoptosis
A primary mechanism by which quinazoline derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[6][8] This is often a consequence of inhibiting key survival pathways, leading to the activation of the cell's intrinsic death machinery.
Key events in quinazoline-induced apoptosis often include:
-
Cell Cycle Arrest: Many compounds halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[4]
-
Modulation of Apoptotic Proteins: An increase in the expression of pro-apoptotic proteins (e.g., Bax, cleaved PARP) and a decrease in anti-apoptotic proteins (e.g., Bcl-2) are common observations.[4]
-
Caspase Activation: The activation of caspase cascades, the executioners of apoptosis, is a hallmark of this process.[9]
The following diagram illustrates a generalized pathway of apoptosis induction by a quinazoline-based kinase inhibitor.
Caption: Generalized signaling pathway of apoptosis induction by a quinazoline derivative.
Experimental Protocols for Assessing Comparative Cytotoxicity
To experimentally validate the selective cytotoxicity of a compound like this compound, robust and reproducible in vitro assays are essential. The following are detailed protocols for two widely used methods: the MTT and LDH assays.
Experimental Workflow Overview
Caption: A simplified workflow for in vitro cytotoxicity testing.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[11]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed both cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[12]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[14]
Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is crucial to have appropriate controls: a no-cell control (medium background), a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer, such as Triton X-100).[8]
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Collection of Supernatant:
-
Centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate. Be cautious not to disturb the cell pellet.[8]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[8]
-
-
Stopping the Reaction and Measuring Absorbance:
-
Add 50 µL of stop solution (if required by the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance from the 490 nm absorbance for each well.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The quinazoline scaffold is a cornerstone of modern anticancer drug discovery, with numerous derivatives demonstrating potent and selective cytotoxicity against cancer cells. While specific comparative data for this compound is not yet extensively published, the wealth of information on analogous compounds strongly suggests its potential as a selective anticancer agent. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate its cytotoxic profile in both normal and cancerous cell lines.
Future investigations should focus on determining the IC50 values of this compound across a broad panel of cancer and normal cell lines to establish its therapeutic index. Furthermore, mechanistic studies to elucidate its specific molecular targets and its effects on cell cycle progression and apoptosis will be crucial in advancing its potential as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Fluoro-4-hydroxyquinazoline
This document provides a detailed, procedural guide for the safe and compliant disposal of 5-Fluoro-4-hydroxyquinazoline (CAS No. 436-72-6). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and regulatory adherence within the laboratory. The protocols herein are grounded in established safety standards from regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Immediate Safety and Hazard Profile
Before handling or preparing for disposal, a clear understanding of the compound's intrinsic hazards is paramount. This compound is a chemical that must be handled with care. Its hazard profile, derived from the Globally Harmonized System (GHS), dictates the necessary precautions for both handling and disposal.[1]
Table 1: Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Signal Word | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] | Warning | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Warning | GHS07 (Exclamation Mark) |
Expert Insight: The quinazoline scaffold is prevalent in pharmacologically active molecules, including some antineoplastic agents. While this compound is not explicitly listed as a cytotoxic drug, its potential biological activity and irritant properties warrant handling it with a level of precaution similar to that for hazardous drugs, as outlined by OSHA and ASHP guidelines.[2][3][4][5] This conservative approach ensures the highest level of safety for all laboratory personnel.
The Core Principle: Classification as Hazardous Waste
The foundational principle of disposal for this compound is unequivocal: All forms of this compound waste are to be treated as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, weighing papers).[6]
-
Materials used for spill cleanup.
Under the regulations of the EPA's Resource Conservation and Recovery Act (RCRA), laboratories are responsible for hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" liability.[7][8] Therefore, disposing of this chemical down the drain or in the regular trash is strictly prohibited and illegal.[6] Such actions can lead to environmental contamination, as wastewater treatment facilities are often not equipped to remove such specialized chemical compounds.[9]
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for safety and compliance. The following steps provide a clear workflow for managing this compound waste within the laboratory.
Step 1: Required Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn to mitigate exposure risks identified in the hazard profile:
-
Eye Protection: Chemical safety goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[6][10]
-
Body Protection: A properly fitted laboratory coat.[6]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, respiratory protection (e.g., an N95 dust mask or a respirator) is necessary to prevent respiratory tract irritation.[6][10]
Step 2: Waste Segregation
Proper segregation is a critical control point to prevent dangerous chemical reactions.
-
Isolate this Waste Stream: The waste stream for this compound must be kept separate from other chemical wastes.[6]
-
Prevent Incompatibilities: Specifically, store this waste away from strong oxidizing agents, acids, and bases unless compatibility has been verified.[11] Mixing incompatible waste streams can lead to violent reactions, gas evolution, or fire.
Step 3: Waste Containerization
All waste must be collected in a dedicated, properly selected container.
-
Container Selection: Use a container made of compatible material that is leak-proof and has a secure, sealable lid.[6][12] Avoid using repurposed food containers.[11]
-
Waste Collection:
-
Solids: Collect the pure compound and any contaminated solid materials (gloves, pipette tips, etc.) in a designated hazardous waste container.[6][10]
-
Liquids: Collect solutions in a separate, compatible liquid waste container. Do not exceed 90% of the container's capacity to allow for expansion and prevent spills.[8]
-
Step 4: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety. Each waste container must be labeled with:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[6]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic") and the corresponding GHS pictograms.[13]
Step 5: On-Site Accumulation and Storage
Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) before pickup.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][11][13]
-
Conditions: Store waste containers in a secondary containment system (such as a spill tray) in a designated, well-ventilated, and secure area.[6][7]
-
Inspections: The SAA must be inspected weekly for leaks and container integrity.[7]
-
Time and Volume Limits: Adhere to institutional and EPA limits on the volume of waste and the length of time it can be stored in an SAA.[11][15]
Caption: Disposal Decision Workflow for this compound.
Step 6: Final Disposal
The final step involves the transfer of waste to trained professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[6][10]
-
Documentation: Maintain a detailed log of all hazardous waste generated, including dates and quantities, as required by your institution and regulatory agencies.[6]
-
Preferred Disposal Method: The recommended and most effective method for destroying this type of chemical waste is high-temperature incineration in a permitted hazardous waste facility.[6] Landfill disposal is not a recommended practice.[6]
Managing Spills
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Step 1, including respiratory protection.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Work from the outside of the spill inward.
-
Collection: Collect all contaminated absorbent materials and any broken containers. Place them into a designated hazardous waste container.
-
Decontaminate: Clean the spill area according to your laboratory's standard operating procedures for hazardous substances.
-
Dispose and Report: Label the waste container and manage it as hazardous waste. Report the spill to your laboratory supervisor and EHS office.
Conclusion
The proper disposal of this compound is not merely a logistical task but a fundamental responsibility in chemical research. By treating this compound and all materials it contacts as hazardous waste, following a stringent protocol of segregation, containerization, and labeling, and partnering with certified disposal professionals, we uphold our commitment to the safety of our personnel and the protection of our environment. This structured approach ensures that scientific advancement does not come at the cost of safety or regulatory compliance.
References
- 1. 5-Fluoroquinazolin-4-ol | C8H5FN2O | CID 135495930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. ashp.org [ashp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. mlienvironmental.com [mlienvironmental.com]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling 5-Fluoro-4-hydroxyquinazoline
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 5-Fluoro-4-hydroxyquinazoline (CAS No. 436-72-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a heterocyclic organic compound with potential biological activity, making it a valuable molecule in drug discovery.[1] However, its chemical structure necessitates a cautious and well-informed approach to handling. The primary hazards associated with this compound are rooted in its irritant properties.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Some data also suggests a potential for allergic skin reactions (H317). Given these classifications, all laboratory operations must be conducted with the assumption that this compound is hazardous upon ingestion, skin/eye contact, and inhalation.
It is crucial to note that no specific Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies like OSHA or ACGIH.[2][3][4] In the absence of a formal OEL, a conservative approach based on the principles of "As Low As Reasonably Practicable" (ALARP) should be adopted. This involves utilizing a combination of engineering controls and personal protective equipment to minimize any potential exposure.
The Last Line of Defense: Personal Protective Equipment (PPE)
Personal Protective Equipment is not a substitute for robust engineering controls but is essential for safeguarding against residual hazards and in the event of a spill or emergency. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Chemical safety goggles with a complete seal | Double-gloving with nitrile gloves (minimum 4 mil thickness) | Fully-buttoned laboratory coat | N95 respirator (minimum) within a chemical fume hood |
| Solution Preparation | Chemical safety goggles and a face shield | Double-gloving with nitrile gloves (minimum 4 mil thickness) | Chemical-resistant gown (e.g., polyethylene-coated) | Not required if performed within a certified chemical fume hood |
| Reaction Monitoring & Work-up | Chemical safety goggles and a face shield | Double-gloving with nitrile gloves (minimum 4 mil thickness) | Chemical-resistant gown (e.g., polyethylene-coated) | Not required if performed within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant gown or coveralls | Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter |
The Rationale Behind PPE Selection
-
Eye and Face Protection : Due to its classification as a serious eye irritant, chemical safety goggles that provide a complete seal are mandatory. A face shield should be worn over goggles during any task with a risk of splashing, such as when working with solutions.
-
Body Protection : A standard cotton lab coat is insufficient. A chemical-resistant gown, such as a polyethylene-coated spunbond fabric gown, provides a necessary barrier against splashes and spills of both the solid and its solutions.[9][10]
-
Respiratory Protection : The potential for respiratory irritation from the fine powder necessitates that all handling of the solid compound be performed within a certified chemical fume hood. An N95 respirator provides an additional layer of protection against aerosolized particles during weighing and transfer operations. For large spills, a higher level of respiratory protection is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol
-
Preparation :
-
Before any work begins, review the Safety Data Sheet (SDS) and this guide.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Designate a specific area within the fume hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Solid :
-
Perform all weighing and transfers of the solid this compound within the fume hood to contain any dust.
-
Use a spatula and weighing paper to handle the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
-
Running the Reaction :
-
All reactions involving this compound must be conducted in a well-ventilated fume hood.
-
Utilize glassware with ground glass joints to ensure a closed system where possible.
-
Monitor the reaction from outside the fume hood sash as much as is feasible.
-
-
Post-Procedure :
-
Carefully quench the reaction if necessary, following established laboratory procedures.
-
Allow all equipment to cool to room temperature before disassembly.
-
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is non-negotiable.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[2][11]
-
Spill :
-
Evacuate all non-essential personnel from the immediate area.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For a small, manageable spill within a fume hood, don the appropriate spill cleanup PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate the spill area. A 0.1-0.5% sodium hypochlorite solution has been shown to be effective in decontaminating surfaces from related fluorinated compounds like 5-fluorouracil.[12][13][14] After the contact time, wipe the area with a damp cloth, followed by a dry one.
-
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation : All waste containing this compound (including excess solid, reaction mixtures, contaminated absorbent materials, and disposable PPE) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[10]
-
Container Management : Waste containers must be made of a compatible material (e.g., high-density polyethylene), kept tightly sealed when not in use, and stored in a designated satellite accumulation area.
-
Final Disposal : The primary recommended disposal method for halogenated organic waste is high-temperature incineration (at least 1100 °C) at a licensed hazardous waste facility.[16][17] This ensures the complete destruction of the compound and prevents the formation of persistent organic pollutants.
By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. rivm.nl [rivm.nl]
- 4. Occupational exposure limit values - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. scribd.com [scribd.com]
- 8. fishersci.com [fishersci.com]
- 9. HALYARD* Poly-Coated Fluid Resistant Gown | HALYARD* Products [products.halyardhealth.com]
- 10. protectivecoverall.com [protectivecoverall.com]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of decontamination efficacy of four antineoplastics (ifosfamide, 5-fluorouracil, irinotecan, and methotrexate) after deliberate contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bucknell.edu [bucknell.edu]
- 16. zerowasteeurope.eu [zerowasteeurope.eu]
- 17. toolkit.pops.int [toolkit.pops.int]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

